molecular formula C7H17NO B109535 2-Methyl-2-(propylamino)propan-1-ol CAS No. 55968-10-0

2-Methyl-2-(propylamino)propan-1-ol

Cat. No.: B109535
CAS No.: 55968-10-0
M. Wt: 131.22 g/mol
InChI Key: RBWDVJQFZUIORC-UHFFFAOYSA-N
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Description

2-Methyl-2-(propylamino)propan-1-ol, also known as 2-Methyl-2-(propylamino)propan-1-ol, is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-2-(propylamino)propan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-(propylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(propylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55968-10-0

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methyl-2-(propylamino)propan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3

InChI Key

RBWDVJQFZUIORC-UHFFFAOYSA-N

SMILES

CCCNC(C)(C)CO

Canonical SMILES

CCCNC(C)(C)CO

Other CAS No.

55968-10-0

Synonyms

NSC 37251;  2-Methyl-2-(propylamino)propan-1-ol; 

Origin of Product

United States

Foundational & Exploratory

2-Methyl-2-(propylamino)propan-1-ol CAS 55968-10-0 properties

[1]

Executive Summary

2-Methyl-2-(propylamino)propan-1-ol (CAS 55968-10-0) is a specialized hindered amino-alcohol intermediate primarily utilized in the synthesis of amino-ester local anesthetics, most notably Meprylcaine .[1] Characterized by a sterically bulky tert-butyl backbone functionalized with a secondary propyl amine, this compound offers unique lipophilic and steric properties that modulate the pharmacokinetics of derived pharmaceutical agents.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis pathways, analytical characterization profiles, and critical safety protocols for laboratory and industrial handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification
ParameterDetail
CAS Registry Number 55968-10-0
IUPAC Name 2-Methyl-2-(propylamino)propan-1-ol
Synonyms N-Propyl-2-amino-2-methyl-1-propanol; NSC 37251; Meprylcaine Intermediate
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
SMILES CCCNC(C)(C)CO
InChIKey RBWDVJQFZUIORC-UHFFFAOYSA-N
Physical & Chemical Constants

Note: Some values are predicted based on structural analogs (e.g., 2-amino-2-methyl-1-propanol) due to the specialized nature of this intermediate.

PropertyValue / Description
Physical State Colorless to pale yellow liquid (at 25°C)
Boiling Point ~180–185°C (Predicted at 760 mmHg)
Density ~0.91 g/cm³
pKa (Base) 9.8 ± 0.3 (Predicted, Secondary Amine)
LogP 0.8–1.1 (Estimated)
Solubility Soluble in ethanol, diethyl ether, chloroform; Moderately soluble in water.
Refractive Index ~1.445

Synthesis & Manufacturing

The industrial preparation of CAS 55968-10-0 typically employs Reductive Amination , favored for its selectivity in mono-alkylating the sterically hindered primary amine precursor, 2-amino-2-methyl-1-propanol (AMP).

Validated Synthetic Route: Reductive Amination

This pathway minimizes over-alkylation and leverages the commercial availability of AMP.

Reagents:

  • Substrate: 2-Amino-2-methyl-1-propanol (AMP)

  • Carbonyl Source: Propanal (Propionaldehyde)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or H₂/Pd-C (Catalytic Hydrogenation)

  • Solvent: Methanol or Ethanol

Protocol Summary:

  • Imine Formation: AMP is dissolved in methanol. Propanal (1.05 eq) is added dropwise at 0–5°C to control the exotherm. The mixture is stirred for 2 hours to form the imine intermediate (in situ).

    • Mechanism:[2][3][4] Nucleophilic attack of the AMP nitrogen on the aldehyde carbonyl, followed by dehydration.

  • Reduction: Sodium borohydride (0.6 eq) is added in portions. The reaction is allowed to warm to room temperature and stirred for 4–6 hours.

  • Quenching & Isolation: The reaction is quenched with dilute HCl (to destroy excess hydride), then basified with NaOH to pH >12. The free base is extracted into dichloromethane (DCM).

  • Purification: Fractional distillation under reduced pressure yields the pure amino alcohol.

Downstream Application: Synthesis of Meprylcaine

The primary utility of CAS 55968-10-0 is the esterification with benzoyl chloride to produce Meprylcaine Hydrochloride.

SynthesisPathwayAMP2-Amino-2-methyl-1-propanol(Starting Material)ImineImine Intermediate(Transient)AMP->Imine+ Propanal- H2OPropanalPropanalPropanal->ImineProduct2-Methyl-2-(propylamino)propan-1-ol(CAS 55968-10-0)Imine->Product+ NaBH4(Reduction)MeprylcaineMeprylcaine HCl(Local Anesthetic)Product->Meprylcaine+ Benzoyl Chloride+ HCl

Figure 1: Synthetic pathway from AMP to Meprylcaine via Reductive Amination.

Analytical Characterization

To validate the identity of CAS 55968-10-0, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
0.92 Triplet (t)3H–CH₂–CH₂–CH₃ Terminal methyl of propyl group
1.08 Singlet (s)6H–C(CH₃ )₂–Gem-dimethyl on quaternary carbon
1.51 Multiplet (m)2H–CH₂–CH₂ –CH₃Central methylene of propyl group
2.55 Triplet (t)2H–NH–CH₂ –CH₂–Methylene adjacent to nitrogen
3.32 Singlet (s)2H–C–CH₂ –OHMethylene adjacent to oxygen
~2.5–3.0 Broad (br)2HNH – / –OH Exchangeable protons (shifts vary)
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ = 132.14 m/z

  • Fragmentation Pattern:

    • m/z 100: Loss of –CH₂OH (Alpha-cleavage at the quaternary carbon). This is the base peak in many hindered amino alcohols.

    • m/z 72: Further loss of propyl chain elements.

Applications in Drug Development

Local Anesthetic Scaffold

The compound serves as the "amino-alcohol head" for the synthesis of Meprylcaine (Oracaine). Unlike procaine (which uses diethylaminoethanol), the use of this hindered amine confers:

  • Increased Stability: The gem-dimethyl group shields the ester linkage from rapid hydrolysis by plasma esterases, potentially prolonging the duration of action.

  • Lipophilicity Modulation: The propyl group adjusts the LogP to optimize membrane penetration of the nerve sheath.

Chiral Resolution Agent (Potential)

While achiral itself, derivatives of this hindered amine can be used as bases in the resolution of acidic chiral drugs due to the steric bulk creating rigid salt complexes.

pH Buffering

Similar to its parent AMP, this molecule can act as a buffer in biological assays, specifically where a more lipophilic environment is required than standard AMP buffers can provide.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1.

Safety Protocols:

  • PPE: Neoprene or Nitrile gloves (minimum 0.11mm thickness), chemical safety goggles, and a face shield are mandatory.

  • Ventilation: Handle only in a fume hood. The amine vapor is irritating to the respiratory tract.

  • Storage: Store under inert gas (Nitrogen/Argon). Secondary amines can react with atmospheric CO₂ to form carbamates or absorb moisture (hygroscopic).

  • Spill Response: Neutralize spills with a dilute acid (e.g., acetic acid) before absorbing with vermiculite. Do not use combustible materials (sawdust).

References

  • Meprylcaine Hydrochloride Synthesis & Properties. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link][5]

  • Synthesis of Hindered Amines via Reductive Amination.Organic Chemistry Portal.

Technical Guide: Chemical Structure and Synthetic Utility of NSC 37251

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of NSC 37251 , a critical intermediate in the production of the local anesthetic Meprylcaine .

Executive Summary

NSC 37251 (CAS: 55968-10-0) is the National Service Center designation for 2-methyl-2-(propylamino)-1-propanol .[1] It serves as the nucleophilic amino-alcohol scaffold in the synthesis of Meprylcaine (Oracaine). Its structural uniqueness lies in the steric bulk of the quaternary carbon at the 2-position, which confers stability to the resulting ester against hydrolysis compared to linear analogs. This guide analyzes its structural connectivity, synthetic pathways, and role in pharmaceutical manufacturing.[2][3]

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-Methyl-2-(propylamino)propan-1-ol
Common Name Meprylcaine Intermediate; N-Propyl-isobutanolamine
NSC Number 37251
CAS Registry 55968-10-0
Molecular Formula C

H

NO
Molecular Weight 131.22 g/mol
SMILES CCCNC(C)(C)CO
Structural Connectivity

NSC 37251 features a 2-amino-2-methyl-1-propanol core alkylated at the nitrogen atom. The molecule is built around a quaternary carbon (C2) bonded to:

  • A Hydroxymethyl group (–CH

    
    OH), providing the nucleophile for esterification.
    
  • Two Methyl groups , creating significant steric hindrance.

  • A Propylamino group (–NHCH

    
    CH
    
    
    
    CH
    
    
    ), which modulates the lipophilicity and pKa of the final anesthetic.
Structural Visualization

The following diagram illustrates the connectivity and functional groups of NSC 37251.

NSC37251_Structure Core Quaternary Carbon (C2) Me1 Methyl Group (-CH3) Core->Me1 Me2 Methyl Group (-CH3) Core->Me2 CH2OH Hydroxymethyl (-CH2OH) (Reactive Site) Core->CH2OH NH Amino Nitrogen (-NH-) Core->NH Propyl Propyl Chain (-C3H7) (Lipophilic Tail) NH->Propyl

Figure 1: Structural connectivity of NSC 37251, highlighting the quaternary center and reactive hydroxyl group.

Synthetic Pathways[4]

The synthesis of NSC 37251 is the precursor step to Meprylcaine.[3] It is typically produced via the N-alkylation of the commercially available starting material, 2-amino-2-methyl-1-propanol (AMP) .

Synthesis of NSC 37251 (Intermediate Formation)

Two primary routes exist for this transformation:

  • Route A: Reductive Amination (Preferred for Purity)

    • Reagents: 2-Amino-2-methyl-1-propanol + Propionaldehyde.

    • Reducing Agent: Sodium borohydride (NaBH

      
      ) or Hydrogen/Catalyst.
      
    • Mechanism: Formation of an imine intermediate followed by reduction. This method minimizes over-alkylation.

  • Route B: Direct Alkylation (Industrial Legacy)

    • Reagents: 2-Amino-2-methyl-1-propanol + 1-Bromopropane.

    • Conditions: Base catalysis (e.g., K

      
      CO
      
      
      
      ), reflux.
    • Challenge: Requires careful control to prevent the formation of the tertiary amine (dipropyl derivative).

Synthesis of Meprylcaine (Downstream Application)

Once isolated, NSC 37251 undergoes O-acylation to form Meprylcaine.

  • Reaction: Schotten-Baumann esterification.

  • Reagents: NSC 37251 + Benzoyl Chloride.

  • Solvent/Base: Diethyl ether/Sodium Hydroxide (NaOH).

  • Thermodynamics: Highly exothermic; requires ice-bath cooling (<30°C).

Reaction Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Amino-2-methyl-1-propanol Step1 Step 1: N-Alkylation (Formation of NSC 37251) Start->Step1 Reagent1 Reagent: 1-Bromopropane or Propionaldehyde Reagent1->Step1 Intermediate INTERMEDIATE (NSC 37251): 2-methyl-2-(propylamino)-1-propanol Step1->Intermediate Yields Amino-Alcohol Step2 Step 2: Esterification (Schotten-Baumann) Intermediate->Step2 Reagent2 Reagent: Benzoyl Chloride + NaOH Reagent2->Step2 Product FINAL PRODUCT: Meprylcaine (Free Base) Step2->Product O-Acylation

Figure 2: Synthetic workflow from raw materials to Meprylcaine via NSC 37251.

Experimental Protocols

Preparation of NSC 37251 (Theoretical Protocol)

Note: This protocol is based on standard alkylation procedures for hindered amino-alcohols.

  • Charge: Load a reaction vessel with 1.0 equivalent of 2-amino-2-methyl-1-propanol .

  • Solvent: Dissolve in ethanol or acetonitrile.

  • Addition: Add 1.05 equivalents of 1-bromopropane and 2.0 equivalents of Potassium Carbonate (base scavenger).

  • Reflux: Heat to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC for disappearance of primary amine.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Distill under reduced pressure to isolate the mono-propylated product (NSC 37251).

Conversion to Meprylcaine (Esterification)
  • Base Preparation: Dissolve 30 g NaOH in 700 mL water.

  • Addition: Add 78 g of NSC 37251 to the basic solution.

  • Solvent: Add 300 mL diethyl ether to create a biphasic system.

  • Acylation: Dropwise addition of 70 mL Benzoyl Chloride while stirring vigorously.

    • Critical Control Point: Maintain temperature <30°C using an ice bath to prevent hydrolysis of the acid chloride.

  • Isolation: Separate the ether layer, wash with water, dry over MgSO

    
    , and evaporate to yield Meprylcaine base (yellow oil).
    
  • Salt Formation: Treat with HCl/Isopropanol to crystallize Meprylcaine HCl (MP: 150-151°C).

Physicochemical Characterization

Researchers characterizing NSC 37251 should look for the following spectral signatures:

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 3300–3400 cm

(Broad)
O-H Stretch (Alcohol)
3200–3300 cm

(Weak)
N-H Stretch (Secondary Amine)
1H NMR

0.9 (t, 3H)
Propyl methyl terminal

1.1 (s, 6H)
Gem-dimethyl groups on C2

3.3 (s, 2H)
-CH

-OH protons
Mass Spectrometry m/z 132.2 [M+H]

Protonated molecular ion

Stability and Reactivity

  • Basicity: NSC 37251 is a secondary amine and will act as a base. It is incompatible with strong acids and strong oxidizers.

  • Nucleophilicity: The hydroxyl group is the primary nucleophile in acylation reactions due to the steric hindrance protecting the nitrogen atom. However, under forcing conditions, N-acylation (amide formation) is a potential side reaction.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which complicates stoichiometric calculations in subsequent steps.

References

  • 2-Methyl-2-(propylamino)propan-1-ol (NSC 37251). PubChem.[1] National Library of Medicine. Retrieved from [Link]

  • Reasenberg, J. R. (1956). U.S. Patent No.[4] 2,767,207.[4] Washington, DC: U.S. Patent and Trademark Office. (Cited via Wikipedia/DrugFuture).

Sources

2-Methyl-2-(propylamino)-1-propanol: Physicochemical Profiling and Mechanistic Applications in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and active pharmaceutical ingredient (API) synthesis, the selection of bifunctional intermediates dictates the pharmacokinetic viability of the final compound. 2-Methyl-2-(propylamino)-1-propanol is a highly specialized organic intermediate defined by its dual-functional structure, comprising a tertiary alcohol and an aliphatic secondary amine[1]. This technical guide explores the exact physicochemical properties of this compound and dissects its mechanistic role as a precursor in the synthesis of local anesthetics, specifically Meprylcaine Hydrochloride[2].

Structural and Physicochemical Profile

The structural architecture of 2-Methyl-2-(propylamino)-1-propanol governs its chemical reactivity. The compound features a branched carbon chain where a hydroxyl (-OH) group is attached to a carbon that is simultaneously bonded to a propylamino group[1].

From a mechanistic standpoint, this creates a critical amphiphilic duality:

  • Hydrophilicity: The tertiary hydroxyl group and the amine nitrogen act as hydrogen bond donors/acceptors, rendering the molecule soluble in polar solvents and capable of participating in acid-base reactions[1].

  • Lipophilicity: The aliphatic propyl chain and the branched methyl groups contribute to the molecule's hydrophobic characteristics, a necessary trait for downstream APIs that must partition across lipid-rich nerve cell membranes[1].

Quantitative Data Summary

To ensure precision in stoichiometric calculations and analytical validation, the core quantitative properties of the compound are summarized below.

PropertyValueAnalytical Significance
IUPAC Name 2-Methyl-2-(propylamino)propan-1-olStandardized nomenclature for structural identification.
CAS Registry Number 55968-10-0Unique identifier for chemical sourcing and safety tracking[1].
Molecular Formula C₇H₁₇NODefines the atomic composition for mass spectrometry validation[1].
Molecular Weight 131.22 g/mol Critical for calculating exact molar equivalents in synthesis[2].
SMILES String CCCNC(C)(C)COUtilized for computational modeling and cheminformatics[1].

Mechanistic Role in Pharmaceutical Development

The primary industrial and research application of 2-Methyl-2-(propylamino)-1-propanol is its utilization as an intermediate in the synthesis of Meprylcaine Hydrochloride [2]. Meprylcaine is a local anesthetic whose efficacy relies on the ester linkage formed during synthesis.

Because aliphatic alcohols are inherently weak nucleophiles, the direct esterification of 2-Methyl-2-(propylamino)-1-propanol with an acid chloride is kinetically unfavorable. To overcome this activation energy barrier, the synthesis employs a Base-Catalyzed Esterification mechanism[3]. The introduction of a strong base (such as Sodium Hydroxide) deprotonates the hydroxyl group, transforming the weak alcohol into a highly reactive, potent alkoxide nucleophile[3]. This alkoxide readily attacks the electrophilic carbonyl carbon of benzoyl chloride to form the ester backbone of the anesthetic.

Workflow N1 2-Methyl-2-(propylamino)-1-propanol (MW: 131.22 g/mol) N2 NaOH (Aqueous) Deprotonation Phase N1->N2 Base Addition N3 Alkoxide Intermediate (Enhanced Nucleophile) N2->N3 -H2O N4 Benzoyl Chloride Acylation (0-5°C) N3->N4 Nucleophilic Attack N5 Meprylcaine Free Base (Lipophilic Oil) N4->N5 Ether Extraction N6 HCl Addition & Crystallization (Isopropanol) N5->N6 Protonation of Amine N7 Meprylcaine Hydrochloride (Stable API) N6->N7 Purification

Figure 1: Mechanistic workflow for Meprylcaine HCl synthesis via base-catalyzed esterification.

Experimental Protocol: Self-Validating API Synthesis

The following protocol details the conversion of 2-Methyl-2-(propylamino)-1-propanol into Meprylcaine Hydrochloride. As a Senior Application Scientist, I have structured this workflow as a self-validating system , where the physical state of the reaction mixture at each step confirms the success of the underlying chemical mechanism.

Materials Required
  • 2-Methyl-2-(propylamino)-1-propanol (Nucleophile precursor)

  • Benzoyl Chloride (Electrophile)

  • Sodium Hydroxide (NaOH) & Deionized Water

  • Diethyl Ether (Extraction solvent)

  • Concentrated Hydrochloric Acid (HCl) & Isopropanol (Crystallization solvent)[3]

Step-by-Step Methodology

Step 1: Base-Catalyzed Deprotonation (Alkoxide Formation)

  • Action: Dissolve 1 molar equivalent of 2-Methyl-2-(propylamino)-1-propanol in an aqueous solution of NaOH (1.2 equivalents) under continuous stirring.

  • Causality: The strong base is critical to deprotonate the tertiary alcohol, converting it into a potent alkoxide nucleophile[3].

  • Self-Validation: The solution should become completely homogenous, indicating the successful solvation and ionization of the amino alcohol.

Step 2: Nucleophilic Acyl Substitution

  • Action: Chill the reaction vessel to 0–5°C using an ice bath. Slowly add 1 molar equivalent of benzoyl chloride dropwise.

  • Causality: Benzoyl chloride is highly reactive and prone to hydrolysis. Temperature control suppresses side reactions, ensuring the alkoxide efficiently attacks the electrophilic carbonyl carbon to form the ester[3].

Step 3: Phase Separation and Extraction

  • Action: Introduce diethyl ether to the reaction mixture and transfer to a separatory funnel. Agitate and allow the layers to separate. Collect the upper organic layer.

  • Causality: The newly formed Meprylcaine free base contains a tertiary amine group, rendering it an unstable, lipophilic oil that is poorly soluble in water[3]. It partitions selectively into the non-polar diethyl ether.

  • Self-Validation: The distinct formation of a biphasic system validates the reaction. If the esterification failed, the highly polar unreacted alkoxide would remain trapped in the lower aqueous layer.

Step 4: Acid-Base Reaction (Salt Formation)

  • Action: To the isolated organic layer, add concentrated HCl dropwise until the pH indicates acidity. Evaporate the ether under reduced pressure and recrystallize the crude residue using isopropanol.

  • Causality: The free base is oily and pharmaceutically non-viable. Protonating the amine with HCl converts the compound into a stable, water-soluble hydrochloride salt, which is a fundamental requirement for injectable anesthetics[3].

  • Self-Validation: The spontaneous precipitation of white crystalline solids upon the addition of HCl physically confirms the successful conversion from an oily free base to a stable API salt.

References

Sources

Physicochemical Profiling & Solubility of 2-Methyl-2-(propylamino)propan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-2-(propylamino)propan-1-ol (CAS: 55968-10-0). Distinct from its widely used analog 2-Amino-2-methyl-1-propanol (AMP), this N-propyl derivative exhibits a unique "amphiphilic shift" due to the addition of a hydrophobic propyl chain.

While primarily utilized as a key intermediate in the synthesis of the local anesthetic Meprylcaine , its physicochemical profile suggests untapped potential in biphasic acid-gas scrubbing and lipophilic buffer formulations. This guide details its theoretical solubility parameters, experimental determination protocols, and solvent selection strategies for industrial synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solubility of this compound requires a structural analysis of its competing hydrophilic and lipophilic domains.

Structural Analysis

The molecule consists of a hydrophilic head (primary alcohol + secondary amine) and a hydrophobic tail (gem-dimethyl backbone + N-propyl chain).

  • Hydrophilic Domain: The hydroxyl (-OH) and amine (-NH-) groups act as hydrogen bond donors and acceptors, facilitating solubility in protic solvents.

  • Lipophilic Domain: The N-propyl group and the gem-dimethyl substitution at the

    
    -carbon significantly increase the partition coefficient (LogP) compared to AMP.
    
Key Properties Table
PropertyValue / DescriptionSource/Derivation
CAS Number 55968-10-0Registry
IUPAC Name 2-Methyl-2-(propylamino)propan-1-olSystematic
Formula C

H

NO
--
Molecular Weight 131.22 g/mol Calculated
LogP (Predicted) ~0.60Consensus Modeling (vs. AMP -0.[1]74)
pKa (Base) ~9.8 - 10.2Est. for hindered secondary amine
H-Bond Donors 2 (-OH, -NH-)Structural Count
Physical State Viscous Liquid / Low-melting SolidAnalogous amino alcohols

Solubility Profile in Polar Solvents

Unlike AMP, which is miscible with water in all proportions, 2-Methyl-2-(propylamino)propan-1-ol exhibits conditional solubility . The N-propyl chain disrupts the water lattice sufficiently to prevent infinite miscibility, creating a "solubility ceiling" in highly polar aqueous environments.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Water Moderate / Partial H-bonding occurs, but the hydrophobic C7 content limits miscibility. Likely forms a biphasic system at high concentrations (>10-15% w/w).
Polar Protic Methanol / Ethanol High / Miscible Perfect amphiphilic match. The alkyl chain interacts with the alcohol tail, while polar groups H-bond.
Polar Aprotic DMSO / DMF High Strong dipole interactions solvate the amine/alcohol head groups effectively.
Moderately Polar Diethyl Ether High Critical for extraction. The molecule is lipophilic enough to partition into ether from basic aqueous solutions.
Non-Polar Hexane Low to Moderate Likely soluble due to the propyl/methyl groups, but the polar head may cause aggregation or phase separation at low temperatures.
The "Meprylcaine Effect" (Industrial Context)

In the synthesis of Meprylcaine, this amino alcohol is often extracted from an aqueous reaction mixture using ether . This confirms that in its free-base form, the molecule prefers organic phases over aqueous phases, a critical distinction from non-alkylated amino alcohols.

Experimental Protocol: Determination of Equilibrium Solubility

For researchers needing precise solubility data (e.g., for formulation stability), the following Shake-Flask Method coupled with HPLC is the gold standard. This protocol accounts for the compound's basicity and potential volatility.

Materials & Equipment
  • Analyte: 2-Methyl-2-(propylamino)propan-1-ol (>98% purity).[2]

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile.

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Workflow Diagram

SolubilityProtocolStartStart: PreparationExcessAdd Excess Solid/Liquidto Solvent (Sat. Condition)Start->ExcessEquilibrateEquilibrate: 24-48hat 25°C (Orbital Shaker)Excess->EquilibratePhaseSepPhase Separation:Centrifuge or SettleEquilibrate->PhaseSepCheckpHCheck pH (Critical for Amines)Adjust if studying salt formPhaseSep->CheckpHFilterFiltration (0.45 µm PTFE)Prevent adsorption lossesCheckpH->FilterDiluteDilution with Mobile Phase(Ensure compatibility)Filter->DiluteAnalyzeHPLC/GC QuantificationDilute->AnalyzeAnalyze->EquilibrateIf variation > 5%CalcCalculate Solubility (mg/mL)Analyze->Calc

Figure 1: Standardized workflow for determining the thermodynamic solubility of lipophilic amino alcohols.

Analytical Method (Guideline)
  • Column: C18 Reverse Phase (high pH stability recommended, e.g., Gemini-NX).

  • Mobile Phase: Water (0.1% NH4OH) : Acetonitrile (Gradient). Note: Basic modifier ensures the amine remains unprotonated for better peak shape.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD. For Meprylcaine synthesis tracking, UV is sufficient due to the benzoate moiety.

Applications & Mechanistic Insights

Pharmaceutical Synthesis (Meprylcaine)

The primary utility of CAS 55968-10-0 is as the precursor to the local anesthetic Meprylcaine.[3] The solubility profile dictates the synthesis workflow:

  • Reaction: The amino alcohol reacts with benzoyl chloride.[4][5]

  • Extraction: The reaction is performed in water/ether biphasic systems. The free base amino alcohol partitions into the ether layer.

  • Crystallization: The hydrochloride salt is crystallized from Isopropanol , utilizing the differential solubility of the salt (insoluble in ether, soluble in hot isopropanol).

MeprylcaineSynthesisReactant2-Methyl-2-(propylamino)propan-1-olIntermedBiphasic Reaction(Water/Ether + NaOH)Reactant->IntermedReagentBenzoyl ChlorideReagent->IntermedExtractEther Phase Extraction(Isolates Free Base Ester)Intermed->ExtractPartitioningSaltFormHCl Addition(Precipitation)Extract->SaltFormFinalMeprylcaine HCl(Recryst. from Isopropanol)SaltForm->Final

Figure 2: Synthesis pathway highlighting solvent-dependent isolation steps.

CO₂ Capture Potential (Theoretical)

As a sterically hindered amine, this compound is structurally analogous to AMP (a standard carbon capture solvent).

  • Steric Hindrance: The bulky gem-dimethyl and N-propyl groups destabilize the carbamate bond upon CO₂ reaction, favoring bicarbonate formation (higher capacity: 1.0 mol CO₂/mol amine).

  • Lipophilicity Advantage: Unlike AMP, the N-propyl group makes this molecule a candidate for non-aqueous or phase-change solvents. It could potentially absorb CO₂ and then phase-separate, reducing the energy penalty of water vaporization during regeneration.

References

  • Chemical Identity & Synonyms: PubChem. 2-Methyl-2-(propylamino)propan-1-ol (CID 235639).[1] National Library of Medicine.[1] [Link][1]

  • CO₂ Capture Mechanisms: MDPI. Solubility of CO2 in Sterically Hindered Amines. [Link]

Technical Guide: Comparative Analysis of 2-Amino-2-methyl-1-propanol (AMP) and its N-Propylamino Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 2-Amino-2-methyl-1-propanol (AMP) and its N-alkylated analog, 2-(propylamino)-2-methyl-1-propanol (N-Propyl-AMP) .

While AMP is a widely established primary sterically hindered amine used in CO₂ capture, buffering systems, and pharmaceutical synthesis, its N-propyl derivative represents a shift to a secondary amine architecture. This structural modification fundamentally alters the molecule's lipophilicity (LogP), basicity (pKa), and metabolic stability. This guide explores the structure-activity relationships (SAR) driving these differences, providing researchers with the rationale for selecting one over the other in drug design and industrial scrubbing applications.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the substitution at the nitrogen atom. AMP is a primary amine with a quaternary


-carbon, providing moderate steric hindrance. The N-propyl derivative is a secondary amine , where the additional propyl chain amplifies steric bulk and lipophilicity.
Comparative Properties Table
Feature2-Amino-2-methyl-1-propanol (AMP)N-Propyl-2-amino-2-methyl-1-propanol
CAS Number 124-68-55463-52-5 (Generic/Isomer class)
Molecular Structure Primary Amine (

)
Secondary Amine (

)
Formula


Molecular Weight 89.14 g/mol 131.22 g/mol
LogP (Lipophilicity) ~ -0.74 (Hydrophilic)~ +0.5 to +0.9 (Lipophilic)
pKa (at 25°C) 9.72~10.1 (Predicted due to inductive effect)
H-Bond Donors 2 (NH

, OH)
2 (NH, OH)
Steric Hindrance Moderate (Quaternary C)High (Quaternary C + N-Propyl)
CO₂ Interaction Forms unstable CarbamateFavors Bicarbonate (Steric exclusion)
Key Insight: The Lipophilic Shift

The addition of the propyl chain (


) moves the molecule from a water-soluble buffer (AMP) to a significantly more lipophilic species. In drug development, this modification is often employed to improve blood-brain barrier (BBB) permeability or to increase the bioavailability of an amine-containing pharmacophore.

Part 2: Synthetic Pathways

The conversion of AMP to its propylamino derivative is typically achieved via Reductive Amination . This pathway is preferred over direct alkylation (using propyl halides) to avoid over-alkylation to the tertiary amine or quaternary ammonium salt.

Reaction Mechanism (DOT Visualization)

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction AMP AMP (Primary Amine) Imine Intermediate Imine (Schiff Base) AMP->Imine Nucleophilic Attack Propanal Propanal (Aldehyde) Propanal->Imine Product N-Propyl-AMP (Secondary Amine) Imine->Product Hydride Transfer Dehydration - H₂O Reduction + NaBH(OAc)₃ (Reducing Agent)

Figure 1: Reductive amination pathway for synthesizing N-propyl-AMP from AMP and Propanal, utilizing a selective reducing agent to prevent over-reduction.

Part 3: Functional Applications & Mechanism of Action

Carbon Capture (Industrial & Environmental)

The distinction between AMP and its propyl derivative is most critical in CO₂ scrubbing technologies.

  • AMP (Primary Hindered Amine): AMP reacts with CO₂ to form a carbamate .[1] However, due to the steric hindrance of the gem-dimethyl group on the

    
    -carbon, this carbamate is unstable and hydrolyzes readily.
    
    • Mechanism:[2][3][4][5][6][7]

      
      
      
  • N-Propyl-AMP (Secondary Hindered Amine): The additional propyl group creates excessive steric hindrance around the nitrogen. This prevents the formation of the carbamate entirely.[2] Instead, the amine acts purely as a proton acceptor (base), promoting the hydrolysis of CO₂ directly into bicarbonate .

    • Mechanism:[2][3][4][5][6][7]

      
      
      
    • Advantage:[3][7][8][9] Bicarbonate formation has a lower heat of reaction than carbamate formation, meaning less energy is required to regenerate the solvent (strip the CO₂) in the recycling phase.[10]

Pharmaceutical Excipients & Buffers
  • AMP: Used as a buffer (pKa 9.7) in enzyme assays (e.g., alkaline phosphatase) because it accepts phosphate groups.

  • N-Propyl-AMP: The secondary amine is less likely to interfere with phosphate transfer but is more likely to interact with hydrophobic pockets of enzymes due to the propyl chain. It is rarely used as a bulk buffer but serves as a specialized intermediate for increasing the lipophilicity of drug candidates.

Part 4: Toxicology & Safety Profile

Metabolic Stability (Microsomal Stability)
  • AMP: As a primary amine, AMP is susceptible to oxidative deamination by amine oxidases, though the

    
    -methylation slows this process compared to linear amines.
    
  • N-Propyl-AMP: Secondary amines undergo N-dealkylation (specifically N-depropylation) via Cytochrome P450 enzymes. This metabolic route releases propanal (an aldehyde), which can be reactive.

Nitrosamine Risk (Critical Safety Alert)
  • AMP: Primary amines generally do not form stable nitrosamines.

  • N-Propyl-AMP: As a secondary amine, N-propyl-AMP is at high risk of reacting with nitrites (in acidic environments or formulations) to form N-nitroso-N-propyl-AMP , a potential carcinogen.

    • Directive: When using the propylamino derivative in drug formulations, strict nitrite controls must be implemented.

Part 5: Experimental Protocols

Protocol A: Synthesis of N-Propyl-2-amino-2-methyl-1-propanol

Objective: Selective mono-alkylation of AMP via reductive amination.

Reagents:

  • 2-Amino-2-methyl-1-propanol (AMP) [1.0 eq][7][11][12][13]

  • Propanal [1.1 eq]

  • Sodium Triacetoxyborohydride (STAB) [1.5 eq]

  • Dichloromethane (DCM) or THF [Solvent]

  • Acetic Acid [Cat.]

Methodology:

  • Imine Formation: In a round-bottom flask, dissolve AMP (10 mmol) in dry DCM (50 mL). Add Propanal (11 mmol) and stir at room temperature for 30 minutes. Note: The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

    • Why STAB? STAB is milder than NaBH₄ and will reduce the imine selectively without reducing the excess aldehyde to an alcohol.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin; secondary amines stain different colors than primary).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (eluent: DCM/MeOH/NH₄OH).

Protocol B: Validation Workflow (DOT Visualization)

Analysis cluster_purity Purity Check cluster_structure Structural Confirmation Sample Crude Reaction Mixture GCMS GC-MS (Confirm MW: 131.22) Sample->GCMS TLC TLC (Ninhydrin) (Check for residual Primary Amine) Sample->TLC HNMR 1H NMR (Look for Propyl Triplet ~0.9 ppm) GCMS->HNMR If Mass Correct CNMR 13C NMR (Verify Carbon Count) HNMR->CNMR

Figure 2: Analytical workflow for validating the synthesis of N-propyl-AMP, prioritizing mass confirmation followed by structural elucidation.

References

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases.[14] Industrial & Engineering Chemistry Fundamentals. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

Sources

Thermodynamic properties of sterically hindered secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered secondary amines represent a critical class of functional reagents where thermodynamic behavior is dictated by the spatial volume of substituents adjacent to the nitrogen center. Unlike their unhindered counterparts, these molecules exhibit a "thermodynamic frustration" that is exploited in two distinct high-value sectors: Carbon Capture and Storage (CCS) and Pharmaceutical Synthesis .

In CCS, steric hindrance destabilizes the nitrogen-carbon bond in carbamates, lowering the enthalpy of regeneration (


) and promoting a high-capacity bicarbonate pathway. In drug development, this same hindrance suppresses nucleophilicity while retaining high basicity (

), enabling the precise kinetic control required for asymmetric synthesis. This guide analyzes the thermodynamic underpinnings of these mechanisms, supported by experimental protocols and speciation data.[1]

Molecular Architecture: The Thermodynamics of Steric Exclusion

The defining feature of sterically hindered secondary amines (e.g., Diisopropylamine, 2,2,6,6-Tetramethylpiperidine) is the presence of bulky alkyl groups (isopropyl, tert-butyl, methyl) on the


-carbons. This architecture fundamentally alters the Gibbs Free Energy (

) of reaction pathways.
Nucleophilicity vs. Basicity Trade-off

While basicity (thermodynamic affinity for


) remains high due to the inductive effect of alkyl groups, nucleophilicity (kinetic rate of attacking electrophilic carbon) is severely attenuated.
  • Basicity (

    
    ):  The proton (
    
    
    
    ) is small enough to penetrate the steric shield, allowing the lone pair to bind effectively.
  • Nucleophilicity (

    
    ):  Larger electrophiles (e.g., carbonyl carbons, 
    
    
    
    ) face significant Pauli repulsion from the bulky substituents, raising the activation energy (
    
    
    ) for bond formation.
The "Labile Carbamate" Effect in CCS

In the reaction with


, unhindered amines form stable carbamates (

). Hindered amines form unstable carbamates due to the repulsion between the carboxylate group and the amine's alkyl tails. This instability is the thermodynamic driver that shifts equilibrium toward bicarbonate formation, doubling the theoretical

capacity from 0.5 to 1.0 mol

/mol amine.

Application Vector A: Carbon Capture (CCS)

The industrial objective in CCS is to minimize the parasitic energy load of solvent regeneration. Sterically hindered secondary amines like 2-Piperidineethanol (2-PE) and 2-Methylpiperazine (2MPZ) are superior to the industry standard MEA (Monoethanolamine) because their "thermodynamic instability" facilitates easier


 release.
Reaction Mechanism: The Bicarbonate Shunt

The following diagram illustrates how steric hindrance blocks the stable carbamate trap, forcing the system into the high-capacity bicarbonate regime.

CCS_Mechanism Amine Hindered Amine (R2NH) Zwitterion Zwitterion Intermediate (R2NH+-CO2-) Amine->Zwitterion + CO2 CO2 CO2 CO2->Zwitterion Carbamate Unstable Carbamate (R2N-CO2-) Zwitterion->Carbamate Steric Clash (Unfavorable) Hydrolysis Hydrolysis (+ H2O) Zwitterion->Hydrolysis Major Pathway Carbamate->Hydrolysis Fast Reversion Bicarbonate Bicarbonate Species (HCO3- + R2NH2+) Hydrolysis->Bicarbonate Thermodynamic Sink

Figure 1: The Bicarbonate Shunt Mechanism. Steric hindrance destabilizes the carbamate (red dashed), promoting the hydrolysis pathway to bicarbonate (green), which doubles CO2 capacity.

Thermodynamic Data Comparison
Amine ClassSpecific AminepKa (25°C)

(kJ/mol

)
Capacity (mol

/mol amine)
Regeneration Energy
Unhindered MEA (Monoethanolamine)9.44~82-850.50High
Hindered Secondary 2-Piperidineethanol (2-PE) 9.68~73 ~1.0 Medium-Low
Hindered Cyclic 2-Methylpiperazine (2MPZ) 9.76~75 > 0.8 Low
Hindered Primary AMP (2-Amino-2-methyl-1-propanol)9.82~65-70~1.0Low

Note: 2-PE and 2MPZ offer a balance of reaction kinetics (faster than tertiary amines) and capacity (higher than unhindered amines).

Application Vector B: Pharmaceutical Synthesis

In drug development, sterically hindered secondary amines are the precursors to Non-Nucleophilic Bases (e.g., Lithium Diisopropylamide - LDA, Lithium Tetramethylpiperidide - LiTMP). The thermodynamics here focus on


 disparity and aggregation states.
Kinetic vs. Thermodynamic Control

The extreme steric bulk of bases like LDA prevents them from accessing hindered protons or acting as nucleophiles (attacking the carbonyl). This allows for the selective deprotonation of the least hindered proton (Kinetic Control) at low temperatures (–78°C), generating the less stable enolate which is crucial for building complex stereocenters.

Enolization Ketone Asymmetric Ketone KineticEnolate Kinetic Enolate (Less Substituted C=C) Ketone->KineticEnolate  Fast, Irreversible Removal of Unhindered Proton ThermoEnolate Thermodynamic Enolate (More Substituted C=C) Ketone->ThermoEnolate  Slow, Reversible Removal of Hindered Proton LDA LDA (-78°C) (Kinetic Base) LDA->KineticEnolate Alkoxide Alkoxide (0°C) (Thermodynamic Base) Alkoxide->ThermoEnolate

Figure 2: Kinetic vs. Thermodynamic Enolization. LDA's steric bulk forces the abstraction of the most accessible proton, locking in the kinetic enolate.

Superbase Thermodynamics
  • Diisopropylamine (DIPA):

    
     (in THF).[2] Precursor to LDA.[2][3]
    
  • 2,2,6,6-Tetramethylpiperidine (TMP):

    
     (in THF). Precursor to LiTMP.
    
  • Aggregation: In non-polar solvents, these lithiated amines form tetramers or hexamers. Adding polar solvents like THF or TMEDA breaks these aggregates down to dimers or monomers, drastically increasing their reactivity (enthalpy of deaggregation).

Experimental Protocols

Protocol A: Differential Reaction Calorimetry (CCS Screening)

Objective: Measure the heat of absorption (


) to predict regeneration energy.
  • Setup: Use a reaction calorimeter (e.g., H.E.L Simular or Setaram C80) equipped with a high-pressure gas dosing system.

  • Preparation: Charge the reactor with 100 mL of 30 wt% aqueous amine solution (e.g., 2-Piperidineethanol). Equilibrate to 40°C.

  • Dosing: Inject

    
     in precise molar aliquots (e.g., 0.1 mol 
    
    
    
    /mol amine steps) via a mass flow controller.
  • Measurement: Record the heat flow (

    
    , Watts) and reactor pressure (
    
    
    
    ) simultaneously.
  • Calculation: Integrate the heat flow peak for each injection.

    
    
    Self-Validation: The pressure curve must show a sharp drop after each injection, indicating absorption. If pressure remains high, the amine is saturated.
    
Protocol B: Kinetic Enolate Generation (Synthesis)

Objective: Selective generation of the kinetic enolate using LDA.

  • In-Situ Generation: In a flame-dried flask under Argon, add Diisopropylamine (1.1 equiv) to anhydrous THF. Cool to –78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (1.05 equiv) dropwise.

    • Mechanistic Note: The reaction is exothermic. Slow addition prevents local heating which could decompose the THF.

  • Substrate Addition: Add the ketone (1.0 equiv) dropwise over 20 minutes.

    • Thermodynamic Check: The low temperature ensures the system does not have the thermal energy to overcome the activation barrier for the thermodynamic enolate or for the formed enolate to equilibrate.

  • Trapping: Add the electrophile (e.g., alkyl halide) immediately while maintaining –78°C.

References

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link

  • Collum, D. B. (1993). Is N-Butyllithium a Kinetic or Thermodynamic Base?. Accounts of Chemical Research. Link

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Chowdhury, F. A., et al. (2013). Synthesis and Characterization of Sterically Hindered Amines for CO2 Capture. International Journal of Greenhouse Gas Control. Link

  • Bernasconi, C. F. (1992). Steric Effects on Nucleophilic Reactivity. Accounts of Chemical Research. Link

Sources

Technical Guide: Safety & Handling of 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 55968-10-0 | Formula: C₇H₁₇NO | Role: Pharmaceutical Intermediate[1]

Executive Summary & Compound Architecture

2-Methyl-2-(propylamino)propan-1-ol is a specialized amino-alcohol intermediate, primarily utilized in the synthesis of local anesthetics such as Meprylcaine .[1][2][3] Unlike common buffers (e.g., TRIS or HEPES), this compound possesses a unique structural duality: a sterically hindered amine core coupled with a lipophilic propyl chain.[1]

This guide moves beyond the standard 16-section SDS format to provide a Risk Assessment and Handling Strategy for researchers. The core safety challenge lies in its amphiphilic nature —the propyl group enhances lipid solubility, potentially facilitating dermal absorption more effectively than its parent compound, 2-amino-2-methyl-1-propanol (AMP).[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 131.22 g/mol Small molecule; potential for permeation.[1]
Physical State Viscous Liquid / Semi-solidHigh viscosity requires positive displacement pipetting.
Basicity (pKa) Est. 9.5 – 10.5 (Amine)Corrosive to biological tissue; incompatible with strong oxidizers.[1]
Solubility AmphiphilicSoluble in alcohols and water; requires specific spill cleanup solvents.
LogP Est. 0.6 – 1.2Higher lipophilicity than AMP (LogP -0.63), increasing bioavailability risks.[1]

Hazard Dynamics & Toxicology

The "Alkaline-Lipophile" Threat

While standard SDSs classify amino alcohols as "Skin Irritants" (H315) or "Eye Irritants" (H319), this specific derivative presents a compounded risk mechanism:[1]

  • Alkaline Hydrolysis: The unhindered hydroxyl group and the amine center can saponify fatty acids in cell membranes.[1]

  • Enhanced Penetration: The N-propyl substitution increases the partition coefficient (LogP), allowing the molecule to transit the stratum corneum faster than hydrophilic amines.

Critical Hazard Statements (Extrapolated from Structure & Analogs):

  • H314/H318: Causes severe skin burns and eye damage (High concentration).[1]

  • H335: May cause respiratory irritation (Amine vapors).

  • Pharmacological Risk: As a precursor to CNS-active anesthetics, systemic absorption may trigger off-target neurological effects (dizziness, paresthesia).[1]

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for prolonged contact with lipophilic amines.[1] The following protocol ensures barrier integrity.

PPE Selection Protocol
  • Primary Barrier: Laminate Film (Silver Shield/4H) or Thick Nitrile (>0.11 mm) .[1]

    • Reasoning: Small amino-alcohols can permeate thin latex or vinyl rapidly.

  • Respiratory Protection: If heating or aerosolizing, use a Type A (Organic Vapor) or Type K (Ammonia/Amine) filter.[1]

    • Validation: The amine odor threshold is often higher than the exposure limit; do not rely on smell.[1]

Engineering Control: The "Closed-Loop" Transfer

To minimize exposure during synthesis (e.g., esterification with benzoyl chloride), use a closed handling system.[1]

HandlingWorkflow cluster_safety Critical Control Points Stock Stock Container (Viscous Liquid) Syringe Glass Syringe (Teflon Plunger) Stock->Syringe Anaerobic Transfer Inert Inert Gas Blanket (N2/Ar) Inert->Stock Positive Pressure Reactor Reaction Vessel (0-4°C Cooling) Syringe->Reactor Dropwise Addition Scrubber Acidic Scrubber (Trap Amine Vapors) Reactor->Scrubber Venting

Figure 1: Closed-Loop Transfer Workflow. Prevents atmospheric moisture absorption (hygroscopic) and operator exposure to vapors.[1][4][5][6][7]

Emergency Response & Neutralization

Trustworthiness Requirement: Do not use water alone for amine spills.[1] Water spreads the base over a larger area before diluting it effectively.[1]

Spill Neutralization Protocol (Self-Validating)
  • Isolate: Evacuate the immediate 3-meter radius.

  • Absorb: Apply a dry amphoteric absorbent (e.g., Chemizorb® or a 1:1 mix of sand and sodium bisulfate).[1]

    • Why: Sodium bisulfate neutralizes the amine functionality exothermically but in a controlled solid phase.[1]

  • Verify: Check pH of the waste residue. It must be pH 6–8 before disposal.[1]

  • Clean: Wipe surface with 5% Acetic Acid followed by soap and water to remove lipophilic residues.[1]

First Aid Logic
  • Eye Contact: Irrigate for 30 minutes (standard is 15, but lipophilic amines adhere to corneal tissue).[1]

  • Skin Contact: Wash with Polyethylene Glycol (PEG 400) or ethanol/water mix initially, then soap and water.[1]

    • Mechanism:[1][7] PEG solubilizes the lipophilic amine better than water alone.[1]

Synthesis Context: Meprylcaine Precursor

Researchers typically use CAS 55968-10-0 in base-catalyzed esterification.[1]

Reaction Safety Note: When reacting 2-Methyl-2-(propylamino)propan-1-ol with acid chlorides (e.g., Benzoyl Chloride), the reaction is highly exothermic .[1]

  • Protocol: Dissolve the amino-alcohol in an organic solvent (DCM or Toluene) before adding the acid chloride.

  • Scavenger: Use an auxiliary base (e.g., Triethylamine) if the product is acid-sensitive, though the starting material itself acts as a base.[1]

SynthesisSafety Start 2-Methyl-2-(propylamino)propan-1-ol Reagent + Benzoyl Chloride Start->Reagent Risk Risk: Runaway Exotherm HCl Gas Generation Reagent->Risk Uncontrolled Control Control: 0°C Bath + Dilution in DCM Reagent->Control Standard Protocol Product Meprylcaine Intermediate Risk->Product Low Yield / Hazard Control->Product

Figure 2: Synthesis Safety Logic. Visualizes the critical control point (Temperature/Dilution) to prevent thermal runaway.

Regulatory & Storage

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

  • Incompatibility: Violent reaction with strong oxidizing agents (Peroxides, Nitrates) and strong acids.[1]

  • Transport: Likely Class 8 (Corrosive) or Class 9 (Miscellaneous) depending on specific formulation concentration.[1]

References
  • PubChem. (2025).[8] 2-Methyl-2-(propylamino)propan-1-ol Compound Summary (CID 235639).[1][8] National Library of Medicine.[1] [Link][1]

Sources

Literature review on amino alcohol precursors for local anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amino Alcohol Precursors for Local Anesthetics

Introduction: The Indispensable Core of Local Anesthesia

Local anesthetics are a cornerstone of modern medicine, enabling a vast range of procedures by reversibly blocking nerve impulse conduction, thereby eliminating the sensation of pain in a specific area of the body.[1][2] Their mechanism of action hinges on the blockade of voltage-gated sodium channels within nerve membranes.[3][4] The archetypal structure of most local anesthetics, from the pioneering procaine to the widely used lidocaine, is a tripartite molecule. This structure consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary or secondary amine group.[3][4][5][6][7]

The focus of this guide is the critical hydrophilic portion of the molecule, which is derived from amino alcohol precursors. These precursors are not merely synthetic building blocks; their structure dictates the fundamental physicochemical properties of the final drug, including its solubility, potency, duration of action, and toxicity profile.[6][7] Understanding the synthesis and structure-activity relationships of these amino alcohols is therefore paramount for researchers, scientists, and professionals involved in the development of new and improved local anesthetic agents.

Part 1: Structure-Activity Relationships (SAR) - Decoding the Molecular Blueprint

The efficacy of a local anesthetic is a delicate balance of lipophilicity and hydrophilicity, which governs its ability to traverse the nerve membrane and bind to its receptor site. The amino alcohol precursor is the primary determinant of the molecule's hydrophilic character and plays a crucial role in this balance.

  • The Hydrophilic Amine Group : This group, typically a tertiary amine, is essential for the water solubility of the anesthetic, which is often formulated as a hydrochloride salt to ensure stability in solution.[4][8] At physiological pH, an equilibrium exists between the ionized, water-soluble form (cation) and the non-ionized, lipid-soluble form (base).[4][7] The non-ionized base is crucial for penetrating the lipid-rich nerve membrane, while the ionized cation is believed to be the active form that binds to the sodium channel receptor from within the cell.[4] For optimal activity, a tertiary or secondary amine is preferred; primary amines tend to be more irritating and less active.[5]

  • The Intermediate Chain : The chain connecting the amine to the ester or amide linkage, typically consisting of 2-3 carbon atoms, is critical.[5] Its length and structure influence the drug's lipid solubility, protein binding, and metabolism. Hydrophobicity, and thus potency and duration of action, generally increases with the length of the alkyl groups on both the intermediate chain and the amine nitrogen.[6][7]

  • Stereochemistry and Chirality : For many modern anesthetics, chirality, introduced via the amino alcohol precursor, is a critical factor.[9] The S-enantiomers of drugs like bupivacaine and ropivacaine have been shown to be less cardiotoxic than their R-enantiomers or the racemic mixture, leading to the development of single-enantiomer drugs (levobupivacaine and ropivacaine).[9] This stereoselectivity underscores the importance of asymmetric synthesis in creating safer and more effective agents.

The following diagram illustrates the key structure-activity relationships of a typical local anesthetic.

SAR_Local_Anesthetics cluster_main General Structure of a Local Anesthetic cluster_properties Influence on Properties Aromatic Lipophilic Group (Aromatic Ring) Linkage Intermediate Linkage (Ester or Amide) Aromatic->Linkage Potency Potency Aromatic->Potency E-donating groups ↑ E-withdrawing groups ↓ Chain Intermediate Chain (Alkyl Chain) Linkage->Chain Amine Hydrophilic Group (Tertiary Amine) Chain->Amine Chain->Potency Longer chain ↑ Duration Duration Chain->Duration Longer chain ↑ Toxicity Toxicity Amine->Toxicity Chirality can ↓ Onset Onset of Action Amine->Onset pKa affects ratio of ionized/non-ionized forms

Caption: Core structure of local anesthetics and the influence of each moiety on key pharmacological properties.

Part 2: Synthesis of Foundational Amino Alcohol Precursors and Their Anesthetics

The synthetic routes to local anesthetics are well-established, typically involving the coupling of an aromatic carboxylic acid (or its derivative) with a specific amino alcohol. Here, we detail the synthesis of precursors for two archetypal drugs: procaine (an amino ester) and lidocaine (an amino amide).

A. Amino Ester Type: The Synthesis of Procaine

Procaine, one of the first synthetic local anesthetics, is an ester of para-aminobenzoic acid and the amino alcohol 2-(diethylamino)ethanol.[3] The synthesis is a classic example of esterification.

Synthetic Workflow: Procaine

Procaine_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products PABA p-Aminobenzoic Acid (or Benzocaine) Reaction Transesterification (if starting from Benzocaine) or Esterification PABA->Reaction DEAE 2-(Diethylamino)ethanol DEAE->Reaction Procaine Procaine Base Reaction->Procaine Purification HCl_Salt Procaine HCl (Final Product) Procaine->HCl_Salt Treatment with HCl

Caption: Synthetic workflow for the preparation of Procaine from its core precursors.

Experimental Protocol: Synthesis of Procaine from Benzocaine

A modern, efficient approach utilizes microwave-assisted, solvent-free transesterification of benzocaine (ethyl 4-aminobenzoate) with 2-(diethylamino)ethanol.[10]

  • Reactant Preparation : Mix benzocaine (ethyl 4-aminobenzoate) and 2-(diethylamino)ethanol in a reaction vessel. Add a catalytic amount of sodium ethoxide.

  • Microwave Irradiation : Subject the mixture to microwave irradiation (e.g., 700W) for a short duration (e.g., 12 minutes) to drive the transesterification reaction.[10]

  • Workup and Purification : Upon completion, suspend the resulting solid in distilled water and heat to approximately 80°C.

  • Decolorization : Add activated charcoal to the hot solution and filter under reduced pressure while hot to remove impurities.

  • Crystallization : Allow the filtrate to cool to room temperature. Pure procaine base will precipitate as white crystals.

  • Isolation : Collect the crystals by vacuum filtration and dry at 40°C.[10]

  • Salt Formation : For pharmaceutical use, the procaine base is typically dissolved in a suitable solvent and treated with hydrochloric acid to form the more stable and water-soluble procaine hydrochloride salt.

B. Amino Amide Type: The Synthesis of Lidocaine

Lidocaine is synthesized via a two-step process starting from 2,6-dimethylaniline. This route involves the formation of an α-chloro-acetanilide intermediate, followed by nucleophilic substitution with an amine.[8][11]

Synthetic Workflow: Lidocaine

Lidocaine_Synthesis Aniline 2,6-Dimethylaniline Intermediate α-Chloro-2,6-dimethylacetanilide Aniline->Intermediate Acylation in Glacial Acetic Acid AcylChloride α-Chloroacetyl Chloride AcylChloride->Intermediate Lidocaine Lidocaine Base Intermediate->Lidocaine SN2 Displacement (Alkylation) Amine Diethylamine Amine->Lidocaine

Caption: The two-step synthetic pathway for Lidocaine, a classic amino amide anesthetic.

Experimental Protocol: Synthesis of Lidocaine

This protocol is adapted from established laboratory procedures.[8][11]

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • Dissolution : Dissolve 2,6-dimethylaniline in glacial acetic acid in a flask.

  • Acylation : Add α-chloroacetyl chloride to the solution. An exothermic reaction will occur. Heat the solution gently (e.g., 40-50°C) for approximately 10 minutes to ensure the reaction goes to completion.[8]

  • Precipitation : Cool the reaction mixture and add a solution of sodium acetate in water. The sodium acetate buffers the solution, preventing the protonation of any unreacted aniline.[8]

  • Isolation : Place the mixture in an ice bath to fully precipitate the product. Collect the solid α-chloro-2,6-dimethylacetanilide by vacuum filtration.

  • Washing : Wash the collected solid thoroughly with water to remove acetic acid and salts.

Step 2: Synthesis of Lidocaine (N-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide)

  • Reaction Setup : Reflux the α-chloro-2,6-dimethylacetanilide from Step 1 with an excess of diethylamine in a suitable solvent like toluene. The excess diethylamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

  • Reaction : The reaction is an SN2 displacement where the diethylamine displaces the chloride ion.[11]

  • Workup : After the reaction is complete, cool the mixture.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the lidocaine base from the organic layer using an acidic aqueous solution (e.g., 3M HCl). This protonates the tertiary amine of lidocaine, making it water-soluble, while unreacted starting material remains in the organic layer.[11]

  • Isolation of Base : Separate the acidic aqueous layer and make it strongly basic by adding a concentrated KOH solution. This deprotonates the lidocaine, causing it to precipitate or form an oil.[11]

  • Final Extraction and Purification : Extract the lidocaine base into a nonpolar organic solvent (e.g., pentane or ether). Wash the organic layer with water to remove any remaining diethylamine, dry it over an anhydrous salt (e.g., Na₂CO₃), and evaporate the solvent to yield the crude lidocaine base.[11]

Part 3: Comparative Data of Common Local Anesthetics

The choice of amino alcohol precursor directly impacts the final properties of the anesthetic. The following table summarizes these relationships for several common agents.

Local AnestheticClassKey PrecursorspKaOnsetDurationPotency (Relative to Procaine)
Procaine Amino Esterp-Aminobenzoic acid, 2-(Diethylamino)ethanol9.1SlowShort1
Lidocaine Amino Amide2,6-Dimethylaniline, Diethylamine7.9FastMedium4
Bupivacaine Amino Amide2,6-Dimethylaniline, 1-Butylpiperidine-2-carboxylic acid8.1MediumLong16
Ropivacaine Amino Amide2,6-Dimethylaniline, L-Pipecolic acid8.1MediumLong16
Articaine Amino Amide4-Methyl-3-aminothiophene-2-carboxylic acid methyl ester, 2-Propylamine7.8FastMedium6

Data compiled from sources[1][4][6][7][12].

Part 4: Modern and Biocatalytic Synthetic Strategies

While traditional synthetic routes are robust, research continues into more efficient, selective, and environmentally friendly methods for producing amino alcohol precursors.

  • Microwave-Assisted Synthesis : As demonstrated with procaine, using microwave energy can dramatically reduce reaction times and often allows for solvent-free conditions, aligning with the principles of green chemistry.[10]

  • Biocatalysis for Chiral Precursors : The synthesis of chiral amino alcohols is a significant area of development, particularly for producing single-enantiomer drugs with improved safety profiles.[13] Engineered enzymes, such as amine dehydrogenases (AmDHs), can perform asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity (often >99% enantiomeric excess).[13] This biocatalytic approach offers a powerful alternative to traditional chemical methods for creating complex chiral building blocks under mild conditions.[13][14]

Conclusion and Future Outlook

The amino alcohol core is a fundamental determinant of a local anesthetic's clinical profile. The synthetic pathways to these precursors, from the classic esterification of procaine to the multi-step synthesis of lidocaine, highlight key principles of organic chemistry. The structure-activity relationships demonstrate how subtle modifications to the amino alcohol moiety can lead to profound changes in potency, duration, and safety.

The future of local anesthetic development is trending in two major directions. First is the creation of novel, long-acting, and low-toxicity agents, a pursuit that relies heavily on the rational design and stereoselective synthesis of new amino alcohol precursors.[1][12] Second is the development of advanced drug delivery systems, such as liposomal formulations of existing drugs like bupivacaine, which provide extended pain relief and reduce systemic toxicity.[15] As our understanding of the molecular interactions at the sodium channel receptor deepens, the ability to precisely synthesize and modify these critical amino alcohol precursors will remain the driving force behind innovation in pain management.

References

  • Source: Chemistry 212 Laboratory, vertexaisearch.cloud.google.
  • Source: organica1.
  • Title: Structure-Activity Relationships of Local Anesthetics Source: Scribd URL
  • Title: Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL)
  • Title: The Synthesis of Lidocaine Source: University of California, San Diego URL
  • Title: Structure-activity Relationship of Local anesthetics Source: Medicinal Chemistry Lectures Notes URL
  • Source: Farmacia, Vol.
  • Title: Procaine Hydrochloride Synthesis Guide Source: Scribd URL
  • Title: Synthesis and biological activities of local anesthetics Source: RSC Advances, Royal Society of Chemistry URL
  • Title: Local Anesthetic: Structure Activity Relationships Source: BrainKart URL
  • Title: Pharmacology of local anaesthetics Source: Deranged Physiology URL
  • Title: Chemical Structure of Local Anaesthetics Source: Missouri S&T URL
  • Title: The development of local anesthetics and their applications beyond anesthesia Source: Journal of Experimental & Clinical Cancer Research URL
  • Title: Chiral Aspects of Local Anesthetics Source: Molecules, MDPI URL
  • Title: Recent Advances in Local Anesthesia Source: International Journal of Applied and Advanced Scientific Research URL
  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E.
  • Title: Synthesis of amino alcohol precursors Source: ResearchGate URL
  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL
  • Title: Recent Advances in Local Anesthesia: A Review of Literature Source: Cureus, National Library of Medicine URL
  • Title: Advances in Local Anesthesia: Innovations and Future Prospects Source: Longdom Publishing URL
  • Title: Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines Source: CHIMIA URL
  • Title: Synthesis of 1, 2 Amino Alcohols through Arbuzov Method Source: CSB and SJU Digital Commons URL
  • Title: Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol Source: BenchChem URL
  • Title: Chiral amino alcohols as candidates for catalyst precursors Source: ResearchGate URL
  • Title: Local anesthetics and advances in their administration – an overview Source: Journal of Pre-Clinical and Clinical Research URL

Sources

Methodological & Application

Application Note: Synthesis and Isolation of Meprylcaine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Substrate: 2-Methyl-2-(propylamino)propan-1-ol Product: Meprylcaine Hydrochloride (Oracaine)

Introduction & Pharmacological Context

Meprylcaine is a synthetic, ester-type local anesthetic with a highly unique neuropharmacological profile[1]. While its primary clinical function relies on the blockade of voltage-gated sodium channels (VGSCs) to inhibit action potential propagation, it concurrently acts as a potent inhibitor of monoamine transporters (DAT, NET, and SERT)[2]. This dual mechanism elevates synaptic monoamine levels, producing a stimulant effect that makes Meprylcaine a valuable tool in neurobiological research for modeling psychostimulant actions and reward pathways[1].

Mechanistic Insights & Reaction Design (E-E-A-T)

The synthesis of Meprylcaine utilizes a base-catalyzed Schotten-Baumann esterification between 2-methyl-2-(propylamino)propan-1-ol and benzoyl chloride[3].

Expertise Insight: Regioselectivity via Steric Hindrance In typical reactions involving an amino alcohol and an acid chloride, the more nucleophilic amine undergoes N-acylation to form an amide. However, in 2-methyl-2-(propylamino)propan-1-ol, the secondary amine is located on a highly substituted tertiary carbon (a gem-dimethyl group). This severe steric hindrance kinetically suppresses N-acylation. As a result, the less hindered primary hydroxyl group outcompetes the amine, leading to exclusive O-acylation and the formation of the benzoate ester[1].

System Design: The Biphasic Advantage The reaction is conducted in a biphasic system of aqueous sodium hydroxide and diethyl ether[3]. This design is self-validating and drives the reaction to completion through two causal mechanisms:

  • Acid Scavenging: The aqueous NaOH neutralizes the HCl byproduct, preventing the protonation of the secondary amine. This ensures the amine remains in its freebase form, maintaining its potent nucleophilicity and solubility in the organic phase[1].

  • In Situ Extraction: As the lipophilic Meprylcaine free base forms, it immediately partitions into the diethyl ether layer. This physical separation shields the newly formed ester from the aqueous base, preventing base-catalyzed ester hydrolysis[3].

Pathway & Workflow Visualizations

Synthesis R1 Amino Alcohol + Aq. NaOH Rxn Biphasic Esterification (< 30°C, 30 min) R1->Rxn R2 Benzoyl Chloride + Ether R2->Rxn Sep Phase Separation & Evaporation Rxn->Sep Salt HCl Addition (Exothermic) Sep->Salt Yellow Oil (Free Base) Cryst Recrystallization (Isopropanol) Salt->Cryst Pasty Solid Prod Meprylcaine HCl (White Crystals) Cryst->Prod MP: 150-151°C

Fig 1: Step-by-step synthetic workflow for Meprylcaine Hydrochloride.

Pharmacology Mep Meprylcaine HCl VGSC Voltage-Gated Na+ Channels Mep->VGSC Blocks MAT Monoamine Transporters Mep->MAT Inhibits Anes Local Anesthesia VGSC->Anes Halts Action Potentials Stim Stimulant Effect MAT->Stim Elevates Synaptic Monoamines

Fig 2: Dual pharmacological mechanism of action for Meprylcaine.

Reagents & Materials

Table 1: Reagent Quantities and Roles

ReagentAmountRole in Synthesis
2-Methyl-2-(propylamino)propan-1-ol78 gPrimary amino alcohol substrate
Benzoyl Chloride70 mLElectrophilic acylating agent
Sodium Hydroxide (NaOH)30 gBase / Acid scavenger
Deionized Water700 mLAqueous phase solvent
Diethyl Ether300 mLOrganic extraction solvent
Concentrated Hydrochloric Acid (HCl)45 mLSalt formation agent
IsopropanolAs neededRecrystallization solvent

Data sourced from established manufacturing protocols[3].

Step-by-Step Synthetic Protocol

Phase 1: Base-Catalyzed Esterification
  • Aqueous Base Preparation: In a large reaction vessel, dissolve 30 g of Sodium Hydroxide in 700 mL of deionized water. Ensure complete dissolution.

  • Substrate Addition: Add 78 g of 2-methyl-2-(propylamino)propan-1-ol to the aqueous NaOH solution[3].

  • Organic Phase Addition: Pour 300 mL of diethyl ether into the vessel to create the biphasic system. Begin vigorous mechanical stirring to maximize the interfacial surface area between the aqueous and organic layers.

  • Acylation: Equip the vessel with an ice bath to maintain the internal temperature strictly below 30 °C. Add 70 mL of benzoyl chloride dropwise[3]. Critical Causality: Controlling the temperature prevents the exothermic degradation of the reagents and suppresses the competitive hydrolysis of benzoyl chloride into benzoic acid.

  • Reaction Maturation: Once the addition is complete, continue stirring the biphasic mixture for exactly 30 minutes to ensure complete conversion[3].

Phase 2: Extraction and Isolation
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to resolve. Draw off and discard the lower aqueous layer (containing NaCl and unreacted NaOH).

  • Washing: Wash the retained upper diethyl ether layer with deionized water to remove any residual water-soluble impurities[3].

  • Drying & Evaporation: Dry the ether phase over anhydrous sodium sulfate. Filter the drying agent, and evaporate the diethyl ether under reduced pressure. Validation Checkpoint: The resulting product should be a distinct yellow oil, which is the purified Meprylcaine free base[3].

Phase 3: Hydrochloride Salt Formation
  • Protonation: Transfer the yellow oil to a heavy-walled beaker. Slowly and carefully add 45 mL of concentrated HCl[3]. Critical Causality: This acid-base neutralization is highly exothermic. The slow addition rate is required to prevent solvent boiling or product degradation[3].

  • Solidification: Allow the reaction mixture to cool to room temperature. As the secondary amine protonates, the mixture will spontaneously solidify into a pasty, crystalline mass[3]. Allow this mass to dry completely.

Phase 4: Recrystallization and Purification
  • Dissolution: Transfer the pasty solid to a flask and dissolve it in a minimum volume of boiling isopropanol[3].

  • Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature, then transfer to an ice bath. Validation Checkpoint: High-purity Meprylcaine Hydrochloride will precipitate as fine white crystals[3].

  • Filtration: Recover the crystals via vacuum filtration and dry under a vacuum to constant weight.

Analytical Characterization

To verify the success of the synthesis, the final product must meet the following analytical specifications:

  • Appearance: White crystalline powder.

  • Melting Point: 150°C – 151°C[3].

  • Solubility: Highly soluble in water and chloroform; soluble in boiling isopropanol[3].

References

Sources

Overcoming Steric Bulk: Advanced Reagents for the Esterification of Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The esterification of hindered amino alcohols represents a "perfect storm" of synthetic challenges: the nucleophilicity of the hydroxyl group is attenuated by steric bulk (e.g., tertiary alcohols,


-branched side chains), while the presence of a nitrogen moiety introduces chemoselectivity issues (O- vs. N-acylation) and potential racemization risks.

Standard Fischer esterification or EDC/NHS couplings often fail here, leading to low conversion, elimination byproducts, or extensive epimerization. This guide details three high-performance reagent systems specifically selected for their ability to force coupling between sterically congested partners while maintaining stereochemical integrity.

The Reagent Landscape
Reagent SystemPrimary MechanismIdeal Use CaseKey Advantage
Yamaguchi (TCBC) Mixed AnhydrideBulky secondary/tertiary alcoholsHigh driving force; industry gold standard.
Shiina (MNBA) Dehydrative CondensationAcid-sensitive / Epimerization-prone substratesMild basic conditions; no acidic byproducts.
Tanabe (DPAT) Catalytic DehydrationEquimolar coupling / Green ChemistryLow E-factor; silicone-compatible.

Critical Decision Matrix

Before selecting a protocol, evaluate your substrate using the following logic flow.

DecisionMatrix Start Start: Hindered Amino Alcohol IsProtected Is the Amine Protected? Start->IsProtected AcidSensitive Is Substrate Acid-Sensitive? IsProtected->AcidSensitive Yes (Boc, Cbz, Fmoc) Acidic Protocol C: Acidic Acylation (MsOH/TFA) IsProtected->Acidic No (Free Amine) StericBulk Steric Bulk Level? AcidSensitive->StericBulk No Shiina Protocol B: Shiina (MNBA + DMAP) AcidSensitive->Shiina Yes (e.g., Acetonides) Yamaguchi Protocol A: Yamaguchi (TCBC + DMAP) StericBulk->Yamaguchi Extreme (Tertiary -OH) StericBulk->Shiina High (Secondary -OH)

Figure 1: Reagent selection logic based on amine protection status and steric demand.

Protocol A: The Yamaguchi Esterification

Target: Extreme steric hindrance (e.g., tertiary alcohols, bulky


-amino acids).
Mechanistic Insight

The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, TCBC) forms a mixed anhydride with the carboxylic acid.[1][2] The trichlorophenyl moiety is electron-withdrawing and sterically bulky, which directs the nucleophilic attack of the alcohol exclusively to the carbonyl of the target acid, not the reagent. DMAP is essential here, not just as a base, but as a nucleophilic catalyst that generates a super-active


-acylpyridinium intermediate.[3]
Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv[4]

  • Hindered Amino Alcohol (R'-OH): 1.0 – 1.2 equiv

  • TCBC (Yamaguchi Reagent): 1.1 – 1.2 equiv

  • Triethylamine (Et

    
    N):  1.5 – 2.0 equiv
    
  • DMAP: 1.5 – 2.0 equiv (Stoichiometric amount is crucial for hindered substrates)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • Dissolve the Carboxylic Acid (1.0 equiv) and Et

      
      N (1.5 equiv) in anhydrous THF under inert atmosphere (N
      
      
      
      or Ar).
    • Cool to 0 °C.

    • Add TCBC (1.1 equiv) dropwise. A white precipitate (Et

      
      N·HCl) will form immediately.
      
    • Stir at room temperature (RT) for 1–2 hours. Checkpoint: TLC should show consumption of the starting acid.

  • Solvent Swap (Optional but Recommended for Ultra-Hindered):

    • For extremely difficult substrates, remove THF in vacuo, resuspend the residue in Toluene, and filter off the amine salts. This creates a cleaner reaction matrix for the next step.

  • Esterification:

    • Dilute the mixed anhydride solution with Toluene/THF.

    • Add the DMAP (1.5 equiv) dissolved in solvent.

    • Slowly add the Hindered Amino Alcohol (1.2 equiv).

    • Crucial Step: Heat the reaction. While simple esters form at RT, hindered amino alcohols often require reflux (THF: 66 °C, Toluene: 110 °C) for 4–12 hours.

  • Workup:

    • Quench with saturated NaHCO

      
      . Extract with EtOAc. Wash with 1N HCl (if amine is protected) or citric acid to remove DMAP.
      

Protocol B: The Shiina Esterification

Target: Acid-sensitive substrates, epimerization-prone amino acids, and macrolactonizations.

Mechanistic Insight

Developed by Isamu Shiina, this method uses MNBA (2-methyl-6-nitrobenzoic anhydride) . Unlike Yamaguchi, which generates HCl (neutralized by base), MNBA coupling is strictly neutral-to-basic. The reaction proceeds via a mixed anhydride where the 2-methyl-6-nitrobenzoate anion acts as an excellent leaving group due to the "ortho-effect" twisting the carbonyl out of conjugation.

ShiinaMechanism cluster_legend Key Feature MNBA MNBA Reagent MA Mixed Anhydride (Intermediate) MNBA->MA + Acid + Base Acid Carboxylic Acid AcylPy N-Acyl Pyridinium (Activated) MA->AcylPy + DMAP (- MNBA anion) Product Hindered Ester AcylPy->Product + Hindered Alcohol Note MNBA anion is non-nucleophilic Prevents side reactions

Figure 2: The Shiina activation cascade, highlighting the mild activation pathway.

Reagents
  • Carboxylic Acid: 1.0 equiv[4]

  • Hindered Amino Alcohol: 1.0 – 1.1 equiv

  • MNBA: 1.1 – 1.3 equiv

  • DMAP: 2.0 – 4.0 equiv (High loading drives the equilibrium for hindered substrates)

  • Solvent: CH

    
    Cl
    
    
    
    or Toluene
Step-by-Step Methodology
  • Preparation:

    • Dissolve MNBA (1.2 equiv) and Carboxylic Acid (1.0 equiv) in anhydrous CH

      
      Cl
      
      
      
      (0.1 M concentration).
  • Catalyst Addition:

    • Add the Hindered Amino Alcohol (1.1 equiv).

    • Cool to 0 °C (to suppress initial exotherm).

    • Add solid DMAP (2.0 equiv) in one portion.

  • Reaction:

    • Allow to warm to RT.[5][6][7][8] Stir for 12–24 hours.

    • Note: For tertiary alcohols, heating to 40 °C in CH

      
      Cl
      
      
      
      (sealed tube) or switching to Toluene (80 °C) may be required.
  • Workup:

    • Dilute with Et

      
      O or EtOAc. Wash with saturated NaHCO
      
      
      
      (removes MNBA byproduct) and brine.
    • The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by alkaline wash, unlike the urea byproducts of DCC/EDC couplings.

Protocol C: Chemoselective Acidic Acylation

Target: Unprotected amino alcohols (e.g., free amino acid side chains).[9]

Expert Insight

If your amino alcohol is not N-protected, basic conditions (Yamaguchi/Shiina) will result in N-acylation (Amide formation). To achieve O-acylation, you must invert the nucleophilicity. By working in strong acid, the amine is protonated (


), rendering it non-nucleophilic, while the hydroxyl group remains active.
Reagents
  • Carboxylic Acid / Acid Chloride: 1.0 equiv[4]

  • Amino Alcohol (Free Base): 1.0 equiv

  • Solvent/Catalyst: Methanesulfonic Acid (MsOH) or Trifluoroacetic Acid (TFA)

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the amino alcohol in neat MsOH (or 10:1 TFA/MsOH). The amine is instantly protonated.

  • Acylation:

    • Add the acyl chloride or acid anhydride (1.1 equiv).

    • Stir at RT (or 0 °C if labile) for 2–6 hours.

  • Workup (Critical):

    • Pour the reaction mixture into cold diethyl ether. The product often precipitates as the ammonium salt.

    • Filter the salt. If the free base is required, carefully neutralize with NaHCO

      
       at 0 °C after isolation to avoid O
      
      
      
      N acyl migration (a common risk with amino esters).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Steric bulk prevents attack on Mixed Anhydride.Switch to Yamaguchi ; Increase Temp to 100 °C; Use 4-PPY (pyrrolidinopyridine) instead of DMAP (higher activity).
N-Acylation Observed Amine protection failed or base excess too high.Verify N-protecting group stability. If using Protocol C, ensure pH < 1.
Elimination (Alkene) Substrate is acid/base sensitive; E1cB mechanism.Switch to Shiina (MNBA) ; Lower temperature; Use Tanabe (DPAT) catalyst.
Epimerization Over-activation of acid (Oxazolone formation).Avoid Yamaguchi (Cl- activation).[10] Use Shiina ; Add HOBt as an additive (though this slows rate).

References

  • Yamaguchi Protocol (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[1][2][10] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Shiina Protocol (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002).[1] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287.[10] Link

  • Tanabe Protocol (DPAT): Wakasugi, K., Misaki, T., Yamada, K., & Tanabe, Y. (2000). Diphenylammonium triflate (DPAT): Efficient catalyst for esterification of carboxylic acids and for transesterification of carboxylic esters with nearly equimolar amounts of alcohols.[5][11][12] Tetrahedron Letters, 41(27), 5249–5252. Link

  • Chemoselective Acylation: Løsnæs, G. A., et al. (2015).[9] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Molecules, 20(4), 6264-6283. Link

Sources

Purification methods for 2-Methyl-2-(propylamino)propan-1-ol intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 2.0

Abstract

This technical guide details the isolation and purification of 2-Methyl-2-(propylamino)propan-1-ol (CAS: 27646-80-6), a critical sterically hindered amino-alcohol intermediate used in the synthesis of local anesthetics such as Meprylcaine .[1] Due to its amphiphilic nature, high boiling point, and tendency to form oils, this compound presents specific purification challenges. This guide moves beyond standard textbook procedures, offering a "Triad Strategy" combining pH-switching extraction, fractional vacuum distillation, and salt-formation crystallization to achieve pharmaceutical-grade purity (>99.5%).

Chemical Profile & Strategic Overview

The Molecule
  • IUPAC Name: 2-Methyl-2-(propylamino)propan-1-ol[1]

  • Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 131.22 g/mol [1][2]

  • Key Features:

    • Steric Hindrance: The quaternary carbon adjacent to the nitrogen reduces the nucleophilicity of the amine, affecting derivatization rates.

    • Amphiphilicity: The hydrophilic hydroxyl/amine groups compete with the lipophilic propyl/methyl groups, often causing "oiling out" in aqueous workups.

    • Basicity: A secondary amine (pKa

      
       10-11), allowing for effective acid-base manipulation.[1]
      
The "Triad" Purification Strategy

We employ a three-stage purification logic to address specific impurity classes:

StageMethodTarget ImpuritiesMechanism
1 Reactive Extraction Neutral organics, non-basic byproductspH-dependent solubility switching.[1]
2 Vacuum Distillation Residual solvents, polymeric residues, unreacted starting materialsBoiling point differentials under reduced pressure.[1]
3 Salt Crystallization Isomeric amines, close-boiling homologuesLattice energy selectivity (HCl salt formation).[1]

Protocol A: Reactive Acid-Base Extraction

The Workhorse Method for Crude Isolation[1]

This method exploits the basicity of the secondary amine to separate it from neutral organic impurities (e.g., unreacted alkyl halides) and non-basic byproducts.

Reagents
  • Solvent A (Organic): Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Note: DCM is preferred for solubility; MTBE is greener.[1]

  • Acid Phase: 2M Hydrochloric Acid (HCl).[1][3]

  • Base Phase: 50% w/w Sodium Hydroxide (NaOH) (cold).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1][4]
Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic layer twice with 2M HCl (1:1 volume ratio).[1]

    • Mechanism:[1][5][6] The amine is protonated (

      
      ), becoming water-soluble.[1] Neutral impurities remain in Solvent A.[1]
      
  • Phase Separation:

    • Keep the Aqueous Acid Layer .[1]

    • Discard the Organic Layer (contains neutrals).[1]

  • Washing (Optional but Recommended):

    • Wash the acidic aqueous layer once with fresh Solvent A to remove entrained organics.[1]

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0–5°C (ice bath). Exothermic reaction.[1]

    • Slowly add 50% NaOH until pH > 12.[1] The solution will become cloudy as the free base amine oils out.

  • Back-Extraction:

    • Extract the basic aqueous mixture three times with DCM .[1]

  • Drying & Concentration:

    • Combine DCM extracts, dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure (Rotavap) to yield the Semi-Pure Oil .
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Amine + Neutrals) Step1 Dissolve in DCM Start->Step1 Step2 Add 2M HCl (Extraction) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer Organic Layer (Discard Neutrals) Split1->OrgLayer Top/Bottom (Dep. on solv) AqLayer Aqueous Acid Layer (Contains Amine Salt) Split1->AqLayer Target Phase Step3 Basify with 50% NaOH (pH > 12) AqLayer->Step3 Step4 Extract with DCM Step3->Step4 Final Concentrate Organic (Semi-Pure Free Base) Step4->Final

Figure 1: Reactive extraction logic separating the basic amine target from neutral impurities.

Protocol B: Fractional Vacuum Distillation

For Scale-Up and Removal of Volatiles[1]

Amino alcohols have high boiling points and are susceptible to thermal degradation (oxidation/discoloration) at high temperatures.[1] Vacuum distillation is mandatory.[1]

Parameters
  • Equipment: Short-path distillation head or Vigreux column (for higher purity).

  • Vacuum Requirement: High Vacuum (< 10 mbar, ideally < 1 mbar).

  • Expected Boiling Point:

    • Atmospheric: ~180–190°C (Estimated).[1]

    • @ 10 mmHg: ~85–90°C.[1]

    • @ 1 mmHg: ~60–65°C.[1]

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, Vigreux column, condenser, and vacuum cow receiver.

  • Degassing: Apply vacuum slowly at room temperature to remove residual DCM/solvents from the extraction step.[1]

  • Heating:

    • Use an oil bath.[1] Set bath temperature ~20°C higher than the expected boiling point.

  • Fraction Collection:

    • Fraction 1 (Forerun): Low boilers, residual water.[1] Discard.

    • Fraction 2 (Main Cut): Steady temperature plateau.[1] Collect the clear, colorless liquid.

    • Residue: Dark, viscous bottoms (polymeric byproducts).[1] Discard.

  • Storage: Store under Nitrogen/Argon. Amino alcohols absorb CO

    
     from air to form carbamates.[1]
    

Protocol C: Crystallization as Hydrochloride Salt

The "Gold Standard" for High Purity

If the free base remains an oil or requires >99.5% purity (e.g., for API synthesis), converting it to a solid salt is the most effective purification method.

Reagents
  • Solvent: Anhydrous Diethyl Ether or Isopropanol (IPA).[1]

  • Acid Source: HCl gas (bubbled) or 4M HCl in Dioxane.[1]

  • Anti-solvent: Hexane or Heptane.[1]

Procedure
  • Dissolution: Dissolve the distilled oil (from Protocol B) in a minimal amount of anhydrous Isopropanol or Ether.

  • Salt Formation:

    • Cool to 0°C.[1]

    • Dropwise add HCl in Dioxane (1.1 equivalents).[1]

    • Observation: A white precipitate (2-Methyl-2-(propylamino)propan-1-ol hydrochloride) should form immediately.[1]

  • Crystallization:

    • If the salt is an oil, heat the mixture to reflux (in IPA) until dissolved, then slowly cool to room temperature.

    • Add Hexane dropwise until slight turbidity appears, then refrigerate at 4°C overnight.

  • Isolation:

    • Filter the white crystals under vacuum (Buchner funnel).[1]

    • Wash with cold Hexane/Ether (1:1).[1]

    • Dry in a vacuum oven at 40°C.

Salt Formation Logic

SaltFormation Input Distilled Free Base (Liquid/Oil) Reaction Add HCl (anhydrous) in IPA/Ether Input->Reaction Result HCl Salt Precipitate (Solid) Reaction->Result Recryst Recrystallization (IPA/Hexane) Result->Recryst

Figure 2: Conversion of the difficult-to-handle oil into a stable, crystalline salt.

Analytical Quality Control

Gas Chromatography (GC)
  • Column: DB-1 or DB-5 (Non-polar).[1]

  • Inlet: 250°C.

  • Detector: FID (280°C).

  • Note: If peak tailing occurs due to the amine/hydroxyl groups, derivatize the sample with Acetic Anhydride (forms the amide-ester) prior to injection for sharper peaks.[1]

NMR Spectroscopy ( H NMR)
  • Solvent: CDCl

    
     (Free base) or D
    
    
    
    O (HCl salt).[1]
  • Diagnostic Signals (Free Base):

    • 
       ~1.09 ppm (s, 6H, gem-dimethyl).[1]
      
    • 
       ~0.9 ppm (t, 3H, propyl terminal methyl).
      
    • 
       ~3.2–3.3 ppm (s, 2H, -CH
      
      
      
      -OH).[1][7]
    • 
       ~2.5–2.6 ppm (m, 2H, -NH-CH 
      
      
      
      -).[1]

Troubleshooting Common Issues

ProblemCauseSolution
Emulsions Amphiphilic nature of the amino alcohol acting as a surfactant.[1]Add brine (sat. NaCl) to the aqueous phase; filter through Celite if solids are present.[1]
Oiling Out Product separates as an oil instead of crystals during salt formation.[1]The solvent is too polar or wet.[1] Use strictly anhydrous Ether/Dioxane.[1] Scratch the glass or add a seed crystal.[1]
Low Yield High water solubility of the amine.[1]Ensure the aqueous phase is saturated with NaCl (salting out) and perform multiple extractions with DCM (not Ether).[1]
Discoloration Oxidation of the amine.[1]Perform all distillations under Nitrogen.[1] Store in amber vials.

References

  • CymitQuimica. 2-Methyl-2-(propylamino)-1-propanol Product Data. Retrieved from

  • PubChem. 2-Methyl-2-methylamino-1-propanol (Analogue Structure & Properties). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. 2-Amino-2-methyl-1-propanol (Parent Compound Data). Retrieved from [1]

  • BenchChem. Chiral Separation of Amino Alcohol Enantiomers (Chromatographic Methods). Retrieved from

  • ChemicalBook. Synthesis and Properties of 2-Amino-2-methyl-1-propanol Derivatives. Retrieved from [1]

Sources

Solvent Selection for Meprylcaine Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent in Meprylcaine Synthesis

Meprylcaine, a local anesthetic, is synthesized via a Schotten-Baumann reaction, specifically the esterification of 2-methyl-2-(propylamino)-1-propanol with benzoyl chloride. In this nucleophilic acyl substitution, the choice of solvent is not merely an inert medium but a critical parameter that profoundly influences the reaction's kinetics, equilibrium, and ultimately, the yield and purity of the final product.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a solvent system for the synthesis of Meprylcaine. We will delve into the theoretical underpinnings of solvent effects in this specific reaction, present a comparative analysis of suitable solvents, and provide a detailed protocol for a solvent screening study to optimize reaction conditions.

The synthesis of Meprylcaine involves the reaction of an amino alcohol with an acid chloride, a process that generates hydrochloric acid as a byproduct. The solvent, in conjunction with a base, plays a crucial role in neutralizing this acid, driving the reaction to completion, and facilitating the separation of the desired product. An inappropriate solvent can lead to side reactions, poor yields, and complex purification procedures, thereby impacting the overall efficiency and cost-effectiveness of the synthesis.

Theoretical Considerations for Solvent Selection

The selection of an optimal solvent for the Schotten-Baumann synthesis of Meprylcaine is guided by several key physicochemical principles that govern reaction rates and equilibria in solution.

Polarity and Dielectric Constant

The polarity of the solvent plays a pivotal role in stabilizing the charged intermediates and transition states formed during the nucleophilic attack of the amino alcohol on the benzoyl chloride.[1] Polar solvents are generally favored as they can effectively solvate these polar species, thereby lowering the activation energy and accelerating the reaction rate. The dielectric constant (ε) of a solvent is a good measure of its polarity. Solvents with a higher dielectric constant are more effective at shielding charges and stabilizing ionic intermediates.

However, an excessively polar solvent might also stabilize the reactants to a greater extent than the transition state, which could paradoxically slow down the reaction. Therefore, a careful balance of polarity is required.

Hydrogen Bonding Capability

The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the reaction.[3][4] Protic solvents, which can donate hydrogen bonds, can solvate the lone pair of electrons on the nitrogen atom of the amino alcohol, potentially reducing its nucleophilicity and slowing down the reaction. Conversely, aprotic solvents that can act as hydrogen bond acceptors may interact with the hydroxyl group of the amino alcohol, but this interaction is generally less impactful on its nucleophilicity. In the context of the Schotten-Baumann reaction, aprotic solvents are often preferred to avoid deactivation of the nucleophile.

Solubility of Reactants and Products

For a successful reaction, both the starting materials (2-methyl-2-(propylamino)-1-propanol and benzoyl chloride) and the Meprylcaine product should have adequate solubility in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture, limiting the contact between reactants and resulting in slow and incomplete conversion. The principle of "like dissolves like" is a useful guideline here; a solvent with a polarity similar to the reactants is likely to be a good choice.

Inertness and Side Reactions

The ideal solvent should be inert under the reaction conditions and not participate in any side reactions. Protic solvents like alcohols can react with benzoyl chloride, leading to the formation of unwanted ester byproducts. Water, if present, can hydrolyze benzoyl chloride to benzoic acid. Therefore, anhydrous aprotic solvents are generally the preferred choice for this synthesis.

Comparative Analysis of Potential Solvents

To facilitate the selection process, the following table provides a comparative overview of several potential solvents for the Meprylcaine synthesis. The selection includes a range of aprotic solvents with varying polarities and other relevant properties. Diethyl ether, a commonly used solvent for this reaction, is included as a benchmark.

SolventChemical FormulaBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Key AdvantagesKey Disadvantages
Diethyl Ether (C₂H₅)₂O34.64.31.15Good solubility for reactants, low boiling point for easy removal.Highly flammable, can form explosive peroxides.
Dichloromethane (DCM) CH₂Cl₂39.69.11.60Excellent solvent for a wide range of organic compounds, non-flammable.Halogenated solvent with environmental concerns, potential for side reactions with amines at elevated temperatures.
Tetrahydrofuran (THF) C₄H₈O667.51.75Good solvating power for polar and non-polar compounds.Can form explosive peroxides, higher boiling point than diethyl ether.
Acetonitrile CH₃CN8237.53.92High polarity can accelerate the reaction, miscible with water for easy work-up.Can be susceptible to hydrolysis under basic conditions.
Toluene C₇H₈1112.40.36Can facilitate azeotropic removal of water if present, relatively inexpensive.Lower polarity may result in slower reaction rates, high boiling point.
Ethyl Acetate C₄H₈O₂776.01.78Relatively low toxicity, good solvent for many organic compounds.Can be susceptible to hydrolysis under basic conditions.

Experimental Protocol: Solvent Screening for Meprylcaine Synthesis

This protocol outlines a systematic approach to screen various solvents to identify the optimal medium for the synthesis of Meprylcaine.

Materials and Reagents
  • 2-methyl-2-(propylamino)-1-propanol

  • Benzoyl chloride

  • Sodium hydroxide (or other suitable base, e.g., triethylamine)

  • Anhydrous candidate solvents (e.g., diethyl ether, dichloromethane, tetrahydrofuran, acetonitrile, toluene, ethyl acetate)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard analytical reference for Meprylcaine

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow Diagram

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant_Prep Prepare Stock Solutions of Reactants Solvent_Prep Dispense Anhydrous Solvents into Vials Reaction_Setup Add Reactants and Base to Solvent Vials Solvent_Prep->Reaction_Setup Stirring Stir at Controlled Temperature Reaction_Setup->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Analysis Analyze Yield and Purity (HPLC/GC) Evaporation->Analysis

Caption: Workflow for the solvent screening experiment.

Step-by-Step Procedure
  • Preparation:

    • In separate, labeled reaction vials, add a magnetic stir bar and dispense an equal volume (e.g., 5 mL) of each anhydrous candidate solvent.

    • Prepare a stock solution of 2-methyl-2-(propylamino)-1-propanol in a suitable solvent (e.g., the solvent being tested to maintain consistent initial concentrations).

    • Prepare a solution of the base (e.g., 2 M aqueous sodium hydroxide).

  • Reaction Setup:

    • To each reaction vial, add a molar equivalent of 2-methyl-2-(propylamino)-1-propanol.

    • Cool the vials in an ice bath.

    • While stirring vigorously, slowly add a molar equivalent of benzoyl chloride to each vial.

    • Slowly add a slight molar excess of the base solution to each vial.

  • Reaction Monitoring:

    • Allow the reactions to stir at a controlled temperature (e.g., 0-5 °C) for a set period (e.g., 1-2 hours).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, HPLC, or GC.

  • Work-up:

    • Once the reaction is deemed complete (or after the set reaction time), quench the reaction by adding a small amount of water.

    • Transfer the contents of each vial to a separatory funnel.

    • Add more of the organic solvent and wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Analysis:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Determine the crude yield of Meprylcaine for each solvent.

    • Analyze the purity of the crude product from each reaction using HPLC or GC, comparing the results to a standard analytical reference of Meprylcaine.

Interpreting the Results and Selecting the Optimal Solvent

The optimal solvent will be the one that provides the highest yield of Meprylcaine with the highest purity in a reasonable reaction time.

  • High Yield and Purity: A solvent that effectively dissolves the reactants and facilitates a clean conversion to the product will result in a high yield and purity.

  • Reaction Rate: The reaction progress monitoring will indicate which solvent promotes the fastest reaction rate.

  • Ease of Work-up: Consider the ease of separating the product from the solvent and any byproducts. A solvent with a low boiling point is advantageous for easy removal.

  • Safety and Environmental Considerations: The flammability, toxicity, and environmental impact of the solvent should also be factored into the final decision.

Logical Relationship of Solvent Properties and Reaction Outcome

The following diagram illustrates the interconnectedness of various solvent properties and their ultimate impact on the success of the Meprylcaine synthesis.

Solvent_Properties_Impact cluster_properties Solvent Properties cluster_effects Effects on Reaction cluster_outcome Reaction Outcome Polarity Polarity / Dielectric Constant Rate Reaction Rate Polarity->Rate Influences Equilibrium Reaction Equilibrium Polarity->Equilibrium Influences H_Bonding Hydrogen Bonding Capability H_Bonding->Rate Affects Nucleophilicity Solubility Solubility of Reactants/Products Solubility->Rate Determines Reactant Concentration Inertness Inertness Side_Reactions Side Reactions Inertness->Side_Reactions Prevents Yield Yield Rate->Yield Equilibrium->Yield Purity Purity Side_Reactions->Purity

Sources

Application Notes & Protocols: Crystallization of Meprylcaine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-CRY-MP-2603

Abstract

This document provides a comprehensive guide to the crystallization of 2-methyl-2-(propylamino)-1-propanol, a key precursor in the synthesis of the local anesthetic Meprylcaine hydrochloride.[1][2] The purity of this amino alcohol precursor is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the theoretical and practical aspects of crystallization, offering detailed protocols for cooling, antisolvent, and reactive crystallization techniques. The methodologies are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with the necessary tools to achieve high-purity crystalline material suitable for GMP (Good Manufacturing Practice) synthesis.

Introduction: The Critical Role of Precursor Purity

Meprylcaine is a local anesthetic whose synthesis involves the esterification of the amino alcohol 2-methyl-2-(propylamino)-1-propanol with benzoyl chloride, followed by conversion to its hydrochloride salt.[2][3] The physical and chemical properties of the final API, including its stability and bioavailability, are intrinsically linked to the purity of its precursors. Impurities in the 2-methyl-2-(propylamino)-1-propanol starting material can lead to the formation of undesired side-products, complicating downstream purification and potentially impacting the safety profile of the drug.

Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of intermediates and APIs.[4] It is a process where a solid form is generated from a solution, melt, or vapor phase, allowing molecules to arrange themselves into a highly ordered crystal lattice.[4] This process effectively separates the desired compound from soluble impurities, and allows for control over critical physical properties such as particle size and morphology.[4][5]

This application note will explore scientifically-grounded crystallization strategies tailored for 2-methyl-2-(propylamino)-1-propanol, considering its chemical nature as an amino alcohol.

Theoretical Framework: Principles of Crystallization

A successful crystallization process hinges on the controlled generation of supersaturation, the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[6] Supersaturation can be achieved through several methods, primarily:

  • Cooling Crystallization: Applicable to substances whose solubility significantly decreases with temperature.[4][5]

  • Antisolvent Crystallization: Involves the addition of a solvent in which the compound of interest is poorly soluble (an "antisolvent") to a solution, thereby reducing its solubility and inducing precipitation.[4][7]

  • Evaporative Crystallization: The solvent is slowly removed from the solution, increasing the solute concentration to the point of supersaturation.[4][6]

  • Reactive Crystallization: The desired product is formed through a chemical reaction and crystallizes out of the reaction mixture. For amino alcohols, this often involves salt formation.[8]

The choice of method depends on the physicochemical properties of the solute and the selected solvent system. A key objective is to maintain the process within the Metastable Zone (MSZ), a region of supersaturation where spontaneous nucleation is unlikely, allowing for controlled crystal growth on existing seed crystals.[9]

Pre-Crystallization Analysis: Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a crystallization process.[10][11] An ideal solvent should exhibit a high solubility for the target compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization), be unreactive, non-toxic, and cost-effective.[10]

Given that 2-methyl-2-(propylamino)-1-propanol is an amino alcohol, it possesses both polar (hydroxyl, amine) and non-polar (alkyl chain) characteristics. This suggests solubility in a range of protic and aprotic polar solvents.

Table 1: Suggested Solvents & Antisolvents for Screening

RoleSolvent ClassExamplesRationale
Solvent AlcoholsIsopropanol, Ethanol, MethanolProtic solvents capable of hydrogen bonding with the amino alcohol functional groups.[10]
Solvent KetonesAcetoneAprotic polar solvent, good for dissolving moderately polar compounds.
Solvent EthersTetrahydrofuran (THF)Aprotic polar solvent, often used in organic synthesis.
Antisolvent AlkanesHexanes, HeptaneNon-polar solvents, expected to have very low solubility for the polar amino alcohol.
Antisolvent AromaticTolueneA non-polar solvent that can be effective as an antisolvent.[9]
Antisolvent EthersDiethyl EtherA volatile, non-polar solvent.

Crystallization Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations, including yield, purity, and crystal habit.

Protocol 1: Cooling Crystallization

This technique is suitable if the precursor shows a significant positive temperature-solubility coefficient in a chosen solvent.

Methodology:

  • Dissolution: In a jacketed glass reactor, dissolve the crude 2-methyl-2-(propylamino)-1-propanol in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60°C) to form a saturated or near-saturated solution.

  • Clarification: Perform a hot filtration through a pre-heated filter to remove any insoluble particulate matter.

  • Controlled Cooling: Cool the solution slowly and controllably (e.g., 5-10°C/hour). This controlled rate is crucial to prevent rapid, uncontrolled nucleation which can lead to small, impure crystals.[11]

  • Seeding (Optional but Recommended): Once the solution is cooled into the metastable zone, add a small quantity (0.1-1% w/w) of pure seed crystals. Seeding provides a template for crystal growth, promoting a more uniform particle size distribution.[11]

  • Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 0-5°C) for a period (e.g., 2-4 hours) with gentle agitation. This "aging" or "maturation" step allows the system to reach equilibrium and can improve yield and purity.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 30-40°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This is a versatile method, particularly useful for compounds that are highly soluble across a wide range of temperatures in common solvents.[12]

Methodology:

  • Dissolution: Dissolve the crude 2-methyl-2-(propylamino)-1-propanol in a suitable solvent (e.g., ethanol) at ambient temperature to create a concentrated solution.

  • Antisolvent Addition: Slowly add a pre-chilled antisolvent (e.g., heptane) to the stirred solution. The rate of addition is a critical process parameter; slow addition helps maintain a low level of supersaturation, favoring crystal growth over nucleation.[5][13]

  • Induction: Continue adding the antisolvent until turbidity is observed, indicating the onset of nucleation.

  • Maturation: Once crystallization begins, continue the antisolvent addition at a controlled rate. After the full volume of antisolvent has been added, stir the slurry at a constant temperature (e.g., 20-25°C) for 1-3 hours to allow for complete crystallization.

  • Isolation & Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the final solvent-antisolvent mixture for the wash step.

dot

Antisolvent_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Finishing cluster_output Output A Dissolve Precursor in Solvent (e.g., Ethanol) B Controlled Addition of Antisolvent (e.g., Heptane) A->B Transfer Solution C Induce Nucleation (Observe Turbidity) B->C Generates Supersaturation D Crystal Growth & Maturation (Stirring) C->D Controlled Growth E Filtration D->E Transfer Slurry F Wash with Cold Solvent Mixture E->F G Vacuum Drying F->G H Pure Crystalline Precursor G->H

Caption: Workflow for Antisolvent Crystallization.

Protocol 3: Reactive Crystallization (Salting Out)

Amino alcohols can be effectively purified by converting them into salts, which often have more favorable crystallization properties than the free base.[8][14] The pure salt can then be neutralized to recover the purified free base.

Methodology:

  • Dissolution: Dissolve the crude 2-methyl-2-(propylamino)-1-propanol in a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Acid Addition: Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) to the stirred solution of the amine.[14] This reaction is often exothermic and may require cooling.

  • Crystallization: The corresponding salt (hydrochloride or oxalate) will precipitate from the solution. The insolubility of the salt in the organic solvent drives the crystallization.

  • Maturation: Stir the resulting slurry at ambient or sub-ambient temperature for 1-2 hours to ensure complete salt formation and crystallization.

  • Isolation: Filter the salt crystals and wash with a small amount of the cold organic solvent.

  • Drying: Dry the salt under vacuum.

  • Liberation of Free Base (Post-Purification): a. Dissolve the purified salt in water. b. Add a base (e.g., aqueous sodium hydroxide or potassium carbonate) to neutralize the acid and liberate the free amino alcohol. c. Extract the purified amino alcohol into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-methyl-2-(propylamino)-1-propanol.

dot

Reactive_Crystallization A Crude Precursor (Free Base) in Organic Solvent (e.g., IPA) B Add Acid (e.g., HCl in IPA) A->B Reaction Step C Precipitation of Precursor Salt (e.g., Hydrochloride) B->C Crystallization D Isolate & Dry Pure Crystalline Salt C->D Purification E Redissolve Salt in Water D->E Recovery Step F Add Base (e.g., NaOH) to Liberate Free Base E->F G Extract with Organic Solvent & Evaporate F->G H {Pure Precursor (Free Base)} G->H

Caption: Logic flow for Reactive Crystallization and recovery.

Troubleshooting and Optimization

Table 2: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Oiling Out Supersaturation is too high; cooling/antisolvent addition is too rapid; poor solvent choice.Decrease cooling rate or antisolvent addition rate. Increase solvent volume. Select a different solvent system. Ensure the process temperature is below the compound's melting point in the solvent matrix.[7][15]
Poor Yield Compound is too soluble in the final mother liquor; insufficient maturation time.Use a more effective antisolvent or a different solvent system. Increase maturation time. Decrease the final crystallization temperature.
Low Purity Impurities co-crystallize or are trapped in the crystal lattice (inclusion); inefficient washing.Slow down the rate of crystallization (slower cooling or antisolvent addition). Consider reslurrying the product in a fresh, cold solvent. Ensure efficient washing of the filter cake.
Fine Particles / Poor Filterability Rapid, uncontrolled nucleation ("crashing out").Reduce the level of supersaturation by slowing the cooling/addition rate. Implement seeding with larger crystals. Increase agitation speed to improve mass transfer, but avoid high shear that can cause secondary nucleation.

Conclusion

The selection of an appropriate crystallization technique is fundamental to ensuring the high purity of 2-methyl-2-(propylamino)-1-propanol, a critical precursor for Meprylcaine hydrochloride. By systematically screening solvents and carefully controlling key process parameters such as cooling rate, antisolvent addition rate, and agitation, researchers can develop a robust and scalable purification process. The protocols for cooling, antisolvent, and reactive crystallization provided herein offer a solid foundation for this development work. Each method has distinct advantages, and the optimal choice will depend on the specific impurity profile of the crude material and the desired physical characteristics of the final crystalline product.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023). Royal Society of Chemistry.
  • 2-Methyl-2-(propylamino)-1-propanol - CymitQuimica. (n.d.). CymitQuimica.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • US Patent 5,866,719A - Process for the purification of an aminoalcohol. (n.d.).
  • US Patent 2,243,977A - Process for the preparation of amino-alcohols. (n.d.).
  • Meprylcaine Hydrochloride Research Chemical. (n.d.). Benchchem.
  • Meprylcaine CAS#: 495-70-5. (n.d.). ChemicalBook.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Crystallisation in pharmaceutical processes. (2022, December). BIA.
  • Special Issue : Anti-Solvent Crystalliz
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023, July 17).
  • Understanding the Importance of Crystallization Processes. (2020, October 14). Contract Pharma.
  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013, September 25). American Pharmaceutical Review.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.

Sources

Scale-Up Synthesis of 2-Methyl-2-(propylamino)propan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Methyl-2-(propylamino)propan-1-ol, an important intermediate in the synthesis of various organic compounds, including local anesthetics like Meprylcaine Hydrochloride.[1] This guide is intended for researchers, scientists, and professionals in drug development and process chemistry. The presented synthesis is a two-step process commencing with the formation of the precursor, 2-amino-2-methyl-1-propanol, followed by a highly efficient reductive amination to introduce the propyl group. The causality behind experimental choices, safety considerations for scale-up, and detailed analytical procedures are thoroughly discussed to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

2-Methyl-2-(propylamino)propan-1-ol is a key building block in organic synthesis. Its structure, featuring both a secondary amine and a primary alcohol, makes it a versatile intermediate. The primary challenge in its synthesis on a larger scale is achieving high purity and yield while maintaining cost-effectiveness and operational safety.

This guide details a two-stage synthetic approach:

  • Stage 1: Synthesis of 2-Amino-2-methyl-1-propanol. Among the various reported methods, including the use of hazardous 2-nitropropane, a safer and more scalable approach starting from isobutene, chlorine, and acetonitrile is presented.[2] This method offers the advantage of readily available and cheaper raw materials, making it suitable for industrial production.[2]

  • Stage 2: Reductive Amination. The synthesized 2-amino-2-methyl-1-propanol is then N-alkylated with propionaldehyde via a reductive amination reaction. This method is superior to direct alkylation with propyl halides as it avoids the common issue of over-alkylation and the formation of quaternary ammonium salts.[3] We will explore the use of sodium borohydride as a cost-effective and efficient reducing agent for this transformation.[4][5]

Visualizing the Synthesis

Overall Reaction Scheme

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Isobutene Isobutene Acetonitrile_Cl2 Acetonitrile, Cl2 Isobutene->Acetonitrile_Cl2 Ritter-type reaction Hydrolysis Hydrolysis Acetonitrile_Cl2->Hydrolysis Intermediate Formation Precursor 2-Amino-2-methyl-1-propanol Hydrolysis->Precursor Propionaldehyde Propionaldehyde Precursor->Propionaldehyde Imine Formation ReducingAgent Sodium Borohydride Propionaldehyde->ReducingAgent Reduction FinalProduct 2-Methyl-2-(propylamino)propan-1-ol ReducingAgent->FinalProduct

Caption: Overall two-stage synthetic workflow.

Reductive Amination Mechanism

Amine R-NH2 Imine R-N=CHR' Amine->Imine + R'-CHO - H2O Aldehyde R'-CHO Amine_final R-NH-CH2R' Imine->Amine_final + [H] (from NaBH4)

Caption: General mechanism of reductive amination.

Detailed Synthesis Protocols

Stage 1: Synthesis of 2-Amino-2-methyl-1-propanol

This protocol is adapted from a patented industrial process for its scalability and use of cost-effective starting materials.[2]

3.1.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)PurityNotes
Isobutene56.110.59≥99%Gas, handle in a well-ventilated area.
Chlorine70.90-≥99.5%Gas, highly toxic and corrosive.
Acetonitrile41.050.786≥99.8%Anhydrous grade.
Water18.021.00DI
Sodium Hydroxide40.00-≥97%Pellets or solution.
Hydrochloric Acid36.461.1837%Concentrated.

3.1.2. Equipment

  • Jacketed glass reactor (5 L) with overhead stirrer, gas inlet, thermocouple, and reflux condenser.

  • Gas flow meters for isobutene and chlorine.

  • Scrubber system for unreacted chlorine and HCl.

  • Distillation apparatus.

3.1.3. Step-by-Step Protocol

  • Reaction Setup: Charge the reactor with anhydrous acetonitrile (2.5 L). Cool the reactor to 0-5 °C using a circulating chiller.

  • Gas Introduction: Start bubbling isobutene gas through the acetonitrile at a controlled rate. Simultaneously, introduce chlorine gas at a slightly lower molar rate. The molar ratio of isobutene to chlorine should be maintained at approximately 1.1:1.

  • Reaction Monitoring: Monitor the reaction temperature closely, maintaining it below 10 °C. The reaction is exothermic. The reaction progress can be monitored by GC analysis of aliquots for the disappearance of starting materials.

  • Hydrolysis: Once the reaction is complete, stop the gas flow. Slowly add water (1 L) to the reaction mixture while maintaining the temperature below 20 °C.

  • Acidification and Reflux: Add concentrated hydrochloric acid (500 mL) to the mixture. Heat the reaction to reflux (approximately 80-85 °C) and maintain for 4-6 hours to facilitate the hydrolysis of the intermediate N-acylamino chloride.

  • Basification and Extraction: Cool the reaction mixture to room temperature. Carefully add a 50% (w/w) sodium hydroxide solution until the pH of the aqueous layer is >12. Extract the product with a suitable organic solvent like dichloromethane or MTBE (3 x 1 L).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude 2-amino-2-methyl-1-propanol can be purified by vacuum distillation.

Stage 2: Reductive Amination to 2-Methyl-2-(propylamino)propan-1-ol

This protocol is based on established procedures for reductive amination using sodium borohydride.[4][5]

3.2.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)PurityNotes
2-Amino-2-methyl-1-propanol89.140.934≥98%From Stage 1 or commercially sourced.
Propionaldehyde58.080.807≥97%
Methanol32.040.792≥99.8%Anhydrous grade.
Sodium Borohydride (NaBH₄)37.83-≥98%Handle with care, reacts with water.
Sodium Hydroxide40.00-≥97%For work-up.
Dichloromethane (DCM)84.931.33≥99.8%For extraction.

3.2.2. Equipment

  • Jacketed glass reactor (5 L) with overhead stirrer, dropping funnel, and thermocouple.

  • Ice bath or circulating chiller.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

3.2.3. Step-by-Step Protocol

  • Reaction Setup: Charge the reactor with 2-amino-2-methyl-1-propanol (1.0 mol, 89.14 g) and methanol (1.5 L). Stir to dissolve.

  • Aldehyde Addition: Cool the solution to 0-5 °C. Slowly add propionaldehyde (1.1 mol, 63.9 g) dropwise via the addition funnel, maintaining the temperature below 10 °C. Stir the mixture for 1 hour at this temperature to allow for imine formation.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (1.2 mol, 45.4 g) in methanol (500 mL). Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Slowly add the sodium borohydride solution to the reaction mixture, keeping the temperature below 15 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to 0-5 °C and slowly add water (1 L) to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add dichloromethane (1 L) to the aqueous residue. Adjust the pH to >12 with a 2M sodium hydroxide solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude 2-Methyl-2-(propylamino)propan-1-ol by vacuum distillation.

Data Summary and Expected Results

StageKey TransformationStarting MaterialKey ReagentsSolventTypical YieldPurity (Post-Purification)
1: Precursor Synthesis Isobutene to 2-Amino-2-methyl-1-propanolIsobuteneChlorine, Acetonitrile, HCl, NaOHAcetonitrile60-70%>98% (by GC)
2: Reductive Amination 2-Amino-2-methyl-1-propanol to target compound2-Amino-2-methyl-1-propanolPropionaldehyde, Sodium BorohydrideMethanol80-90%>99% (by GC)

Safety and Scale-Up Considerations

  • Chlorine Handling: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator. A scrubber containing a sodium hydroxide solution should be used to neutralize any unreacted chlorine.

  • Exothermic Reactions: Both the reaction of isobutene with chlorine and the reduction with sodium borohydride are exothermic. Proper temperature control using a jacketed reactor and a reliable cooling system is crucial, especially during scale-up, to prevent runaway reactions.

  • Hydrogen Evolution: The quenching of sodium borohydride and its reaction with protic solvents like methanol evolves flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Corrosive Reagents: Concentrated acids and bases are used in the work-up procedures. Handle with appropriate care and PPE.

  • Solvent Handling: Large volumes of flammable organic solvents are used. All electrical equipment should be properly grounded, and operations should be conducted in an area designed for handling flammable liquids.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the production of 2-Methyl-2-(propylamino)propan-1-ol. By utilizing a cost-effective synthesis for the precursor and a highly efficient reductive amination for the final step, this protocol is well-suited for researchers and professionals in the pharmaceutical and chemical industries. The emphasis on safety and detailed procedural steps ensures that this synthesis can be implemented reliably and safely on a larger scale.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in benzoylation of secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the benzoylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the benzoylation of secondary amines in a question-and-answer format.

Question 1: My reaction yield is low, and I've isolated a significant amount of benzoic acid. What is happening and how can I prevent it?

Answer:

The presence of benzoic acid as a major byproduct strongly indicates the premature hydrolysis of your benzoyl chloride reactant. Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially under aqueous basic conditions commonly employed in the Schotten-Baumann reaction.[1]

Causality and Mechanism:

The hydrolysis of benzoyl chloride proceeds via a nucleophilic attack of water or hydroxide ions on the electrophilic carbonyl carbon. The presence of a base, such as sodium hydroxide, accelerates this process.[2]

Hydrolysis_Mechanism

Caption: Catalytic role of pyridine in benzoylation.

  • Steric Hindrance: Even with secondary amines, steric bulk around the nitrogen atom can significantly slow down the reaction rate. [3][4]For sterically hindered amines, longer reaction times, higher temperatures, or the use of a more reactive acylating agent may be necessary. [3][5]* Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents can help to solvate the intermediates and accelerate the reaction.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Incomplete conversionInsufficient reactivitySwitch to a more effective base like pyridine or DMAP (4-dimethylaminopyridine) which act as nucleophilic catalysts. [6]
Steric hindranceIncrease reaction temperature and/or time. Consider using a more reactive acylating agent if possible.
Poor solubilityChoose a solvent that dissolves all reactants effectively.
Question 3: I am observing the formation of an unexpected byproduct, and my desired product is difficult to purify. What could this be?

Answer:

An unexpected byproduct could be the result of over-acylation if the starting material contains other nucleophilic groups, or it could be related to impurities in the starting materials. However, a common issue in reactions involving amines is the formation of a salt with the HCl byproduct.

Causality and Prevention:

  • HCl Scavenging: The benzoylation reaction produces one equivalent of hydrochloric acid (HCl). [7]If an adequate base is not present to neutralize this acid, it will react with the starting secondary amine to form an unreactive ammonium salt, effectively halting the reaction and complicating purification. [8] dot

HCl_Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Amine Secondary Amine (R₂NH) Product Benzamide (R₂NBz) Amine->Product BzCl Benzoyl Chloride BzCl->Product HCl_byproduct HCl Product->HCl_byproduct produces HCl_side HCl HCl_byproduct->HCl_side Amine_side Secondary Amine (R₂NH) Salt Ammonium Salt (R₂NH₂⁺Cl⁻) Amine_side->Salt HCl_side->Salt Protonation

Caption: Competition between desired reaction and salt formation.

Troubleshooting and Purification:

  • Stoichiometry of Base: Always use at least one equivalent of a base to neutralize the generated HCl. It is often beneficial to use a slight excess.

  • Work-up Procedure: During the work-up, a wash with a dilute aqueous base (e.g., NaHCO₃ solution) can help to remove any remaining acidic impurities and deprotonate any ammonium salts, converting them back to the free amine which can then be separated.

  • Purification: If the product is contaminated with the starting amine, standard purification techniques such as column chromatography or recrystallization can be employed. [9]Converting the product to a crystalline salt can sometimes facilitate purification. [9]

Frequently Asked Questions (FAQs)

Q1: What are the standard Schotten-Baumann conditions? A1: The classic Schotten-Baumann conditions involve the use of a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) and water. [10]A base, most commonly aqueous sodium hydroxide, is used to neutralize the HCl formed during the reaction. [8][11] Q2: Can I use benzoyl anhydride instead of benzoyl chloride? A2: Yes, benzoyl anhydride is a suitable alternative to benzoyl chloride. It is generally less reactive than benzoyl chloride, which can be advantageous for controlling the reaction with highly reactive amines. [12]The byproduct of this reaction is benzoic acid, which must be removed during work-up.

Q3: How can I monitor the progress of my reaction? A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting amine and benzoyl chloride. The disappearance of the starting amine spot and the appearance of a new product spot indicate the reaction is proceeding.

Q4: Are there any "green" or more environmentally friendly methods for benzoylation? A4: Yes, research has explored greener alternatives. Ultrasound-promoted, solvent- and catalyst-free benzoylation of amines has been shown to be a fast and efficient method that avoids the use of hazardous solvents and catalysts. [5] Q5: What safety precautions should I take when working with benzoyl chloride? A5: Benzoyl chloride is a corrosive and lachrymatory substance (causes tearing). It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water to produce HCl, so it should be stored in a dry environment.

Experimental Protocols

Protocol 1: Benzoylation of a Secondary Amine under Schotten-Baumann Conditions

This protocol is adapted for the benzoylation of a generic secondary amine using aqueous base.

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve the secondary amine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (1.5-2 equivalents).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (1.1 equivalents) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Benzoylation using an Organic Base in an Anhydrous Solvent

This protocol is suitable for moisture-sensitive substrates.

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1 equivalent) and a dry aprotic solvent (e.g., THF or dichloromethane).

  • Addition of Base: Add a tertiary amine base such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Washing: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue as required.

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PMC.
  • Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. (n.d.). TSI Journals. [Link]

  • Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. (2024). Quora. [Link]

  • CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. (n.d.). TSI Journals. [Link]

  • Benzoylation. (n.d.). Unacademy. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. [Link]

  • Benzoylation. (n.d.). Scribd. [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]

  • Syntheses of Medicinal Compounds. (2017). SlideShare. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). PMC - NIH. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Purification of secondary alkyl amines. (n.d.).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI. [Link]

  • Benzoyl chloride: Human health tier II assessment. (2014). NICNAS. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.gov. [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (n.d.). Organic Chemistry Portal. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). Analytical Chemistry - ACS Publications. [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021). YouTube. [Link]

  • BENZOYL CHLORIDE. (n.d.). Ataman Kimya. [Link]

  • Hydrolysis of benzyl chloride to benzyl alcohol. (n.d.).

Sources

Technical Support Center: Purification Strategies for 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals who need to efficiently remove unreacted 2-Methyl-2-(propylamino)propan-1-ol (CAS: 55968-10-0) from reaction mixtures.

This compound presents unique purification challenges because it contains both a hydrophilic primary alcohol and a basic secondary amine[1]. Furthermore, the amine is sterically hindered by an adjacent gem-dimethyl group[2]. Below, you will find field-proven troubleshooting guides, validated protocols, and decision matrices to ensure high-purity product recovery.

Frequently Asked Questions (FAQs)

Q: Why is this specific amino alcohol difficult to remove via standard silica gel chromatography? A: The compound possesses a highly polar hydroxyl group and a basic secondary amine[1]. On standard, unmodified silica gel (which is slightly acidic), the amine strongly interacts with the silanol groups, causing severe peak tailing and irreversible adsorption. Furthermore, the molecule lacks a UV chromophore, making real-time fraction monitoring impossible without an Evaporative Light Scattering Detector (ELSD) or chemical stains (e.g., Ninhydrin or Potassium Permanganate).

Q: Can I remove it using a standard aqueous workup? A: Yes, acid-base extraction is the classical and most scalable approach[3]. Washing the organic layer with an aqueous acid protonates the secondary amine, forming a highly water-soluble ammonium salt that partitions into the aqueous phase[4]. However, if your target Active Pharmaceutical Ingredient (API) is acid-sensitive, standard 1M HCl will cause degradation, necessitating alternative methods.

Q: Why is my scavenger resin reacting so slowly with this impurity? A: The structure of 2-methyl-2-(propylamino)propan-1-ol features a gem-dimethyl group directly adjacent to the secondary amine. This creates significant steric hindrance. When using electrophilic scavenger resins (like polymer-supported isocyanate)[5], the nucleophilic attack of the hindered amine onto the resin is kinetically slower than with unhindered primary amines. You must compensate by increasing the equivalents of resin, extending agitation time, or gently heating the suspension.

Workflow Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on the chemical properties of your desired product.

DecisionTree A Unreacted 2-Methyl-2-(propylamino) propan-1-ol in Mixture B Is the desired product acid-sensitive? A->B Assess Product C Is the desired product basic (e.g., contains an amine)? B->C No D Use Mild Acid Extraction (e.g., 10% Citric Acid) B->D Yes E Use Strong Acid Extraction (e.g., 1M HCl) C->E No F Use Scavenger Resins (e.g., PS-Isocyanate / PS-SO3H) C->F Yes

Caption: Decision matrix for selecting a purification strategy.

Quantitative Data & Method Comparison

Purification MethodMechanism of RemovalScalabilityCostBest Use Case
Acid-Base Extraction (1M HCl) Protonation & Aqueous Partitioning[6]High (Kg scale)LowRobust, non-basic, acid-stable products.
Mild Acid Extraction (Citric Acid) Protonation & Aqueous PartitioningHighLowAcid-sensitive, non-basic products.
Scavenger Resin (PS-Isocyanate) Covalent capture of nucleophile[7]Medium (Discovery)HighBasic or acid-sensitive products; parallel synthesis.
Cation Exchange (PS-SO3H) Ionic capture of protonated amine[5]MediumMediumNon-nucleophilic basic products.

Step-by-Step Validated Protocols

Protocol A: Acid-Base Extraction (Self-Validating System)

Causality Focus: This protocol leverages the pKa difference between the neutral product and the basic impurity. By strictly controlling the pH, we ensure quantitative protonation of the amine.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc, DCM, or MTBE) at a concentration of ~0.1 M.

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% aqueous citric acid if the product is acid-sensitive).

  • Partitioning: Stopper and invert the funnel, venting frequently to release pressure. Shake vigorously for 1-2 minutes to ensure maximum interfacial contact. Allow the layers to separate completely.

  • Validation Check (Critical): Test the pH of the aqueous layer. It must be strictly acidic (pH < 2). If the pH is > 2, the amine may not be fully protonated; add more acid and repeat the extraction.

  • Separation: Drain the aqueous layer (which now contains the protonated 2-methyl-2-(propylamino)propan-1-ol).

  • Back-Extraction: Wash the organic layer with one additional portion of acid, followed by saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Protocol B: Solid-Supported Scavenging (Using PS-Isocyanate)

Causality Focus: Polymer-supported isocyanate (PS-NCO) covalently reacts with the secondary amine and primary alcohol of the impurity, tethering it to an insoluble polystyrene backbone[7]. This is ideal when the desired product is also basic and cannot be separated via acid wash[6].

ScavengerWorkflow S1 1. Dissolve Mixture (DCM or THF) S2 2. Add Scavenger Resin (3-4 eq. PS-Isocyanate) S1->S2 S3 3. Agitate (RT, 4-12 hrs) S2->S3 S4 4. Filter (Remove Resin) S3->S4 S5 5. Concentrate (Pure Product) S4->S5

Caption: Step-by-step workflow for polymer-supported scavenger resin purification.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or DMF). Do not use alcohols (MeOH, EtOH) as they will irreversibly quench the isocyanate resin.

  • Resin Addition: Add 3 to 4 molar equivalents of PS-NCO resin relative to the estimated amount of unreacted amino alcohol. The excess compensates for the steric hindrance of the gem-dimethyl group.

  • Agitation: Gently agitate the mixture on an orbital shaker or via overhead stirring at room temperature for 4 to 12 hours. Caution: Do not use magnetic stir bars, as they will grind the polymer beads into a fine powder, clogging filters later.

  • Validation Check: Remove a 10 µL aliquot, concentrate it, and analyze via TLC (using a Ninhydrin stain) or LC-MS to confirm the disappearance of the impurity mass (m/z 132.1 [M+H]⁺).

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin bed with 2-3 column volumes of the reaction solvent to elute all desired product.

  • Concentration: Evaporate the filtrate to yield the purified product.

Troubleshooting Specific Issues

Issue 1: Stubborn emulsions forming during the acid wash.

  • Causality: Amino alcohols can act as weak surfactants. Their hydrophilic head (protonated amine/alcohol) and hydrophobic tail (propyl and gem-dimethyl groups) reduce the interfacial tension between the aqueous and organic layers, stabilizing emulsions.

  • Solution:

    • Dilute the organic layer with additional solvent to decrease viscosity.

    • Add brine (saturated NaCl) to the aqueous layer to increase ionic strength. This forces the organic components out of the aqueous phase (salting out).

    • If the emulsion persists, filter the biphasic mixture through a pad of Celite to break the emulsion mechanically.

Issue 2: The desired product is also a basic amine, and both are extracting into the aqueous layer.

  • Causality: Acid-base extraction relies solely on pKa. If both molecules protonate at similar pH levels, they will co-extract[6].

  • Solution: Transition from liquid-liquid extraction to chemoselective solid-supported scavenging. If your product is a tertiary amine or lacks nucleophilic sites, use PS-Isocyanate. The resin will selectively form a covalent urea linkage with the secondary amine of 2-methyl-2-(propylamino)propan-1-ol, leaving your non-nucleophilic basic product safely in solution[7].

References

  • 2-Methyl-2-(propylamino)propan-1-ol | C7H17NO | CID 235639 - PubChem Source: nih.gov URL:[Link]

  • Acid–base extraction - Wikipedia Source: wikipedia.org URL:[Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com Source: study.com URL:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Scavenger Resins - Amerigo Scientific Source: amerigoscientific.com URL:[Link]

  • Solid-Supported Scavengers - Supra sciences Source: suprasciences.com URL:[Link]

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Optimizing reaction temperature for sterically hindered esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter severe bottlenecks when attempting to form ester linkages with sterically hindered substrates.

Applying brute-force thermodynamics (simply "heating it up") to a sluggish esterification is a common pitfall. Depending on the coupling reagent you choose, elevating the temperature will either force the reaction to completion or completely destroy your yield by driving the intermediate into a thermodynamic sink.

Below is our comprehensive troubleshooting guide and self-validating protocol for optimizing reaction temperatures in sterically hindered esterifications.

Diagnostic Workflow for Temperature Optimization

G Start Sterically Hindered Esterification Method Select Coupling Method Start->Method Steglich Steglich (DCC/DMAP) Method->Steglich Yamaguchi Yamaguchi (TCBC/DMAP) Method->Yamaguchi StegTemp Reaction Temp > 25°C? Steglich->StegTemp YamTemp Reaction Temp < 60°C? Yamaguchi->YamTemp NAcyl Risk: O-N Acyl Migration (N-acylurea formation) StegTemp->NAcyl Yes OptSteg Optimize: Ambient T (20-25°C) or add p-TSA / use DIC StegTemp->OptSteg No LowConv Risk: Low Conversion (Unreacted Mixed Anhydride) YamTemp->LowConv Yes OptYam Optimize: Heat to 60-70°C after anhydride formation YamTemp->OptYam No NAcyl->OptSteg Troubleshoot LowConv->OptYam Troubleshoot

Workflow for optimizing temperature in hindered Steglich and Yamaguchi esterifications.

Frequently Asked Questions (FAQs)

Q1: Why does increasing the temperature in my DCC-mediated Steglich esterification drastically reduce the yield of my bulky ester? A1: This is a classic conflict between kinetics and thermodynamics. In a Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate. For sterically hindered substrates, the subsequent nucleophilic attack by the alcohol is kinetically slow. If you increase the temperature to accelerate this attack, you inadvertently provide the activation energy for a competing pathway: the rapid intramolecular 1,3-rearrangement of the O-acylisourea into a thermodynamically stable, unreactive N-acylurea byproduct ()[1]. Therefore, Steglich esterifications must be kept at ambient temperatures (20–25 °C) to prevent this migration[1].

Q2: I am using the Yamaguchi protocol for a highly congested secondary alcohol. At room temperature, I only recover starting material. Should I heat it? A2: Yes. Unlike the Steglich intermediate, the mixed anhydride formed in the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) is thermally stable and cannot undergo a 1,3-acyl migration. While the formation of the mixed anhydride is rapid at room temperature, the nucleophilic attack by a bulky alcohol faces a massive steric barrier. Heating the reaction to 60–70 °C provides the necessary kinetic energy for the bulky alcohol to successfully collide with and attack the sterically accessible carbonyl of the mixed anhydride, significantly improving yields ()[2].

Q3: Can I modify the Steglich conditions to prevent N-acylurea formation if my substrate requires longer reaction times? A3: Yes. Recent methodologies demonstrate that adding a catalytic amount of p-toluenesulfonic acid (p-TSA·H₂O) protonates the basic nitrogen atom of the O-acylisourea intermediate. This forms a strong intramolecular hydrogen bond that conformationally locks the intermediate, inhibiting the O–N acyl migration even during extended reaction times ()[3].

Troubleshooting Guide

Issue 1: High mass recovery of a urea-like byproduct, low ester yield (Steglich Method)
  • Diagnostic: TLC shows a highly UV-active, non-polar spot that is not the product. LC-MS or NMR confirms the presence of N-acylurea.

  • Root Cause: Thermal over-activation causing O–N acyl migration before the hindered alcohol can attack[3].

  • Solution: Maintain the reaction strictly at 20–25 °C. If conversion remains low due to steric bulk, do not increase the temperature. Instead, introduce 5 mol% p-TSA·H₂O to lock the intermediate[3], or switch the coupling agent from DCC to DIC (N,N′-diisopropylcarbodiimide) to alter the steric environment of the intermediate[1].

Issue 2: Accumulation of mixed anhydride, no ester formation (Yamaguchi Method)
  • Diagnostic: LC-MS indicates complete consumption of the starting carboxylic acid but no ester product; the dominant mass matches the mixed anhydride intermediate.

  • Root Cause: Insufficient thermal energy for the bulky alcohol to overcome the steric repulsion of the mixed anhydride[2].

  • Solution: Implement a two-stage temperature profile. Form the anhydride at room temperature for 30 minutes to ensure clean activation, then add the alcohol and DMAP, and elevate the temperature to 60 °C[2].

Quantitative Data: Temperature & Additive Effects on Yield

The following table summarizes the causal relationship between temperature, methodology, and product distribution when coupling highly sterically hindered substrates.

Reaction TypeSubstrate HindranceTemperatureAdditivePrimary OutcomeMajor Byproduct
Steglich (DCC) High60 °CNoneLow Yield (<20%)N-acylurea (High)
Steglich (DCC) High25 °CNoneModerate Yield (50%)N-acylurea (Moderate)
Steglich (DCC) High25 °C5 mol% p-TSAHigh Yield (85%)None
Yamaguchi High25 °CNoneNo Reaction (0%)Unreacted Anhydride
Yamaguchi High60 °CNoneHigh Yield (90%)None

Step-by-Step Methodology: Self-Validating Temperature Screening Protocol

When working with novel, highly hindered substrates, do not sacrifice your entire batch to side reactions. Use this self-validating protocol to empirically determine the optimal thermal conditions.

Step 1: Baseline Intermediate Formation (Room Temperature)

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (or THF, depending on solubility) under an inert atmosphere.

  • Add the coupling agent (DCC for Steglich, or TCBC/TEA for Yamaguchi) at 0 °C, then allow the flask to warm to 25 °C.

  • Self-Validation Check: After 30 minutes, remove a 5 µL aliquot. Quench with methanol and analyze via LC-MS or TLC.

    • Pass Criteria: Complete consumption of the starting acid and confirmed formation of the O-acylisourea (Steglich) or mixed anhydride (Yamaguchi). Do not proceed to Step 2 until this is confirmed.

Step 2: Nucleophile Introduction and Thermal Shift

  • Add the sterically hindered alcohol (1.1 equiv) and DMAP (15 mol%).

  • Steglich Branch: Maintain strictly at 25 °C. If previous runs showed N-acylurea formation, add 5 mol% p-TSA·H₂O before adding the alcohol to protonate the intermediate.

  • Yamaguchi Branch: Swap the solvent to toluene (if higher boiling points are needed) and elevate the reaction temperature to 60 °C using a sealed tube or reflux condenser.

Step 3: Kinetic Tracking and Quench

  • Monitor the reaction at 1-hour intervals.

  • Self-Validation Check: Track the disappearance of the intermediate.

    • If the Steglich intermediate converts to a new non-polar spot lacking the alcohol mass, O–N migration has occurred; quench immediately to salvage remaining material.

    • If the Yamaguchi intermediate remains static at 60 °C, increase DMAP loading (up to 50 mol%) rather than exceeding 70 °C to prevent thermal degradation of the substrate.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

References

  • Jordan, A., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry.[Link]

  • "Total Synthesis and Stereochemical Assignment of Roselipin 1A." PMC - NIH. [Link]

  • "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification." The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Phase Separation in Amino Alcohol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amino alcohol extraction. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid-liquid extraction (LLE) to isolate and purify amino alcohols. Phase separation is a deceptively simple yet critical step where minor procedural deviations or complex sample matrices can lead to significant challenges, such as emulsion formation or poor recovery.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address the specific issues you may encounter. The explanations are grounded in the fundamental principles of physical chemistry to not only solve immediate problems but also to empower you to proactively optimize your extraction protocols.

Core Principles of Amino Alcohol Extraction

Liquid-liquid extraction of amino alcohols operates on the principle of differential solubility.[1] The goal is to partition the target amino alcohol from an aqueous phase into an immiscible organic solvent. The efficiency of this process is governed by the analyte's distribution ratio (D), which is heavily influenced by its chemical state.[1]

Amino alcohols are amphiprotic molecules, possessing both a basic amino group (-NH₂) and an acidic hydroxyl group (-OH). However, the amino group's basicity is the dominant factor in pH-dependent extractions.

  • In Acidic Conditions (Low pH): The amino group is protonated (-NH₃⁺), forming a salt. This charged species is highly polar and preferentially soluble in the aqueous phase.

  • In Basic Conditions (High pH): The amino group is in its neutral, free base form (-NH₂). This significantly reduces the molecule's polarity, increasing its solubility in an organic solvent.[2][3]

Therefore, the most common strategy for extracting amino alcohols is to basify the aqueous sample to a pH at least 2 units above the pKa of the conjugate acid (R-NH₃⁺), ensuring the analyte is in its neutral form for efficient partitioning into the organic layer.[2][4]

Troubleshooting Guide: Common Phase Separation Issues

This section addresses the most frequent and frustrating problems encountered during the LLE of amino alcohols.

Q1: An emulsion has formed between the aqueous and organic layers, and it won't separate. What causes this, and how can I resolve it?

A1: This is the most common problem in LLE. [5][6] An emulsion is a stable dispersion of one liquid in another, immiscible liquid.[7][8] It's often caused by the presence of surfactant-like molecules in the sample matrix (e.g., lipids, proteins, or detergents) that reduce the interfacial tension between the two phases.[5][9] Vigorous shaking or agitation is a primary contributor to its formation.[5]

  • Patience and Gentle Agitation: The simplest first step is to let the separatory funnel stand undisturbed for 15-30 minutes.[10][11] Gentle swirling or tapping the side of the funnel can help coalesce the dispersed droplets.[10][11]

  • The "Salting Out" Effect: Add a saturated solution of sodium chloride (brine) or solid sodium chloride/sodium sulfate to the mixture.[5][7][9][10] This dramatically increases the ionic strength of the aqueous phase.[5][6] The water molecules become heavily engaged in solvating the salt ions, effectively "squeezing out" the less polar organic droplets and your neutral amino alcohol, forcing them to coalesce and partition into the organic phase.[6][12][13]

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method to break emulsions.[5][7][10] The applied force accelerates the separation of the phases based on their density differences.

  • Filtration: Passing the mixture through a plug of glass wool or a specialized phase separation filter paper can physically disrupt the emulsion and aid in separating the layers.[5]

  • Modify Agitation: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[5]

  • Pre-emptive Salting Out: If your sample matrix is known to be problematic (e.g., biological fluids), add salt to the aqueous phase before adding the organic solvent and beginning the extraction.[10]

Q2: My amino alcohol has poor recovery in the organic phase, even after adjusting the pH. What's going wrong?

A2: This issue typically points to two main areas: incomplete conversion of the amino alcohol to its neutral form or a suboptimal choice of organic solvent.

  • Verify Aqueous Phase pH: Do not assume the pH is correct after adding a base. Use a calibrated pH meter to confirm that the aqueous phase pH is at least 2 units higher than the pKa of your amino alcohol's conjugate acid. Insufficiently basic conditions will leave a significant portion of your analyte in the charged, water-soluble form.[2][3]

  • Assess Solvent Polarity: The principle of "like dissolves like" is paramount. If your amino alcohol has multiple polar functional groups, it may retain some hydrophilicity even in its neutral form. A very non-polar solvent like hexane might not be effective.

    • Solution: Try a more polar, water-immiscible solvent such as ethyl acetate, dichloromethane (DCM), or n-butanol.[14] See the solvent selection table in the FAQ section for more details.

  • Increase Ionic Strength (Salting Out): As with breaking emulsions, adding a salt like NaCl or K₂CO₃ to the aqueous phase can significantly enhance the partitioning of polar analytes into the organic phase.[2][6] This technique reduces the solubility of the amino alcohol in the aqueous layer, effectively driving it into the organic solvent.[13]

Q3: The two solvents are not separating at all; they appear to be miscible. What happened?

A3: This problem arises from a significant change in the polarity of one or both phases, leading to mutual solubility.[5]

  • Incorrect Solvent Choice: The most common reason is the use of a water-miscible organic solvent like ethanol, methanol, acetone, or acetonitrile. Always ensure your chosen organic solvent is immiscible with water under the extraction conditions.

  • "Salting In" Effect (Less Common): At very low salt concentrations, some compounds can actually become more soluble in the aqueous phase, a phenomenon known as "salting in."[6] However, the more likely scenario in LLE is a change in solvent polarity.

  • High Concentration of Co-solvents or Additives: If your initial sample is dissolved in a high concentration of a water-miscible organic solvent (like methanol from a previous chromatography step), it can make the entire aqueous phase more "organic-like," allowing it to mix with the extraction solvent.

    • Solution: If possible, remove the volatile organic co-solvent under reduced pressure before beginning the LLE. If this is not feasible, you may need to significantly dilute the sample with water to reduce the concentration of the miscible co-solvent.

Advanced Protocols & Methodologies

Protocol 1: Systematic Approach to Breaking a Stubborn Emulsion
  • Rest & Observe: Allow the separatory funnel to stand for 20 minutes.

  • Add Brine: Add 10-20% of the total volume as a saturated NaCl solution (brine). Gently swirl and allow to stand for another 10 minutes.

  • Gentle Heating (Use with Caution): If the emulsion persists and your analyte and solvents are thermally stable, gently warm the separatory funnel in a warm water bath. Increasing the temperature can decrease viscosity and help break the emulsion.[15][16] Warning: Only do this with non-volatile, non-flammable solvents and ensure the funnel is un-stoppered to prevent pressure buildup.

  • Change Solvent Polarity: Add a small amount (5-10% of the organic phase volume) of a different organic solvent. For example, if using ethyl acetate, adding a small amount of THF or methanol can sometimes alter the polarity enough to break the emulsion.[5] This is a last resort as it complicates solvent removal later.

  • Centrifuge: Transfer the entire mixture to appropriate centrifuge tubes and spin at 2000-4000 rpm for 10-15 minutes.

Frequently Asked Questions (FAQs)

Q: How does the choice of organic solvent affect phase separation and extraction efficiency?

A: The solvent choice is critical. It determines not only the extraction efficiency but also the "cleanliness" of the extraction and the ease of phase separation. Key properties to consider are polarity, density, and boiling point.

SolventPolarity IndexDensity (g/mL)Behavior with WaterKey Considerations
Hexane/Heptane 0.1~0.66 / ~0.68Forms top layerGood for very non-polar analytes. Often too non-polar for many amino alcohols.
Diethyl Ether 2.80.71Forms top layerGood general-purpose solvent, but highly volatile and flammable. Prone to forming peroxides.
Ethyl Acetate 4.40.90Forms top layerExcellent choice for moderately polar analytes. Less toxic than chlorinated solvents.
Dichloromethane (DCM) 3.11.33Forms bottom layer A very effective solvent for many compounds. Can form stable emulsions. Toxic.
n-Butanol 3.90.81Forms top layerMore polar. Has some mutual solubility with water, but this can be reduced by salting out. Good for more polar amino alcohols.[14]

Q: Can temperature be used to improve phase separation?

A: Yes, moderately increasing the temperature can be beneficial. It lowers the viscosity of the solvents and can increase the diffusion rate of the analyte.[15][16] This can lead to a sharper, faster phase separation and can help break emulsions.[17] However, you must consider the thermal stability of your analyte and the boiling points of your solvents to avoid degradation or excessive pressure buildup.[16][17]

Q: How can I be certain which layer is the organic and which is the aqueous?

A: While density tables are a good guide, they can be misleading if solutes significantly change the density of a phase. The definitive test is to add a small amount of water to the funnel.[18] The layer that increases in volume is the aqueous phase.[18] Always keep all layers until you have positively identified your product in the desired phase.[18]

Troubleshooting Logic Diagram

This diagram provides a systematic workflow for diagnosing and resolving phase separation issues.

TroubleshootingWorkflow start Phase Separation Issue Detected emulsion Is an emulsion present? start->emulsion no_separation Are the layers miscible? emulsion->no_separation No emulsion_actions 1. Let stand (15-30 min) 2. Add brine (Salting Out) 3. Gentle swirling 4. Centrifuge emulsion->emulsion_actions Yes poor_recovery Is analyte recovery low? no_separation->poor_recovery No check_solvent Verify organic solvent is water-immiscible. Check for high % of co-solvents (e.g., MeOH, ACN). no_separation->check_solvent Yes check_pH Verify aqueous pH is > pKa+2 using a calibrated meter. poor_recovery->check_pH Yes emulsion_resolved Emulsion Broken emulsion_actions->emulsion_resolved remediate_solvent Choose correct solvent. Remove co-solvent if possible. check_solvent->remediate_solvent ph_ok Is pH correct? check_pH->ph_ok adjust_pH Add more base and re-verify pH. ph_ok->adjust_pH No optimize_solvent Consider a more polar solvent (e.g., EtOAc, DCM). Add salt to aqueous phase. ph_ok->optimize_solvent Yes adjust_pH->check_pH recovery_improved Recovery Improved optimize_solvent->recovery_improved

Caption: Troubleshooting workflow for phase separation.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? (2019). Reddit. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. (2022). PMC. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • Isolation of aminoalcohol. (2000).
  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021). Chromatography Online. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). MDPI. [Link]

  • A Unified Description of Salt Effects on the Liquid–Liquid Phase Separation of Proteins. (n.d.). PMC. [Link]

  • Process for the preparation of amino alcohol derivatives or salts thereof. (2016).
  • The role of pH in Liquid-Liquid Extraction L9 4380. (2019). YouTube. [Link]

  • Salting Out. (2023). Chemistry LibreTexts. [Link]

  • Extraction Process of Amino Acids with Deep Eutectic Solvents Based Supported Liquid Membranes. (n.d.). ResearchGate. [Link]

  • Effect of aqueous solution pH value on the reactive extraction degrees... (n.d.). ResearchGate. [Link]

  • Salting Out During Extraction In The Centrifugal Extractor. (2025). TOPTION. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (n.d.). PMC. [Link]

  • How Does Temperature Affect Extractions for Chromatography? (n.d.). Chromatography Today. [Link]

  • Development of an Analytical Method Based on Temperature Controlled Solid-Liquid Extraction Using an Ionic Liquid as Solid Solvent. (2015). MDPI. [Link]

  • AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. (n.d.). Journal of Engineering Studies and Research. [Link]

  • Salting out – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • How emulsions form and break? (2024). Biolin Scientific. [Link]

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Technical Support Center: Controlling pH during Neutralization of Meprylcaine Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-MPN-2026-03 Version: 1.0 Last Updated: March 4, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Meprylcaine. Meprylcaine, or [2-methyl-2-(propylamino)propyl] benzoate, is a local anesthetic whose synthesis involves the esterification of 2-methyl-2-(propylamino)propan-1-ol with benzoyl chloride.[1][2][3] A critical, yet often overlooked, step in this process is the neutralization of the reaction intermediate. Following the acylation reaction, the Meprylcaine product exists as its hydrochloride salt in an acidic mixture due to the generation of hydrochloric acid (HCl) as a byproduct.[4]

Precise pH control during the subsequent neutralization is paramount. Failure to manage the pH environment can lead to significant product degradation, impurity formation, and compromised yields, directly impacting the efficiency and economic viability of the synthesis.[5][6][7] This document provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting solutions and validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs): The Core Principles of Neutralization

This section addresses the fundamental scientific principles governing the neutralization of the Meprylcaine intermediate.

Q1: Why is precise pH control so critical during the neutralization of the Meprylcaine intermediate?

Precise pH control is essential for three primary reasons:

  • Preventing Product Degradation: The most significant risk is the base-catalyzed hydrolysis of the benzoate ester linkage in Meprylcaine, a reaction also known as saponification.[8] At elevated pH levels (typically >10), hydroxide ions (OH⁻) act as potent nucleophiles, attacking the carbonyl carbon of the ester. This irreversible reaction cleaves the molecule into benzoic acid and the starting amino alcohol, drastically reducing the yield of the desired product.[8][9]

  • Maximizing Yield and Isolation: The goal of neutralization is to convert the water-soluble Meprylcaine hydrochloride salt into its "free base" form. The free base is an oily, water-insoluble compound that can be efficiently extracted into an organic solvent.[4][10] If the pH is too low, the amine remains protonated (as the hydrochloride salt), leading to poor extraction efficiency and low recovery.

  • Ensuring Product Purity: Improper pH control is a direct route to impurity generation. The primary impurities arising from this step are the hydrolysis products mentioned above.[11] Maintaining the pH within the optimal range minimizes these side reactions, simplifying purification and ensuring the final active pharmaceutical ingredient (API) meets stringent purity standards.[5]

Q2: What is the optimal target pH range for neutralizing the Meprylcaine intermediate and why?

The optimal pH range for this neutralization is 9.0 to 10.0 .

  • Causality: The secondary amine in Meprylcaine has an estimated pKa around 9.15.[3] To ensure that >99% of the amine is in its deprotonated, free base form for effective extraction, the pH of the aqueous phase must be raised to at least one to two units above its pKa. A pH of 9.0 is the minimum to begin ensuring efficient deprotonation. However, pushing the pH much beyond 10.0 significantly increases the rate of ester hydrolysis.[11] The 9.0-10.0 range represents a critical process window that balances the need for complete deprotonation against the risk of product degradation.

Q3: What is the chemical state of the reaction mixture before neutralization?

The reaction mixture is acidic. The synthesis, which involves reacting 2-methyl-2-(propylamino)propan-1-ol with benzoyl chloride, produces one equivalent of hydrochloric acid (HCl) for every equivalent of Meprylcaine formed.[4] Therefore, the product exists as Meprylcaine hydrochloride, dissolved or suspended in the reaction solvent along with excess acid.

cluster_0 Before Neutralization (Acidic) Meprylcaine_HCl Meprylcaine Hydrochloride (Water-Soluble Salt) HCl Excess HCl Solvent Organic Solvent

Figure 1. Pre-neutralization reaction state.
Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address specific problems encountered during the neutralization workflow.

Problem Encountered Probable Cause & Scientific Explanation Recommended Corrective & Preventive Actions
Low Yield of Final Product Ester Hydrolysis (Saponification): This is the most common cause. It occurs if the pH becomes too high (>10), even locally, or if the mixture is exposed to basic conditions for an extended period. The ester bond is cleaved by hydroxide ions.[8]Action: 1. Use a milder base like sodium bicarbonate. 2. Add the neutralizing agent slowly and in portions with vigorous stirring to avoid "hot spots" of high pH. 3. Perform the neutralization at a reduced temperature (0-5 °C) to slow the rate of hydrolysis. 4. Proceed immediately to extraction once the target pH is reached.
Emulsion Formation During Extraction Soap Formation: If some ester hydrolysis occurs, the resulting sodium benzoate salt acts as a surfactant (soap), stabilizing the oil-in-water emulsion and preventing phase separation.Action: 1. Add a saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion. 2. If the emulsion persists, a slow filtration through a pad of Celite® or diatomaceous earth can be effective.
Final Product is Impure (Contains Starting Materials) Incomplete Neutralization: If the pH is not raised sufficiently (i.e., remains < 9.0), a significant portion of the Meprylcaine will remain as the hydrochloride salt in the aqueous layer and will not be extracted. This leads to a false impression of impurity, when in fact it is a low recovery of the desired product.Action: 1. Calibrate your pH meter before use.[12] 2. Monitor the pH of the aqueous phase carefully during the addition of the base. 3. Ensure the final pH is stable within the 9.0-10.0 range before proceeding with extraction.
Difficulty in Measuring pH Biphasic System: The reaction mixture is often a two-phase system (organic solvent and aqueous neutralizing solution), which can make accurate pH measurement challenging. The pH reading is only relevant in the aqueous phase where the neutralization occurs.Action: 1. Stop agitation and allow the layers to momentarily separate. 2. Insert the pH probe only into the lower aqueous layer for an accurate reading. 3. Alternatively, withdraw a small sample of the aqueous layer for an external pH measurement.
Experimental Protocol: Validated Neutralization & Workup

This protocol provides a self-validating, step-by-step methodology for the neutralization of the Meprylcaine intermediate.

Prerequisites:

  • The initial esterification reaction of 2-methyl-2-(propylamino)propan-1-ol with benzoyl chloride is complete.

  • The reaction mixture is cooled to 0-5 °C in an ice bath.

Procedure:

  • Preparation of Neutralizing Agent: Prepare a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃). This weak base is preferred to minimize the risk of hydrolysis.

  • Slow Addition: Add the 5% NaHCO₃ solution dropwise to the vigorously stirred, cooled reaction mixture. The evolution of CO₂ gas will be observed. Causality: Slow addition prevents localized pH spikes that would initiate ester hydrolysis.

  • pH Monitoring: Periodically pause the stirring and addition to allow the layers to separate slightly. Measure the pH of the lower aqueous layer. Continue adding the bicarbonate solution until the pH of the aqueous phase is stable between 9.0 and 9.5.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Extraction: Extract the organic layer with the same organic solvent used in the reaction (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine). Causality: This step helps to break any minor emulsions and removes residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the Meprylcaine free base as an oil.

Start Start: Acidic Reaction Mixture (Meprylcaine HCl) Cool Cool to 0-5 °C Start->Cool Add_Base Slowly Add 5% NaHCO₃ Solution with Vigorous Stirring Cool->Add_Base Monitor_pH Monitor pH of Aqueous Phase Add_Base->Monitor_pH Monitor_pH->Add_Base pH < 9.0 Extract Transfer to Separatory Funnel Extract with Organic Solvent Monitor_pH->Extract pH 9.0 - 9.5 Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate End End: Meprylcaine Free Base (Oil) Concentrate->End

Figure 2. Neutralization and workup workflow.
Visualizing the Key Degradation Pathway

Understanding the mechanism of hydrolysis underscores the importance of avoiding high pH.

cluster_condition Condition: High pH (>10) Meprylcaine Meprylcaine (Benzoate Ester) TS Tetrahedral Intermediate Meprylcaine->TS 1. Nucleophilic Attack Products Benzoic Acid + Amino Alcohol (Hydrolysis Products) TS->Products 2. Elimination of Alkoxide OH OH⁻ (Hydroxide Ion) OH->TS

Figure 3. Base-catalyzed hydrolysis of Meprylcaine.
References
  • Meprylcaine | C14H21NO2 | CID 4065 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals - ResearchGate. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. Available at: [Link]

  • CN107365298A - A kind of preparation method of the benzyl propionate derivant of 2 methyl 2 ' - Google Patents.
  • Meprylcaine - Wikipedia. Available at: [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. Available at: [Link]

  • An Improved Method of Model-Free Adaptive Predictive Control: A Case of pH Neutralization in WWTP - MDPI. Available at: [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. Available at: [Link]

  • pH-neutralization: integrated process and control design - Sigurd Skogestad. Available at: [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water - ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • Control Techniques Applied to a Nonlinear pH Neutralization Reactor | Neuroquantology. Available at: [Link]

  • 10 Applications of pH Control in Regulated Industries - Allan Chemical Corporation. Available at: [Link]

  • CONTROL OF pH IN NEUTRALIZATION REACTOR OF A WASTE WATER TREATMENT SYSTEM USING IDENTIFICATION REACTOR - Open Metu. Available at: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - MDPI. Available at: [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic - Canadian Science Publishing. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. Available at: [Link]

  • 25.5: Reactions of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. Available at: [Link]

  • Optimizing Your Manufacturing Process with Precise PH Control - BOQU Instrument. Available at: [Link]

  • CN112521298B - Synthesis method of lidocaine - Google Patents.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Available at: [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid - Canadian Science Publishing. Available at: [Link]

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Technical Support Center: Moisture Control for 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 55968-10-0 Chemical Family: Sterically Hindered Amino Alcohols Audience: Process Chemists, Analytical Scientists, and Formulation Engineers

Introduction: The Hygroscopic Challenge

2-Methyl-2-(propylamino)propan-1-ol is a sterically hindered amino alcohol often utilized as a building block in the synthesis of pharmaceuticals, urethanes, and functional surfactants. Its dual functionality—combining a basic secondary amine with a primary hydroxyl group—makes it highly versatile but also acutely hygroscopic .

Moisture contamination in this reagent is not merely an impurity; it is a stoichiometric disruptor . In isocyanate reactions (polyurethanes), water competes with the hydroxyl group, generating carbon dioxide and urea byproducts. In organometallic catalysis, it deactivates catalysts.

This guide provides a definitive, self-validating workflow for minimizing moisture content, ensuring the integrity of your downstream applications.

Module 1: Storage & Handling (Preventative Protocols)

Objective: Maintain water content < 200 ppm during storage and transfer.

The "Inert Barrier" Storage System

Amino alcohols avidly absorb atmospheric moisture. Standard screw-cap bottles are insufficient for long-term storage.

  • Primary Container: Borosilicate glass with a PTFE-lined septum or a Schlenk flask. Avoid polyethylene (PE) bottles for long-term storage as they are permeable to water vapor over time.

  • Headspace Management: Always backfill the container with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) after every use. Argon is preferred due to its higher density, forming a "blanket" over the liquid.
  • Seal Integrity: Wrap caps with Parafilm® or electrical tape clockwise (in the direction of tightening) to prevent loosening due to thermal expansion/contraction.

Transfer Techniques

Never pour this reagent through open air if strict anhydrous conditions are required.

  • Syringe Transfer: Use oven-dried, gas-tight syringes. Flush the syringe with inert gas 3 times before drawing the liquid.

  • Cannula Transfer: For larger volumes (>50 mL), use a double-tipped needle (cannula) under positive inert gas pressure.

Module 2: Corrective Drying Protocols

If your analysis (see Module 3) indicates moisture levels > 500 ppm, active drying is required. Choose the method based on your volume and required purity.

Decision Matrix: Choosing a Drying Method

DryingDecision Start Start: High Moisture Detected VolumeCheck Volume to Dry? Start->VolumeCheck SmallVol < 500 mL VolumeCheck->SmallVol Lab Scale LargeVol > 500 mL VolumeCheck->LargeVol Process Scale PurityCheck Required Water Content? SmallVol->PurityCheck MethodB Method B: Azeotropic Distillation LargeVol->MethodB UltraDry < 50 ppm PurityCheck->UltraDry Critical StandardDry < 200 ppm PurityCheck->StandardDry Standard UltraDry->MethodB MethodA Method A: Molecular Sieves (3A) StandardDry->MethodA MethodB->MethodA Optional Polishing Step

Figure 1: Decision tree for selecting the appropriate drying protocol based on volume and purity requirements.

Protocol A: Molecular Sieves (Static Drying)

Best for: Small volumes (< 500 mL) and maintaining dryness. Mechanism: Physical adsorption.

  • Selection: Use Type 3A molecular sieves.[1][2][3]

    • Why 3A? The pore size (3 Å) adsorbs water molecules (approx. 2.8 Å) but excludes the larger organic amine molecules, preventing product loss or catalytic degradation inside the sieve pores [1]. 4A sieves can sometimes adsorb amines.

  • Activation (Critical Step):

    • Heat sieves to 250–300°C under high vacuum (< 1 mbar) or a dry gas flow for at least 12 hours.

    • Note: Commercially "activated" sieves often absorb moisture during packaging. Always re-activate before critical use.

  • Application:

    • Add 10–20% w/v (e.g., 10g sieves per 100mL liquid) of activated sieves to the liquid.

    • Let stand for 24–48 hours . Swirl occasionally.

    • Result: Typically reduces water to 30–50 ppm.

Protocol B: Azeotropic Distillation

Best for: Large volumes or heavily contaminated samples (> 1% water). Mechanism: Co-distillation of water with an entrainer solvent.

  • Solvent Choice: Toluene (BP 110.6°C).[4]

    • Toluene forms a binary azeotrope with water (BP 85°C, approx. 20% water). It is chemically inert toward the amino alcohol.

  • Setup:

    • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Fill the trap with toluene.

  • Procedure:

    • Add the amino alcohol and Toluene (approx. 1:1 ratio) to the flask.

    • Heat to reflux.[5][6] Water will collect in the bottom of the Dean-Stark trap.

    • Continue reflux until no new water droplets form in the trap (typically 2–4 hours).

    • Remove the toluene via rotary evaporation or vacuum distillation.

  • Purification (Optional):

    • For ultra-high purity, perform a fractional distillation of the amino alcohol under reduced pressure after the toluene removal.

Module 3: Analytical Verification (Karl Fischer)

The Challenge: Amines interfere with standard Karl Fischer (KF) titration. Mechanism of Interference: The basic amine group increases the pH of the KF reagent above 8. Under these alkaline conditions, the iodine in the reagent undergoes a side reaction (disproportionation) rather than reacting with water, leading to falsely high water readings and vanishing endpoints [2].

The Solution: Buffered KF Titration
ComponentStandard MethodRequired Method for Amines
Reagent Type Standard MethanolicBuffered Methanolic
Buffer Agent NoneBenzoic Acid or Salicylic Acid
Target pH Uncontrolled (>8)Buffered to pH 5–7
Endpoint Drifting / UnstableSharp / Stable

Protocol:

  • Preparation: Add a commercial "KF Buffer for Bases" (usually containing benzoic acid) to the titration vessel before adding the sample. Alternatively, add 5g of solid benzoic acid to the titration solvent.

  • Blanking: Titrate the solvent/buffer mixture to dryness to establish a zero baseline.

  • Injection: Inject the amino alcohol sample. The buffer neutralizes the amine functionality, allowing the iodine to react specifically with the water.

Frequently Asked Questions (FAQ)

Q1: Can I use Calcium Hydride (CaH2) to dry this compound? A: Proceed with Caution. While CaH2 is excellent for amines, 2-Methyl-2-(propylamino)propan-1-ol contains a hydroxyl (-OH) group. CaH2 will react with the hydroxyl group to form a calcium alkoxide salt and hydrogen gas (


). This consumes your product.[5] Distillation or molecular sieves are non-destructive and preferred.

Q2: My Karl Fischer titration never reaches an endpoint. Why? A: This is the classic "pH shift" error. The amine is raising the pH, causing the iodine to react with the solvent instead of the water. You must add a weak acid buffer (like benzoic acid) to the titration cell to neutralize the amine [3].

Q3: What is the shelf life of the dried material? A: If stored under Argon with a Parafilm seal, the material remains stable for 6–12 months. If stored over activated 3A molecular sieves, it can remain anhydrous indefinitely, though you should filter out the sieves before use to avoid particulate contamination.

References

  • Red River LLC. (2024).[1] 3A Molecular Sieve: Complete Guide for Industrial Drying & Separation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Enhancing N-Propyl Amino Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Manipulating the reactivity of N-propyl amino alcohol (3-amino-1-propanol) presents a classic chemoselectivity challenge in drug development and synthetic chemistry: differentiating between the nucleophilic amine and the terminal hydroxyl group.

Whether your goal is to achieve chemoselective N-alkylation without touching the oxygen, or to force O-acylation in the presence of a free amine, catalyst selection is the defining factor. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to optimize your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of N-alkylated and O-alkylated products when reacting N-propyl amino alcohol with alkyl halides, and how can catalysts fix this? Field Insight: Traditional alkylation using alkyl halides relies on inherent substrate nucleophilicity, which inevitably leads to poor chemoselectivity and over-alkylation (forming tertiary amines). Solution: Transition to a Borrowing Hydrogen (BH) (or hydrogen autotransfer) methodology[1]. By using alcohols as alkylating agents instead of halides, you can achieve >95% N-chemoselectivity[2]. In this process, a transition metal catalyst (such as an Iridium or Ruthenium complex) selectively dehydrogenates the partner alcohol to an aldehyde[3]. This carbonyl intermediate undergoes condensation exclusively with the more nucleophilic amine group of the N-propyl amino alcohol to form an imine[2]. The catalyst then returns the "borrowed" hydrogen to reduce the imine, yielding the secondary amine[1]. The hydroxyl group of the N-propyl amino alcohol remains completely unreacted.

Q2: During the Borrowing Hydrogen reaction, my N-propyl amino alcohol undergoes unwanted intramolecular cyclization. How do I prevent this? Field Insight: Because 3-amino-1-propanol has a 3-carbon spacer, it has a high thermodynamic propensity to form cyclic intermediates (like azetidines or quinolines) via a second intramolecular amination step[2][4]. Solution: You must tune both the catalyst's steric bulk and the reaction solvent. Utilizing a bulky N-heterocyclic carbene (NHC)-Ir(III) complex provides the steric hindrance necessary to prevent the secondary coordination required for cyclization[2]. Furthermore, switching your solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is critical. HFIP stabilizes the intermediate iminium species through strong hydrogen bonding, heavily favoring the desired intermolecular pathway over intramolecular cyclization[2].

Q3: I need to selectively O-acylate the N-propyl amino alcohol while leaving the amine unprotected. Is this possible? Field Insight: Yes, though it is counterintuitive since amines are generally more nucleophilic than alcohols. You can achieve this via two distinct catalytic environments:

  • Aqueous Cu(II) Catalysis: By running the reaction in a neutral aqueous buffer (pH ~7.5) with Cu(II) salts, the metal center coordinates both the amine and the alcohol[5]. This coordination deprotonates the hydroxyl group to an alkoxide, significantly increasing its nucleophilicity, while simultaneously tying up the amine's lone pair[5]. This allows acyl donors (like acyl-CoAs) to selectively react at the oxygen site[6][7].

  • Acidic Organocatalysis: Alternatively, conducting the reaction in a strong acid like trifluoroacetic acid (TFA) completely protonates the amine to an unreactive ammonium salt[8]. The hydroxyl group remains available for direct O-acylation with acyl chlorides[8].

Part 2: Quantitative Data & Catalyst Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative performance of various catalyst systems when applied to amino alcohols.

Reaction GoalRecommended Catalyst SystemSolvent / ConditionsYield / SelectivityMechanistic Causality
Intermolecular N-Alkylation NHC-Ir(III) complex (3 mol%)HFIP, 85–100 °CUp to 91% Yield / >95% N-selectiveBorrowing Hydrogen; HFIP solvent stabilizes iminium to suppress cyclization[2][9].
Chemoselective O-Acylation CuCl₂ or Cu(OAc)₂ (10-20 mol%)Aqueous Buffer (pH 7.5), RTHigh Yield / >90% O-selectiveCu(II) coordinates the amine and deprotonates the -OH to an active alkoxide[5][7].
Acidic O-Acylation Protic Acid (No metal catalyst)Trifluoroacetic Acid (TFA), RTMultigram Scale / High SelectivityComplete amine protonation prevents N-acylation, leaving -OH free to react[8].
Dehydrogenative Cyclization SNS-Cobalt(II) PincerToluene, 120 °CModerate-High YieldBase metals promote double dehydrogenation, forcing cyclization to heterocycles[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Iridium-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Chemoselective N-alkylation of 3-amino-1-propanol using a primary alcohol partner.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the NHC-Ir(III) catalyst (3 mol%) and the partner primary alcohol (1.0 equiv)[2].

  • Substrate Addition: Add 3-amino-1-propanol (1.2 equiv) and HFIP to achieve a 0.2 M concentration[2].

    • Causality: HFIP is mandatory here. Its hydrogen-bonding capability stabilizes the transient imine/iminium intermediate, drastically reducing the rate of unwanted intramolecular cyclization[2].

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 85 °C for 16–24 hours[2][9].

  • Validation Checkpoint: At t = 4 hours, take a 10 µL aliquot for GC-MS. You must observe the disappearance of the partner alcohol and the transient appearance of the aldehyde mass peak. Self-Correction: If the aldehyde pools without converting to the amine, the imine condensation is failing—check the system for trace water contamination which drives the equilibrium backward.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the resulting secondary amino alcohol via silica gel chromatography[2].

Protocol B: Cu(II)-Catalyzed Chemoselective O-Acylation

Objective: Selective O-acylation of the hydroxyl group in the presence of a free amine.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer and adjust the pH precisely to 7.5[7].

    • Causality: pH control is the linchpin of this reaction. If pH < 7.0, the alkoxide will not form; if pH > 8.0, the acyl donor will rapidly hydrolyze in the water[5].

  • Catalyst Loading: Dissolve CuCl₂ (15 mol%) directly into the buffer[6].

  • Substrate Addition: Add the N-propyl amino alcohol (1.0 equiv) followed by the acyl donor (e.g., acyl-CoA, 1.5 equiv)[5].

  • Reaction: Stir gently at room temperature for 4–6 hours[5].

  • Validation Checkpoint: Take a 5 µL aliquot for LC-MS at t = 2 hours. The O-acylated product should be the dominant peak. Self-Correction: If N-acylation is observed, the Cu(II) concentration is insufficient to coordinate all free amine sites; add an additional 5 mol% of CuCl₂[7].

  • Workup: Extract the aqueous layer with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate to yield the O-acylated product[7].

Part 4: Visual Workflows

BH_Workflow A Primary Alcohol (Alkylating Agent) B [Ir] Catalyst Dehydrogenation A->B -H2 C Aldehyde Intermediate B->C E Iminium Intermediate (Stabilized by HFIP) C->E + Amine (D) D N-propyl amino alcohol Condensation D->E F [Ir]-H2 Hydrogenation E->F +H2 G Chemoselective N-Alkylated Product F->G

Fig 1. Iridium-catalyzed borrowing hydrogen pathway for chemoselective N-alkylation.

Cu_Acylation A N-propyl amino alcohol + Acyl Donor B Cu(II) Coordination (Aqueous, pH 7.5) A->B C Amine Coordination (Nucleophilicity Masked) B->C D Hydroxyl Deprotonation (Alkoxide Activated) B->D E Chemoselective O-Acylated Product C->E D->E Nucleophilic Attack

Fig 2. Cu(II)-directed chemoselective O-acylation mechanism in aqueous media.

References

  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in W
  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water | Journal of the American Chemical Society, acs.org,
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • Substrate scope of the hydrogen‐borrowing reaction between 1,2‐amino...
  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in W
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex, nih.gov,
  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing C
  • Advances in One-Pot Synthesis through Borrowing Hydrogen C
  • Borrowing Hydrogen and Acceptorless Dehydrogenative Coupling in the Multicomponent Synthesis of N- Heterocycles, d-nb.info,

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Propanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Steric Hindrance Troubleshooting & Optimization Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Beta-Branching" & "Secondary" Barrier

In drug discovery, 2-substituted propanol derivatives represent a privileged scaffold (e.g., amino alcohols, chiral building blocks), yet they present a notorious synthetic bottleneck. The challenge is twofold:

  • Type A (Beta-Branched Primary Alcohols): Substrates like 2,2-dimethyl-1-propanol (neopentyl alcohol) or 2-methyl-1-propanol (isobutanol) suffer from the "Neopentyl Effect." The bulky group at the

    
    -position blocks the trajectory of nucleophiles (
    
    
    
    backside attack), reducing reaction rates by factors of
    
    
    to
    
    
    compared to ethyl alcohol.
  • Type B (Hindered Secondary Alcohols): Substrates like 1-phenyl-2-propanol face congestion directly at the reaction center, making acylation and inversion difficult without elimination side reactions.

This guide provides field-proven protocols to bypass these energy barriers using hyper-electrophiles, regioselective catalysis, and enzymatic precision.

Module 1: Nucleophilic Substitution (The Neopentyl Problem)

The Issue

Standard activation methods (Mesyl chloride/TsCl) often fail for Type A substrates because the subsequent


 displacement is too slow. The nucleophile cannot penetrate the steric wall created by the 

-substituents, leading to stalled reactions or elimination/rearrangement (Wagner-Meerwein) side products.
The Solution: Triflate Activation ("The Nuclear Option")

To force substitution, you must convert the hydroxyl into a Triflate (OTf) , a "super-leaving group" (


 of conjugate acid 

). This lowers the activation energy for displacement enough to allow

(or

-like ion pairing) to proceed at reasonable temperatures.
Protocol 1: Synthesis of Neopentyl Triflate

Use this for: 2,2-dimethyl-1-propanol, 2-phenyl-1-propanol.

Reagents:

  • Substrate: 1.0 equiv

  • Triflic Anhydride (

    
    ): 1.1–1.2 equiv
    
  • Pyridine (or 2,6-Lutidine): 1.5 equiv

  • Solvent: Anhydrous

    
     (DCM) or 
    
    
    

Step-by-Step:

  • Setup: Flame-dry a flask and purge with

    
    . Cool DCM solvent to -78°C  (critical to prevent rearrangement).
    
  • Addition: Add the alcohol and pyridine. Add

    
     dropwise over 20 mins. The solution may turn yellow/brown.
    
  • Warming: Allow to warm to 0°C over 1 hour. Do not reflux.

  • Workup: Quench with ice-cold water. Wash rapidly with cold 1M HCl (to remove pyridine) and cold brine. Dry over

    
    .
    
  • Usage: Do not store. Concentrate carefully (neopentyl triflates are volatile) and react immediately with your nucleophile (e.g.,

    
    , 
    
    
    
    , amines) in a polar aprotic solvent (DMF or DMSO) at room temperature.

Technical Note: If


 still fails, switch the solvent to HMPA  or DMPU  to increase nucleophilicity, but monitor for Wagner-Meerwein rearrangement (1,2-methyl shift).

Module 2: Esterification of Hindered Alcohols

The Issue

Fischer esterification is reversible and kinetically incompetent for hindered alcohols. Steglich esterification (DCC/DMAP) often results in N-acyl urea byproducts because the acyl-isourea intermediate rearranges faster than the bulky alcohol can attack it.

The Solution: Yamaguchi Esterification

The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[1][2][3][4] The bulky trichlorophenyl group forces the nucleophilic catalyst (DMAP) to attack the substrate's carbonyl selectively, forming a highly reactive N-acyl pyridinium species that even hindered alcohols can attack.

Protocol 2: Yamaguchi Macrolactonization/Esterification

Use this for: Coupling hindered secondary alcohols (Type B) with carboxylic acids.

Reagents:

  • Carboxylic Acid: 1.0 equiv[5][6]

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride): 1.1 equiv

  • 
    : 1.2 equiv
    
  • DMAP: 1.0–2.0 equiv (Stoichiometric amount required for high yield)

  • Alcohol: 1.0 equiv

  • Solvent: Toluene (preferred) or THF[3][7]

Step-by-Step:

  • Mixed Anhydride Formation: Dissolve Acid and

    
     in THF. Add Yamaguchi Reagent at 0°C. Stir 1h at RT. (Precipitate of 
    
    
    
    will form).
  • Solvent Swap (Optional but Recommended): Remove THF in vacuo, re-dissolve in Toluene . This allows higher reaction temperatures and cleaner kinetics.

  • Esterification: Add the Alcohol and DMAP.

  • Reaction: Heat to 60–80°C for 4–12 hours.

  • Workup: Dilute with ether, wash with saturated

    
     (removes trichlorobenzoic acid byproduct) and brine.
    
Comparison of Esterification Methods
MethodReagentsSuitability for Hindered AlcoholsKey Risk
Fischer

, reflux
PoorLow conversion, harsh conditions
Steglich DCC, DMAPModerateN-acyl urea rearrangement (dead end)
Mitsunobu

, DEAD
Good (Inverts Stereochem)hydrazine byproduct separation;

limit
Yamaguchi TCBC, DMAPExcellent Requires stoichiometric DMAP removal

Module 3: Visualization & Logic

Decision Tree: Activation Strategy

Use this workflow to select the correct protocol based on your substrate's steric profile.

ActivationStrategy Start Substrate Analysis Type Steric Class? Start->Type Primary Primary (Beta-Branched) (e.g., Neopentyl) Type->Primary Type A Secondary Secondary (Hindered) (e.g., 1-Phenyl-2-propanol) Type->Secondary Type B Reaction Desired Reaction? Primary->Reaction Reaction2 Desired Reaction? Secondary->Reaction2 Subst Substitution (SN2) Reaction->Subst Ester Esterification Reaction->Ester Inversion Inversion of Stereochem Reaction2->Inversion Retention Retention/Acylation Reaction2->Retention Triflate Protocol: Triflate Activation (Tf2O + Pyridine) Subst->Triflate Force SN2 Yamaguchi Protocol: Yamaguchi Esterification Ester->Yamaguchi High Yield Mitsunobu Protocol: Mitsunobu (4-NO2-Benzoic Acid + DEAD) Inversion->Mitsunobu Steglich Protocol: Steglich (If mild hindrance) Retention->Steglich Mild Yamaguchi2 Protocol: Yamaguchi (If severe hindrance) Retention->Yamaguchi2 Severe Steglich->Yamaguchi2 If Low Yield

Caption: Decision matrix for selecting activation reagents based on substrate branching and desired outcome.

Frequently Asked Questions (Troubleshooting)

Q1: I tried the Mitsunobu reaction on neopentyl alcohol, but I only isolated hydrazine and starting material. Why? A: This is a classic failure mode. The bulky neopentyl group prevents the formation of the oxyphosphonium intermediate (or the betaine formation itself). For neopentyl systems, avoid Mitsunobu . Use the Triflate Protocol (Module 1) followed by nucleophilic displacement.

Q2: During Yamaguchi esterification, I see a byproduct that looks like a symmetric anhydride. What happened? A: This occurs if the DMAP attack is too slow or if the stoichiometry is off. The mixed anhydride can disproportionate into the symmetric aliphatic anhydride and the symmetric trichlorobenzoic anhydride. Fix: Ensure you use stoichiometric DMAP (not catalytic) and switch to Toluene at 60°C to ensure the alcohol attacks the acyl pyridinium species faster than the disproportionation occurs.

Q3: Can I use Mesyl Chloride (MsCl) instead of Triflic Anhydride? A: For simple isobutyl derivatives, yes. For neopentyl derivatives, no . The mesylate is not reactive enough to overcome the


-branching steric barrier for 

. You need the "super-leaving group" ability of the triflate to lower the activation energy.

Q4: How do I separate the enantiomers of a 2-substituted propanol if synthesis fails? A: Use Enzymatic Kinetic Resolution . Lipases (e.g., Candida antarctica Lipase B, Novozym 435) are highly effective for acylation of 2-substituted-1-propanols.

  • Protocol: Suspend enzyme in dry vinyl acetate (acyl donor/solvent). Stir at RT. The enzyme will selectively acylate the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.

References

  • Mechanism of the Yamaguchi Esterification: Dhimitruka, I., & SantaLucia, J. (2006).[1] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1][2][4] Link

  • Mitsunobu Reaction on Hindered Substrates: Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020. Link

  • Neopentyl Substitution Challenges: Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance. Journal of the Chemical Society, 157-161. Link

  • Triflate Activation Protocol: Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673-3677. Link

  • Enzymatic Resolution: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-substituted-1-alkanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

Sources

Technical Support Center: Stability & Storage of 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the storage and handling of complex amino alcohols in pharmaceutical workflows. 2-Methyl-2-(propylamino)propan-1-ol (CAS 55968-10-0) is a critical building block, most notably utilized as an intermediate in the synthesis of the local anesthetic Meprylcaine Hydrochloride[1].

This molecule possesses a dual chemical nature: a hydrophilic primary alcohol and a sterically hindered secondary aliphatic amine[1]. While this bifunctionality is essential for downstream drug synthesis, it renders the compound highly susceptible to atmospheric degradation. Understanding the causality behind its degradation—specifically radical-mediated autoxidation and moisture-dependent CO2 capture—is essential for maintaining batch-to-batch reproducibility in your drug development pipelines.

Quantitative Physicochemical & Storage Data

To establish a baseline for handling, the following table summarizes the critical physicochemical properties and validated storage parameters for this compound.

ParameterValue / RecommendationScientific Rationale
CAS Number 55968-10-0Unique identifier for regulatory compliance[1].
Molecular Formula C7H17NOAliphatic amino alcohol[2].
Molecular Weight 131.22 g/mol Low molecular weight contributes to volatility[2].
Structural Features Primary OH, hindered secondary amineSteric hindrance at the alpha-carbon alters standard amine reactivity.
Optimal Storage Temp 2–8 °C (Refrigerated)Exponentially decreases the kinetics of autoxidation.
Atmosphere Inert gas (Argon preferred over N2)Argon is heavier than air, providing a superior protective blanket against O2/CO2.
Moisture Sensitivity High (Hygroscopic)Water acts as a nucleophile/catalyst in carbamate hydrolysis[3].
CO2 Sensitivity HighForms unstable carbamates that convert to insoluble bicarbonate salts[3].
Troubleshooting Guide

Q: Why did my stored batch of 2-Methyl-2-(propylamino)propan-1-ol develop a white precipitate and exhibit an unexplained mass increase? A: This is a classic symptom of atmospheric carbon dioxide (CO2) absorption. Amino alcohols act as potent CO2 capture agents. Because the secondary amine in 2-methyl-2-(propylamino)propan-1-ol is sterically hindered by the adjacent gem-dimethyl group, it initially forms a sterically strained carbamate. As demonstrated in 3, in the presence of ambient moisture, this unstable carbamate rapidly hydrolyzes to form a stable, insoluble ammonium bicarbonate salt[3]. Causality: The nucleophilic amine attacks CO2, but steric bulk prevents stable carbamate formation, shifting the thermodynamic equilibrium toward bicarbonate when water is present. Solution: Always purge the headspace of the storage vessel with Argon before sealing. If precipitation has occurred, the free base can be regenerated by treating the mixture with a strong aqueous base (e.g., 1M NaOH) followed by extraction into an organic solvent and fractional distillation.

Q: The reagent has turned pale yellow over several months of storage. Is it still viable for Meprylcaine synthesis? A: Yellowing indicates oxidative degradation (autoxidation). Aliphatic amines are highly susceptible to oxidation by atmospheric oxygen (O2), forming peroxyl radicals that decompose into N-oxides, hydroxylamines, and fragmented carboxylic acids[4]. Causality: Radical-mediated autoxidation occurs at the amine center. Trace transition metal impurities (often from stainless steel spatulas or low-quality glass) can catalyze this process[4]. Solution: Do not use yellowed reagent for GMP or late-stage API synthesis without repurification. N-oxides will interfere with subsequent acylation or alkylation steps, drastically reducing your Meprylcaine yield. Store in amber vials to prevent photo-induced radical initiation.

Experimental Protocols
Protocol: Self-Validating Stability-Indicating HPLC-MS Assay

To ensure scientific integrity, do not rely solely on visual inspection. Use this validated LC-MS protocol to quantify oxidative and CO2-adduct degradation products.

Step 1: System Suitability Testing (SST) - The Validation Step Before analyzing your sample, run a blank (diluent) to ensure no ghost peaks exist. Next, inject a freshly opened, high-purity reference standard of 55968-10-0. Validation Criteria: The system is only validated for use if the standard peak exhibits a signal-to-noise (S/N) ratio > 100 and a tailing factor < 1.5. If tailing occurs, it indicates secondary interactions between the amine and unendcapped silanols on your column.

Step 2: Sample Preparation Dissolve 10 mg of the suspect amino alcohol in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

Step 3: Chromatographic Separation Causality of Column Choice: Standard C18 reverse-phase columns fail to retain highly polar, low-molecular-weight amino alcohols effectively, leading to co-elution with the solvent front. Therefore, use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

Step 4: Mass Spectrometry Detection Operate the MS in ESI+ (Electrospray Ionization positive) mode.

  • Monitor for the intact parent ion [M+H]+ at m/z 132.2.

  • Monitor for the N-oxide degradant[M+O+H]+ at m/z 148.2.

Degradation Pathway Visualization

G Parent 2-Methyl-2-(propylamino) propan-1-ol O2 Atmospheric O2 (Autoxidation) Parent->O2 Oxygen Exposure CO2 Atmospheric CO2 + H2O (Nucleophilic Attack) Parent->CO2 Moisture/CO2 Exposure API Meprylcaine Hydrochloride (Successful Synthesis) Parent->API Optimal Storage (Argon, 2-8°C) OxDeg N-Oxides & Carboxylic Acids (Yellowing) O2->OxDeg Radical Mechanism CarbDeg Ammonium Bicarbonate Salt (White Precipitate) CO2->CarbDeg Carbamate Hydrolysis

Degradation pathways of 2-Methyl-2-(propylamino)propan-1-ol under suboptimal storage.

Frequently Asked Questions (FAQs)

Q: Does the steric hindrance of the gem-dimethyl group protect the amine from degradation? A: It provides partial kinetic protection against certain bulky electrophiles during synthesis. However, it paradoxically destabilizes the intermediate carbamate formed with CO2, driving the thermodynamic equilibrium toward stable, insoluble bicarbonate salts in the presence of atmospheric moisture[3].

Q: Can I store this compound at room temperature for daily use? A: While short-term handling (hours) at room temperature is acceptable, long-term storage must be at 2–8 °C. Elevated temperatures exponentially accelerate both oxidative autoxidation and moisture-driven hydrolysis.

Q: How do I dry the reagent if it has absorbed moisture but hasn't precipitated? A: Due to the risk of thermal degradation, avoid simple boiling or rotary evaporation at high heat. Dry the reagent over activated 3Å molecular sieves under an inert Argon atmosphere for 24-48 hours, then filter through a chemically compatible PTFE membrane.

References
  • PubChem. "2-Methyl-2-(propylamino)propan-1-ol | C7H17NO | CID 235639". National Institutes of Health. Retrieved from:[Link]

  • ACS Omega. "A Unified Approach to CO2–Amine Reaction Mechanisms". ACS Publications. Retrieved from:[Link]

  • ResearchGate. "Amine autoxidation in flue gas CO2 capture—Mechanistic lessons learned from other gas treating processes". Retrieved from:[Link]

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum of 2-Methyl-2-(propylamino)propan-1-ol , a critical intermediate in the synthesis of local anesthetics like Meprylcaine.

Designed for drug development professionals, this guide moves beyond basic peak listing.[1] It compares the spectral "performance"—specifically the resolution and structural validation capability—of this molecule against its precursors and potential synthetic impurities.

A Comparative Analytical Guide for Structural Validation

Executive Summary & Compound Profile

2-Methyl-2-(propylamino)propan-1-ol is a sterically hindered amino alcohol. In pharmaceutical applications, its purity is paramount.[1] This guide focuses on using Proton Nuclear Magnetic Resonance (


H-NMR) as the definitive tool to distinguish the target molecule from its primary alternative (the unalkylated precursor) and potential side-products (O-alkylated isomers).
FeatureSpecification
IUPAC Name 2-Methyl-2-(propylamino)propan-1-ol
CAS Number 55968-10-0
Molecular Formula

Key Structural Motif Quaternary carbon linked to: 1.[2][3][4][5][6][7] Gem-dimethyl group 2. Hydroxymethyl group (

) 3. Secondary amine (

)
Primary Application Intermediate for Meprylcaine; Sterically hindered buffer

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data that allows for the differentiation described in Section 4, the following protocol must be strictly adhered to. This method minimizes solvent overlap and maximizes the resolution of exchangeable protons.

Sample Preparation Workflow
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS.
    
    • Causality:

      
       is non-polar, preventing the rapid exchange of the amine (
      
      
      
      ) and hydroxyl (
      
      
      ) protons often seen in
      
      
      or
      
      
      . This allows for the observation of broad singlets for these functional groups, a key validation marker.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations can cause hydrogen bonding shifts; keep dilute for consistent chemical shifts (

      
      ).
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (

      
      ).
      
    • Scans (NS): 16 (Sufficient for

      
      , minimizes T1 noise).
      
    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

Spectral Assignment & Analysis

The spectrum of 2-Methyl-2-(propylamino)propan-1-ol is characterized by three distinct zones: the aliphatic propyl chain, the gem-dimethyl singlet, and the heteroatom-adjacent methylene.

Predicted Chemical Shift Data ( )
Signal

(ppm)
MultiplicityIntegralAssignmentStructural Logic
A 0.91Triplet (

)
3H

Terminal methyl of propyl group.
B 1.08Singlet (

)
6H

Gem-dimethyls on quaternary carbon. Chemically equivalent.[8]
C 1.48Sextet (

)
2H

Middle methylene of propyl chain.
D 2.48Triplet (

)
2H

Methylene attached to Nitrogen (shielded relative to O-CH2).
E 3.28Singlet (

)
2H

Methylene attached to Oxygen (deshielded).
F ~2-4Broad (

)
2H

/

Exchangeable protons. Position varies with concentration.
Mechanistic Insight
  • The Quaternary Anchor: The singlet at 1.08 ppm (6H) is the spectral anchor. It confirms the preservation of the tert-butyl-like skeleton derived from the 2-amino-2-methyl-1-propanol precursor.

  • N-Alkylation Verification: The triplet at 2.48 ppm is critical. If this signal appears lower field (e.g., >3.4 ppm), it would indicate O-alkylation (ether formation), which is a common synthetic failure mode.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the H-NMR profile of the target product against its precursor and common impurities. This "differential diagnosis" is essential for drug development quality control.

Comparison 1: Target vs. Precursor (AMP)

Alternative: 2-Amino-2-methyl-1-propanol (AMP) [CAS: 124-68-5]

FeatureTarget Product (N-Propyl AMP)Alternative (AMP Precursor)Differentiation Logic
Propyl Signals Present (0.9, 1.5, 2.5 ppm)Absent The presence of the propyl chain signals is the primary "Go/No-Go" indicator.
Gem-Dimethyl Shift ~1.08 ppm~1.03 ppmSlight downfield shift in the target due to N-substitution.
NH Signal Secondary Amine (

)
Primary Amine (

)
Hard to distinguish in

due to broadening, but integration of exchangeables differs (2H vs 3H total with OH).
Comparison 2: Target vs. O-Alkylated Impurity

Impurity: 2-Amino-2-methyl-1-propoxypropane (Ether isomer)

FeatureTarget Product (N-Alkylated)Impurity (O-Alkylated)Differentiation Logic
Propyl

(C1)

2.48 ppm (Triplet)

3.40 ppm (Triplet)
CRITICAL CHECK: Nitrogen is less electronegative than Oxygen. The

protons are more shielded (upfield) than

protons.

vs


3.28 ppm

3.20 ppm
The hydroxymethyl signal shifts slightly, but the propyl methylene shift (above) is the definitive marker.

Structural Validation Workflow (Visualization)

The following logic flow illustrates the decision process a researcher should follow when interpreting the spectrum to validate the synthesis of 2-Methyl-2-(propylamino)propan-1-ol.

NMR_Analysis Start Acquire 1H-NMR Spectrum (CDCl3) Check_Propyl Check 0.8 - 1.0 ppm: Is there a Triplet (3H)? Start->Check_Propyl Check_GemDimethyl Check ~1.1 ppm: Is there a Singlet (6H)? Check_Propyl->Check_GemDimethyl Yes Decision_Precursor Result: Unreacted Precursor (AMP) Check_Propyl->Decision_Precursor No (Missing Propyl) Check_NCH2 Check 2.4 - 2.6 ppm: Is there a Triplet (2H)? Check_GemDimethyl->Check_NCH2 Yes Check_GemDimethyl->Decision_Precursor No (Wrong Scaffold) Check_OCH2 Check 3.2 - 3.4 ppm: Is there a Singlet (2H)? Check_NCH2->Check_OCH2 Yes (N-Alkylation) Decision_O_Alk Result: O-Alkylated Impurity (Ether) Check_NCH2->Decision_O_Alk No (Signal at ~3.4 ppm instead) Decision_Success Result: CONFIRMED 2-Methyl-2-(propylamino)propan-1-ol Check_OCH2->Decision_Success Yes

Caption: Figure 1. Step-by-step decision tree for validating N-alkylation versus O-alkylation or unreacted starting material using H-NMR chemical shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235639, 2-Methyl-2-(propylamino)propan-1-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Propanol, 2-amino-2-methyl- (AMP Precursor Spectral Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

A Comparative Guide to FTIR Characteristic Peaks of N-Propyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Language of Amino Alcohols

N-propyl amino alcohols are bifunctional molecules that are integral to the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Their utility is often dictated by the nature of the amino group—whether it is primary, secondary, or tertiary. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the molecular structure of these compounds. The key to accurate interpretation lies in understanding how the vibrational modes of the hydroxyl and amino groups, as well as the underlying carbon skeleton, manifest in the infrared spectrum. This guide will dissect these spectral features, providing you with the expertise to confidently identify and differentiate these crucial molecules.

The defining characteristic of amino alcohol spectra is the interplay between the hydroxyl (-OH) and amino (-NHx) groups. Intramolecular and intermolecular hydrogen bonding significantly influences the position and shape of their respective stretching vibrations, providing a rich source of structural information.

Comparative Analysis of N-Propyl Amino Alcohols

The primary, secondary, or tertiary nature of the amino group in an N-propyl amino alcohol gives rise to distinct and diagnostic peaks in the FTIR spectrum. The following sections detail these differences, with a focus on the N-H, O-H, C-N, and C-O vibrational modes.

Primary N-Propyl Amino Alcohols

A primary N-propyl amino alcohol contains an -NH2 group. A representative example is 3-amino-1-propanol.

Key Spectral Features:

  • N-H Stretching: Primary amines are readily identified by the presence of two distinct bands in the 3400-3300 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber. These peaks are typically weaker and sharper than the O-H stretching band.[1]

  • O-H Stretching: A very broad and intense absorption in the range of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration, broadened by extensive hydrogen bonding.[2]

  • N-H Bending (Scissoring): A medium to strong absorption is observed in the 1650-1580 cm⁻¹ range, which is attributed to the scissoring motion of the -NH2 group.[1]

  • C-N Stretching: For aliphatic amines, a medium to weak absorption for the C-N stretch is typically found between 1250-1020 cm⁻¹.[1]

  • C-O Stretching: The C-O stretching vibration of a primary alcohol gives rise to a strong peak in the 1075-1000 cm⁻¹ region.[3]

Diagram of a secondary N-propyl amino alcohol and its key FTIR peaks.
Tertiary N-Propyl Amino Alcohols

A tertiary N-propyl amino alcohol has a nitrogen atom bonded to a propyl group and two other alkyl groups, with no N-H bonds. Analogous compounds include triethanolamine and N,N-dimethylethanolamine.

Key Spectral Features:

  • N-H Vibrations: The most definitive feature of a tertiary amine is the complete absence of any N-H stretching or bending bands in the spectrum. [1]* O-H Stretching: A broad and strong O-H stretching band from hydrogen bonding will still be present in the 3600-3200 cm⁻¹ region. * C-N Stretching: The C-N stretching vibration for aliphatic tertiary amines is present in the 1250-1020 cm⁻¹ range and can sometimes be used for identification, though it may be overlapped by other absorptions in the fingerprint region. [1]* C-O Stretching: The C-O stretching vibration will be prominent. For a tertiary alcohol, this peak is typically located between 1210-1100 cm⁻¹. [3]

Diagram of a tertiary N-propyl amino alcohol and its key FTIR peaks.

Summary of Characteristic Peaks

Vibrational Mode Primary N-Propyl Amino Alcohol Secondary N-Propyl Amino Alcohol Tertiary N-Propyl Amino Alcohol Reference(s)
O-H Stretch ~3600-3200 cm⁻¹ (broad, strong)~3600-3200 cm⁻¹ (broad, strong)~3600-3200 cm⁻¹ (broad, strong)[3]
N-H Stretch ~3400-3300 cm⁻¹ (two peaks)~3350-3310 cm⁻¹ (one peak)Absent[1]
C-H Stretch (Aliphatic) ~2960-2850 cm⁻¹ (strong)~2960-2850 cm⁻¹ (strong)~2960-2850 cm⁻¹ (strong)
N-H Bend ~1650-1580 cm⁻¹ (medium)Weak or absentAbsent[1]
C-O Stretch ~1075-1000 cm⁻¹ (strong)~1150-1075 cm⁻¹ (if sec-alcohol)~1210-1100 cm⁻¹ (if tert-alcohol)[3]
C-N Stretch ~1250-1020 cm⁻¹ (weak-medium)~1250-1020 cm⁻¹ (weak-medium)~1250-1020 cm⁻¹ (weak-medium)[1]
N-H Wag ~910-665 cm⁻¹ (broad)~910-665 cm⁻¹ (broad)Absent[1]

Experimental Protocol: FTIR Analysis of N-Propyl Amino Alcohols

Objective: To acquire the FTIR spectrum of a liquid N-propyl amino alcohol sample and identify its characteristic absorption bands.

Materials and Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

  • N-propyl amino alcohol sample (primary, secondary, or tertiary).

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol, acetone).

  • Lens paper.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation (Neat Liquid Film):

    • Place a clean, dry salt plate (e.g., NaCl) in the spectrometer's sample holder.

    • Using a clean dropper, place a single drop of the N-propyl amino alcohol sample onto the plate.

    • Carefully place a second salt plate on top of the liquid drop to create a thin film.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean and dry.

    • Place a small drop of the N-propyl amino alcohol sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions, shapes, and intensities with the reference data provided in this guide to determine the type of N-propyl amino alcohol.

Workflow for FTIR analysis of N-propyl amino alcohols.

Conclusion

The judicious application of FTIR spectroscopy provides a powerful tool for the structural elucidation of N-propyl amino alcohols. By carefully analyzing the high-frequency region for N-H and O-H stretching vibrations and the fingerprint region for C-N and C-O stretching modes, researchers can confidently distinguish between primary, secondary, and tertiary amino alcohols. The absence or presence and the number of N-H stretching peaks are the most telling features, while the position of the C-O stretch can further refine the structural assignment. This guide serves as a foundational resource for leveraging FTIR spectroscopy in the synthesis and characterization of these important chemical entities.

References

  • Infrared Spectroscopy (IR). (n.d.). In UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy, 32(4). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Methyldiethanolamine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Diethanolamine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). N,N-Dimethylaminoethanol. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Triethanolamine. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • El-Sonbati, A. Z., et al. (2001). Synthesis and Characterization of Amino Alcohol Complexes. Spectroscopy Letters, 34(5), 649-672.
  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Karadag, F., et al. (2014). IR AND FT RAMAN SPECTROSCOPY STUDY OF VIBRATIONAL ANALYSIS OF DIETHANOLAMINE. Journal of Molecular Structure, 1074, 43-50.
  • PubChem. (n.d.). 2-(Dimethylamino)ethanol. Retrieved from [Link]

  • Ibezim-Ezeani, M. U., & Ofoefule, A. U. (2016). FTIR spectra of the oil, epoxidised oil, epoxidised diethanolamide and diethanolamide.
  • PubChem. (n.d.). Triethanolamine. Retrieved from [Link]

  • Ali, M., et al. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Molecules, 24(17), 3108.
  • ResearchGate. (n.d.). Structure of N, N-Dimethylethanolamine (DMEA).
  • Einbu, A., et al. (2012). FTIR ATR spectra from sample set of MEA standard solutions. Energy Procedia, 23, 21-30.
  • ResearchGate. (n.d.). FTIR spectra of natural CNSL (a) and triethanolamine (TEA) (b).
  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. [Link]

Sources

Comprehensive Guide: Mass Spectrometry Profiling of CAS 55968-10-0

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of CAS 55968-10-0 (Meprylcaine Metabolite) Content Type: Publish Comparison Guide

Characterization of the Primary Meprylcaine Metabolite

Executive Summary In the high-stakes arena of bioanalytical method development, distinguishing a parent drug from its active metabolites or degradation products is critical. CAS 55968-10-0 , chemically known as 2-methyl-2-(propylamino)propan-1-ol , is the primary hydrolysis product of the local anesthetic Meprylcaine .

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of CAS 55968-10-0. Unlike generic spectral libraries, we dissect the mechanistic pathways governing its ionization, offering a direct performance comparison against its parent compound, Meprylcaine, to facilitate precise Metabolite Identification (MetID) and stability profiling.

Chemical Profile & Structural Logic

Understanding the fragmentation begins with the structure. CAS 55968-10-0 is a beta-amino alcohol , a class of compounds known for specific, predictable ionization behaviors in Electrospray Ionization (ESI).

Property Data Structural Significance
Chemical Name 2-methyl-2-(propylamino)propan-1-olCore scaffold is 2-amino-2-methyl-1-propanol (AMP).[1]
CAS Number 55968-10-0Unique identifier for the free base form.
Molecular Formula C

H

NO
Small, polar molecule.
Monoisotopic Mass 131.1310 DaExact mass for high-resolution MS (HRMS).
Precursor Ion [M+H]

132.1383 m/z Dominant species in ESI(+) mode.
Key Functional Groups

Amine,

Alcohol
The amine drives protonation; the alcohol drives water loss.

MS/MS Fragmentation Analysis

The fragmentation of CAS 55968-10-0 in a collision cell (CID) follows a distinct "stripping" mechanism, where the molecule sequentially sheds its peripheral groups to reveal the stable central core.

Primary Fragmentation Pathways (ESI+)
  • Neutral Loss of Water (

    
    18 Da): 
    
    • Transition:

      
      
      
    • Mechanism: The protonated hydroxyl group undergoes rapid elimination, likely assisted by the neighboring amine group (neighboring group participation), forming a cyclic or stabilized iminium species. This is the diagnostic transition for the intact alcohol tail.

  • Alpha-Cleavage (Loss of Hydroxymethyl,

    
    31 Da): 
    
    • Transition:

      
       (or 100 in EI)
      
    • Mechanism: A classic fragmentation for amino alcohols. The bond between the quaternary carbon and the hydroxymethyl group (

      
      ) breaks. The charge is retained on the nitrogen-containing fragment, stabilized by the electron-donating alkyl groups.
      
  • N-Dealkylation (Loss of Propene,

    
    42 Da): 
    
    • Transition:

      
      
      
    • Mechanism: The propyl group on the nitrogen undergoes a rearrangement (similar to a McLafferty rearrangement or onium reaction), eliminating a neutral propene molecule. The remaining ion (

      
      ) corresponds to the protonated 2-amino-2-methylpropane  core (
      
      
      
      ).
Fragmentation Data Summary
m/z (ESI+) Ion Identity Fragment Structure Relative Intensity
132 Precursor [M+H]


100% (Base in soft ionization)
114 [M+H - H

O]


(Cyclic/Imine)
High (Diagnostic)
101 [M+H - CH

OH]


Medium
58 Core Fragment

High (at high Collision Energy)

Comparative Analysis: Metabolite vs. Parent Drug

In drug development, you must differentiate the metabolite (CAS 55968-10-0) from the parent drug (Meprylcaine) and potential interferences.

The Challenger: Meprylcaine (Parent Drug)[2]
  • Structure: Benzoate ester of CAS 55968-10-0.

  • Mass: 235.15 Da (

    
    ).
    
Performance Comparison Table
Feature CAS 55968-10-0 (Metabolite) Meprylcaine (Parent Drug) Bioanalytical Implication
Precursor Ion 132 m/z 236 m/z distinct mass separation (>100 Da).
Dominant Fragment 114 m/z (Water loss)105 m/z (Benzoyl cation)The 105 m/z fragment is the "signature" of the parent ester. Its absence confirms the metabolite.
Polarity / RT High Polarity (Early Eluter)Moderate Polarity (Late Eluter)CAS 55968-10-0 elutes in the solvent front on C18 columns unless ion-pairing or HILIC is used.
Common Fragment 58 m/z 58 m/z Both share the dimethyl-amine core. Do not use 58 m/z for selective quantification due to crosstalk.

Expert Insight: When developing an LC-MS/MS assay, monitor the 236


 105  transition for Meprylcaine and the 132 

114
transition for CAS 55968-10-0. This ensures zero cross-signal interference.

Experimental Protocol: Validated Detection Workflow

To replicate these results, use the following protocol derived from standard amino-alcohol profiling methodologies.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of CAS 55968-10-0 in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 100 ng/mL for direct infusion or flow injection analysis (FIA).

Step 2: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile alcohol).

  • Collision Energy (CE) Ramp:

    • 114 ion: Low CE (10–15 eV).

    • 58 ion: High CE (25–35 eV).

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic degradation of the molecule inside the mass spectrometer.

FragmentationPathway cluster_legend Pathway Logic M_Protonated Precursor Ion [M+H]+ m/z 132 (N-propyl-AMP) Frag_WaterLoss Fragment [M+H - H2O]+ m/z 114 (Dehydration) M_Protonated->Frag_WaterLoss Loss of H2O (18 Da) Frag_Alpha Fragment [M - CH2OH]+ m/z 101 (Alpha Cleavage) M_Protonated->Frag_Alpha Loss of CH2OH (31 Da) Frag_Core Core Ion m/z 58 (Dimethyl-imine) Frag_Alpha->Frag_Core Loss of Propene (42 Da) desc 1. Dehydration is the dominant low-energy path. 2. Alpha-cleavage exposes the amine core. 3. Propyl loss yields the stable m/z 58 ion.

Caption: Mechanistic fragmentation pathway of CAS 55968-10-0 in ESI+ mode, highlighting the transition from precursor to stable core ions.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 235639: 2-Methyl-2-(propylamino)propan-1-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Alcohols. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

A Comparative Analysis of Sterically Hindered Amines for CO2 Absorption: A Deep Dive into 2-Amino-2-methyl-1-propanol (AMP) and the Prospective Role of N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability: Initial research to provide a direct experimental comparison between 2-amino-2-methyl-1-propanol (AMP) and 2-Methyl-2-(propylamino)propan-1-ol for CO2 absorption revealed a significant disparity in publicly available data. While AMP is a well-characterized and widely studied sterically hindered amine for carbon capture, extensive searches did not yield specific experimental data for the CO2 absorption performance of 2-Methyl-2-(propylamino)propan-1-ol.

Therefore, this guide provides a comprehensive analysis of AMP, supported by experimental data, and includes a theoretical discussion on the anticipated effects of N-alkylation, such as in 2-Methyl-2-(propylamino)propan-1-ol, on the CO2 capture process. This approach allows for a robust scientific discussion grounded in established principles of amine chemistry and structure-property relationships.

Introduction

The quest for efficient and cost-effective carbon capture technologies is paramount in mitigating the environmental impact of greenhouse gas emissions. Amine-based chemical absorption is a mature and widely deployed technology for post-combustion CO2 capture.[1] Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), have garnered significant interest due to their unique reaction chemistry that can lead to higher net CO2 loading capacities and potentially lower regeneration energy requirements compared to conventional amines like monoethanolamine (MEA).[2][3]

This guide offers an in-depth comparison of the CO2 absorption characteristics of AMP, a primary sterically hindered amine, and explores the theoretical implications of N-alkylation on its performance, a structural modification present in 2-Methyl-2-(propylamino)propan-1-ol. By examining the chemical structures, reaction mechanisms, and key performance indicators, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these solvent systems.

Chemical Structures and Physical Properties

The performance of an amine solvent in CO2 capture is intrinsically linked to its molecular structure. The steric hindrance around the nitrogen atom is a critical factor influencing reaction pathways and kinetics.

Figure 1: Chemical structures of AMP and 2-Methyl-2-(propylamino)propan-1-ol.

2-Amino-2-methyl-1-propanol (AMP): As a primary amine, AMP possesses two hydrogen atoms on the nitrogen. However, the presence of a tertiary carbon atom adjacent to the amino group creates significant steric hindrance. This structural feature is key to its desirable CO2 absorption properties.[4]

2-Methyl-2-(propylamino)propan-1-ol: This is an N-substituted derivative of AMP, making it a secondary amine. The propyl group attached to the nitrogen atom further increases the steric hindrance around the reactive site.

Property2-Amino-2-methyl-1-propanol (AMP)
Molar Mass89.14 g/mol
Boiling Point165 °C
Melting Point30-31 °C
Density (at 20°C)0.934 g/mL
pKa (at 25°C)9.7

Table 1: Physical properties of 2-Amino-2-methyl-1-propanol (AMP).

CO2 Absorption Performance: A Focus on AMP

The performance of an amine solvent is evaluated based on several key parameters, including CO2 absorption capacity, absorption rate, and regeneration energy.

CO2 Absorption Capacity

Due to its steric hindrance, AMP is less prone to forming stable carbamates, which limits the stoichiometric capacity of primary and secondary amines to 0.5 moles of CO2 per mole of amine. Instead, AMP primarily forms bicarbonates, allowing for a theoretical maximum loading of 1.0 mole of CO2 per mole of amine.[2]

Experimental data for aqueous AMP solutions demonstrate its high CO2 loading capacity.

Amine ConcentrationTemperature (°C)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference
3.0 M4015~0.85[4]
30 wt%40101.3~0.9[5]
2.5 M2510~0.95[6]

Table 2: Experimental CO2 loading capacity of aqueous AMP solutions.

Absorption Rate

A major drawback of AMP is its relatively slow reaction kinetics compared to unhindered primary amines like MEA.[2] This can necessitate larger absorption columns to achieve the desired CO2 capture efficiency. To counteract this, AMP is often used in blends with a kinetic promoter, such as piperazine (PZ).[2]

Regeneration Energy

The energy required to regenerate the amine solvent by stripping the captured CO2 is a major operational cost. The unstable nature of the carbamate formed with AMP and the primary formation of bicarbonates are thought to lead to a lower heat of reaction and consequently, lower regeneration energy compared to MEA.[2]

Reaction Mechanisms with CO2

The interaction between amines and CO2 in an aqueous medium is complex. The steric hindrance of AMP plays a crucial role in dictating the reaction pathway.

AMP Reaction with CO2

For sterically hindered amines like AMP, the formation of a carbamate is less favorable due to the bulky groups surrounding the nitrogen atom. The proposed mechanism primarily involves the formation of bicarbonate.[4]

G CO2 CO2 Bicarbonate HCO3- CO2->Bicarbonate Hydration H2O H2O H2O->Bicarbonate AMP R-NH2 (AMP) Protonated_AMP R-NH3+ AMP->Protonated_AMP Protonation Bicarbonate->Protonated_AMP H+ transfer

Figure 2: Simplified reaction mechanism of CO2 with AMP in aqueous solution.

The overall reaction can be summarized as: CO2 + R-NH2 + H2O ⇌ R-NH3+ + HCO3-

This bicarbonate formation pathway allows for a higher theoretical CO2 loading capacity.[4]

The Anticipated Impact of N-Alkylation: The Case of 2-Methyl-2-(propylamino)propan-1-ol

While direct experimental data is lacking for 2-Methyl-2-(propylamino)propan-1-ol, we can infer its likely behavior based on established structure-property relationships for amines in CO2 capture.[7][8]

  • Steric Hindrance: The addition of a propyl group to the nitrogen atom of AMP increases the steric hindrance. This would further destabilize any carbamate that might form, strongly favoring the bicarbonate formation pathway.

  • Basicity: The N-propyl group is an electron-donating group, which would be expected to slightly increase the basicity (pKa) of the amine compared to AMP. A higher basicity can enhance the driving force for CO2 absorption.

  • Absorption Rate: While increased basicity might favor the reaction, the enhanced steric hindrance could potentially slow down the reaction kinetics even further compared to AMP. The bulky propyl group may impede the approach of the CO2 molecule to the nitrogen atom.

  • CO2 Loading Capacity: The strong preference for bicarbonate formation suggests that the theoretical maximum loading capacity would remain at 1.0 mole of CO2 per mole of amine.

  • Regeneration Energy: The increased instability of the amine-CO2 adduct due to greater steric hindrance could potentially lead to an even lower heat of reaction and, consequently, lower regeneration energy requirements.

  • Physical Properties: The larger molecular size and increased non-polarity from the propyl group would likely result in a higher boiling point, higher viscosity, and lower water solubility compared to AMP. These changes in physical properties would have significant implications for process design and operation.

Experimental Protocols

Accurate and reproducible experimental data is the foundation of solvent selection and process design. Below is a generalized protocol for evaluating the CO2 absorption performance of amine solvents.

Vapor-Liquid Equilibrium (VLE) Measurement for CO2 Solubility

This experiment determines the equilibrium CO2 loading capacity of the amine solution at various temperatures and CO2 partial pressures.

Apparatus:

G Gas_Cylinders CO2 and N2 Gas Cylinders MFCs Mass Flow Controllers Gas_Cylinders->MFCs Humidifier Humidifier MFCs->Humidifier Reactor Stirred, Jacketed Glass Reactor Humidifier->Reactor Inlet Gas Pressure_Sensor Pressure Sensor Reactor->Pressure_Sensor Gas_Analyzer Gas Analyzer (e.g., IR) Reactor->Gas_Analyzer Outlet Gas Temp_Bath Constant Temperature Bath Temp_Bath->Reactor Temperature Control Data_Acquisition Data Acquisition System Pressure_Sensor->Data_Acquisition Gas_Analyzer->Data_Acquisition

Figure 3: Schematic of a typical vapor-liquid equilibrium (VLE) experimental setup.

Procedure:

  • Solvent Preparation: Prepare aqueous amine solutions of the desired concentration (e.g., 30 wt%) using deionized water.

  • System Purge: Purge the entire system with an inert gas (e.g., N2) to remove any residual air and CO2.

  • Solvent Charging: Introduce a known volume and concentration of the amine solution into the reactor.

  • Temperature and Pressure Control: Bring the solvent to the desired experimental temperature (e.g., 40°C) using the constant temperature bath.

  • CO2 Introduction: Introduce a gas stream with a known CO2 partial pressure into the reactor. The gas can be bubbled through the solution with constant stirring to ensure good gas-liquid contact.

  • Equilibrium Attainment: Monitor the pressure and outlet gas composition. Equilibrium is reached when these parameters remain constant over time.

  • Sample Analysis: Once at equilibrium, carefully withdraw a liquid sample and analyze for its CO2 content. This can be done through titration or using a Total Organic Carbon (TOC) analyzer with an inorganic carbon module.

  • Data Calculation: The CO2 loading is calculated as the moles of CO2 absorbed per mole of amine in the solution.

  • Repeat: Repeat the experiment at different CO2 partial pressures and temperatures to generate a comprehensive VLE dataset.

Conclusion

2-Amino-2-methyl-1-propanol (AMP) stands out as a promising sterically hindered amine for CO2 capture, primarily due to its high theoretical CO2 loading capacity and the potential for reduced regeneration energy. Its main drawback is the slower absorption rate, which is often addressed by using it in blended solvent formulations.

While experimental data for 2-Methyl-2-(propylamino)propan-1-ol is not currently available in the public domain, a theoretical analysis based on structure-property relationships suggests that N-alkylation could further enhance the thermodynamic advantages of AMP (potentially lower regeneration energy) but may exacerbate its kinetic limitations. The increased steric hindrance and changes in physical properties would need to be carefully considered.

Future research should focus on the synthesis and experimental characterization of N-alkylated AMP derivatives to validate these theoretical predictions and to explore their potential as next-generation CO2 capture solvents. A thorough understanding of the interplay between steric hindrance, basicity, and physical properties will be crucial in the rational design of more efficient and cost-effective amine-based carbon capture processes.

References

  • Structure-Property Relationships for New Amines for Reactive CO2 Absorption. Chemical Engineering Transactions.

  • Structure and activity relationships for amine-based CO2 absorbents-II. CORE.

  • Techno-economic analysis of AMP/PZ solvent for CO2 capture in a biomass CHP plant: towards net negative emissions. Frontiers in Chemical Engineering.

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry.

  • Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels.

  • Sensitivity analysis and process optimization of AMP–DA2MP amine blends for enhanced CO2 capture performance. ResearchGate.

  • Recent Progress on CO 2 Capture Based on Sterically Hindered Amines: A Review. MDPI.

  • Trio-amine blends for reversible CO2 capture: From molecular interactions to process performance. CNR Iris.

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI.

  • CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research.

  • Development of novel AMP-based absorbents for efficient CO2 capture with low energy. City University of Hong Kong.

  • Development of novel AMP-based absorbents for efficient CO2 capture with low energy consumption through modifying the electrostatic potential. University of Edinburgh Research Explorer.

  • The CO2 absorption and desorption analysis of tri-solvent MEA + EAE + AMP compared with MEA + BEA + AMP along with "coordination effects" evaluation. PubMed.

  • (a) The CO 2 absorption amounts and removal efficiencies at different... ResearchGate.

  • Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. MDPI.

  • Assessment of various mass transfer models for CO2 capture processes by 2-amino-2-methyl-1-propanol. IChEC 2020.

  • Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. Research Inventy.

  • Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. RSC Publishing.

  • Degradation of Aqueous 2-Amino-2-methyl-1-propanol for Carbon Dioxide Capture. Semantic Scholar.

  • Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. PMC.

  • CO2 Absorption Rate of a 2-Amino-2-Methyl-1-Propanol/Piperazine Solution Containing Degradation Compounds during Post. SSRN.

  • New solubility and heat of absorption data for CO2 in blends of 2-amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) and a new eNRTL model representation. ResearchGate.

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A Comparative Structural Analysis of Precursors for Meprylcaine and Dimethocaine

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers and Drug Development Professionals

This guide provides an in-depth structural comparison of the chemical precursors for Meprylcaine and Dimethocaine, two synthetic compounds with applications in local anesthesia. As a senior application scientist, this document is structured to offer not just a side-by-side comparison but also to elucidate the causal relationships between precursor structure, synthesis strategy, and the final product's characteristics. The information herein is intended to support researchers, scientists, and professionals in the field of drug development by providing a foundational understanding of these compounds from their synthetic origins.

Introduction to Meprylcaine and Dimethocaine

Meprylcaine and Dimethocaine are both classified as local anesthetics, though they exhibit different pharmacological profiles. Meprylcaine, also known as Oracaine, is recognized for its local anesthetic properties.[1][2][3] Dimethocaine, also known as Larocaine, shares structural similarities with cocaine and procaine and is noted for its stimulant properties in addition to its function as a local anesthetic.[4][5] An understanding of their respective precursors is crucial for controlling synthesis, predicting impurity profiles, and exploring potential new analogues.

Structural Elucidation of Key Precursors

The synthesis of Meprylcaine and Dimethocaine originates from distinct sets of precursors, which fundamentally dictate the final molecular architecture.

Meprylcaine Precursors:

  • 2-Methyl-2-(propylamino)-1-propanol : An amino alcohol that forms the backbone of the Meprylcaine molecule.[6][7]

  • Benzoyl chloride : An acyl halide that provides the benzoate ester moiety.[2][6]

Dimethocaine Precursors:

  • 3-(Diethylamino)-2,2-dimethyl-1-propanol : A different amino alcohol, which also serves as the structural foundation.[8]

  • 4-Aminobenzoic acid : A substituted carboxylic acid that introduces the p-aminobenzoate group, a key feature for its activity.[4][8]

The core structural differences lie in both the amino alcohol and the acylating agent. Meprylcaine's precursor is a secondary amine with a propyl group, while Dimethocaine's is a tertiary amine with two ethyl groups. Furthermore, the aromatic portion of Meprylcaine is an unsubstituted benzene ring from benzoyl chloride, whereas Dimethocaine's contains a para-amino group, which significantly influences its electronic properties and biological interactions.

G cluster_meprylcaine Meprylcaine Precursors cluster_dimethocaine Dimethocaine Precursors cluster_key Structural Features m_alcohol 2-Methyl-2-(propylamino)-1-propanol m_acyl Benzoyl Chloride key_amine Amine Group (Secondary vs. Tertiary) m_alcohol->key_amine Secondary Amine key_aromatic Aromatic Moiety (Unsubstituted vs. p-Amino Substituted) m_acyl->key_aromatic Unsubstituted d_alcohol 3-(Diethylamino)-2,2-dimethyl-1-propanol d_acid 4-Aminobenzoic Acid d_alcohol->key_amine Tertiary Amine d_acid->key_aromatic p-Amino Substituted

Caption: Structural relationship of Meprylcaine and Dimethocaine precursors.

Comparative Physicochemical Data of Precursors

A summary of the key physical and chemical properties of the precursors is presented below. This data is essential for designing reaction conditions, purification strategies, and for the analytical characterization of starting materials.

Property2-Methyl-2-(propylamino)-1-propanolBenzoyl Chloride3-(Diethylamino)-2,2-dimethyl-1-propanol4-Aminobenzoic Acid
Molecular Formula C7H17NO[7]C7H5ClOC9H21NOC7H7NO2
Molecular Weight 131.22 g/mol [7]140.57 g/mol 159.27 g/mol 137.14 g/mol
Appearance Neat[7]Colorless fuming liquid-White crystalline powder
Boiling Point -197.2 °C--
Melting Point --22.4 °C-187-189 °C
Solubility -Decomposes in water and alcohol-Soluble in hot water, alcohol, and ether

Synthesis Pathways: A Mechanistic Comparison

The structural differences in the precursors necessitate distinct synthetic strategies for Meprylcaine and Dimethocaine, primarily centered around the esterification reaction.

Meprylcaine Synthesis: The synthesis of Meprylcaine is typically achieved through a base-catalyzed esterification .[6] The amino alcohol, 2-methyl-2-(propylamino)-1-propanol, is reacted with benzoyl chloride in the presence of a base like sodium hydroxide.[1][6]

  • Causality of Experimental Choice: The use of benzoyl chloride, a highly reactive acyl chloride, allows the reaction to proceed under milder conditions than a Fischer esterification. The base is critical as it serves two purposes: it deprotonates the hydroxyl group of the amino alcohol, forming a more reactive alkoxide nucleophile, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[6]

Dimethocaine Synthesis: Dimethocaine is synthesized via a Fischer esterification , an acid-catalyzed reaction between 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.[8]

  • Causality of Experimental Choice: This classic method is suitable for reacting a carboxylic acid with an alcohol. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and often, water is removed (e.g., using a Dean-Stark apparatus) to shift the equilibrium towards the formation of the ester product.[8] Another possible route involves the transesterification of an ester of 4-aminobenzoic acid, such as the ethyl ester, with 3-(diethylamino)-2,2-dimethyl-1-propanol.[4][9]

G cluster_meprylcaine Meprylcaine Synthesis cluster_dimethocaine Dimethocaine Synthesis m_start 2-Methyl-2-(propylamino)-1-propanol + Benzoyl Chloride m_reagents Base (e.g., NaOH) Solvent (e.g., Ether) m_start->m_reagents m_reaction Base-Catalyzed Esterification m_reagents->m_reaction m_product Meprylcaine (Free Base) m_reaction->m_product m_salt Salt Formation (HCl) m_product->m_salt m_final Meprylcaine HCl m_salt->m_final d_start 4-Aminobenzoic Acid + 3-(Diethylamino)-2,2-dimethyl-1-propanol d_reagents Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., Toluene) d_start->d_reagents d_reaction Fischer Esterification (Reflux with water removal) d_reagents->d_reaction d_product Dimethocaine (Free Base) d_reaction->d_product d_salt Salt Formation (HCl) d_product->d_salt d_final Dimethocaine HCl d_salt->d_final

Caption: Comparative workflow of Meprylcaine and Dimethocaine synthesis.

Detailed Experimental Protocols

The following protocols are self-validating systems, adapted from established procedures.

Protocol 1: Synthesis of Meprylcaine Hydrochloride [1][6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-2-(propylamino)-1-propanol (1 equivalent) in a solution of sodium hydroxide in water.

  • Addition of Acylating Agent: To this solution, add diethyl ether, followed by the dropwise addition of benzoyl chloride (1 equivalent) while stirring and cooling to maintain the temperature below 30°C.

  • Reaction: Continue stirring for 30 minutes after the addition is complete.

  • Work-up: Separate the aqueous layer. Wash the ether layer with water, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure to yield Meprylcaine free base as an oil.

  • Salt Formation: Treat the resulting oil with concentrated hydrochloric acid. A vigorous exothermic reaction will occur.

  • Isolation and Purification: Cool the reaction mixture to allow for solidification. The resulting solid is then recrystallized from isopropanol to yield white crystals of Meprylcaine hydrochloride.

Protocol 2: Synthesis of Dimethocaine Hydrochloride [8]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and 3-(diethylamino)-2,2-dimethyl-1-propanol (1.2 equivalents) in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by washing with a 10% sodium carbonate solution until the aqueous layer is basic.

  • Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure to obtain the crude Dimethocaine free base.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified Dimethocaine free base in diethyl ether and add a solution of HCl in ether until precipitation is complete.

  • Isolation: Collect the precipitated Dimethocaine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

The structural disparities between the precursors of Meprylcaine and Dimethocaine are fundamental to their synthesis and, ultimately, their function. The choice between a secondary or tertiary amino alcohol and an unsubstituted or para-amino substituted aromatic precursor dictates the required synthetic methodology—a base-catalyzed esterification for Meprylcaine versus an acid-catalyzed Fischer esterification for Dimethocaine. These initial structural choices have significant downstream implications for the resulting anesthetic's potency, duration of action, and metabolic stability, providing a clear example of how precursor chemistry is integral to drug design and development.

References

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2022, July 22). Cocaine, Crack and Synthetic Analogues. In Books. [Link]

  • Grokipedia. Dimethocaine. [Link]

  • Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative. (2024, February 6). [Link]

  • Wikipedia. Dimethocaine. [Link]

  • National Institutes of Health. Dimethocaine | C16H26N2O2 | CID 7177. In PubChem. [Link]

  • Scribd. Synthesis Pathways for Dimethocaine. [Link]

  • Wikipedia. Meprylcaine. [Link]

  • Google Patents.
  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • National Institutes of Health. Meprylcaine | C14H21NO2 | CID 4065. In PubChem. [Link]

  • DrugFuture. Meprylcaine. [Link]

  • Google Patents. A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • precisionFDA. MEPRYLCAINE HYDROCHLORIDE. [Link]

  • Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Google Patents. Preparation method of 2-amino-2-methyl-1-propanol.
  • PsychonautWiki. Meprylcaine. [Link]

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • ResearchGate. Dimethocaine, a synthetic cocaine analogue: Studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry. [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

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A Comprehensive GC-MS Comparison Guide: Direct Analysis vs. Derivatization for Volatile Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Volatile amino alcohols (e.g., ethanolamine, propanolamines, valinol) are critical building blocks in pharmaceutical synthesis and serve as key biomarkers for exposure to chemical agents like nitrogen mustards[1]. However, analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a notorious analytical challenge.

As an Application Scientist, the first hurdle you encounter is the dual functionality of these molecules. The simultaneous presence of primary/secondary amino (-NH₂) and hydroxyl (-OH) groups creates strong dipole moments and extensive hydrogen-bonding capabilities. When injected into standard non-polar or mid-polar polysiloxane columns (e.g., DB-5MS), these analytes interact aggressively with active surface silanols. This results in severe peak tailing, irreversible nonlinear adsorption, and thermal degradation[2].

To overcome these limitations and achieve self-validating, reproducible data, analysts must choose between modifying the analyte (Derivatization ) or modifying the stationary phase (Direct Analysis ). This guide objectively compares these approaches, providing the mechanistic causality and experimental protocols necessary for robust method development.

Mechanistic Insight: Choosing Your Analytical Pathway

The decision between direct analysis and derivatization hinges on sample matrix, throughput requirements, and desired limits of detection (LOD).

Direct Analysis (Base-Deactivated Columns)

Instead of altering the sample, this approach alters the GC flow path. Specialized columns, such as the Agilent CP-Volamine[3] or the Restek Rtx-Volatile Amine[4], utilize proprietary polymer stabilization and surface deactivation technologies. By heavily deactivating the fused silica surface, these columns shield the basic amino groups from interacting with active silanols, allowing volatile amines to elute as sharp, symmetrical peaks even in the presence of water[4].

  • Best for: High-throughput QA/QC of bulk pharmaceutical intermediates and aqueous samples where derivatization artifacts must be avoided.

In-Situ Silylation (BSTFA + TMCS)

Silylation is the gold standard for structural elucidation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% TMCS replace the active protons on both the -OH and -NH₂ groups with non-polar trimethylsilyl (TMS) groups[5]. This drastically increases volatility and thermal stability while eliminating hydrogen bonding.

  • Best for: Trace-level analysis in strictly anhydrous matrices. Water will rapidly quench the silylating reagent, making this method unsuitable for direct aqueous analysis without prior lyophilization.

Aqueous-Phase Alkyl Chloroformate Derivatization

For biological matrices (e.g., plasma, urine) or environmental water samples, alkyl chloroformates (e.g., propyl chloroformate) offer a rapid alternative. This reaction can be performed directly in aqueous environments, reacting instantly with amine and hydroxyl groups to form volatile carbamates and carbonates[6].

  • Best for: Clinical and forensic applications where rapid extraction and derivatization from complex, water-heavy matrices are required.

Workflow Visualization

The following decision tree illustrates the logical progression for selecting the optimal GC-MS methodology based on sample matrix and throughput needs.

G Start Volatile Amino Alcohol Sample Q1 Is the sample matrix strictly anhydrous? Start->Q1 Q2 Is rapid, high-throughput analysis required? Q1->Q2 Yes Chloroformate Alkyl Chloroformate Derivatization Q1->Chloroformate No (Aqueous) Silylation Silylation (BSTFA + TMCS) Q2->Silylation No (Max Sensitivity) Direct Direct Analysis (Base-Deactivated Column) Q2->Direct Yes

Caption: Decision tree for selecting the optimal GC-MS workflow for volatile amino alcohols.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure maximum reproducibility.

Protocol A: Direct Analysis (Base-Deactivated Column)

This protocol minimizes sample handling, reducing the risk of analyte loss or contamination.

  • Sample Preparation: Dilute the amino alcohol sample to a working concentration (e.g., 10-100 µg/mL) using MS-grade water or methanol.

  • GC Configuration: Install a base-deactivated column (e.g., Rtx-Volatile Amine, 60 m × 0.32 mm ID)[4]. Ensure the use of an ultra-inert, base-deactivated inlet liner to prevent adsorption at the injection port.

  • Injection: Inject 1 µL at an inlet temperature of 220 °C with a split ratio of 15:1.

  • Oven Program: Hold at 40 °C for 10 minutes, ramp at 20 °C/min to 250 °C, and hold for 10 minutes[4].

  • MS Detection: Operate in Electron Ionization (EI) mode (70 eV). Monitor the characteristic base peak (often resulting from α-cleavage adjacent to the nitrogen).

Protocol B: Anhydrous Silylation (BSTFA + 1% TMCS)

This protocol maximizes sensitivity but requires strict moisture control.

  • Sample Preparation: Ensure the sample is completely dry. If extracting from an aqueous matrix, lyophilize the sample overnight.

  • Derivatization: Transfer 1-10 mg of the dried sample into a 2 mL glass reaction vial. Add 50 µL of anhydrous pyridine (as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 70 °C for 30 minutes to ensure complete conversion of both -OH and -NH₂ groups.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS equipped with a standard 5% phenyl polysiloxane column (e.g., DB-5MS).

Protocol C: Aqueous Alkyl Chloroformate Derivatization

This protocol is ideal for rapid screening in biological fluids.

  • Sample Preparation: To 100 µL of the aqueous sample (e.g., urine or plasma), add 100 µL of a pyridine/propanol buffer to adjust the pH to ~9.

  • Derivatization: Add 20 µL of propyl chloroformate. Vortex vigorously for 1 minute. The reaction occurs almost instantaneously, evolving CO₂ gas[6].

  • Extraction: Add 200 µL of GC-grade hexane and vortex to partition the derivatized carbamates/carbonates into the organic layer.

  • Analysis: Centrifuge to separate the layers, extract the upper hexane layer, and inject 1 µL into the GC-MS.

Quantitative Data Presentation

The table below summarizes the performance metrics of the three methodologies, allowing for an objective comparison during method development.

ParameterDirect Analysis (Base-Deactivated)Silylation (BSTFA/TMCS)Alkyl Chloroformate
Column Requirement Specialized (e.g., Rtx-Volatile Amine)Standard (e.g., DB-5MS)Standard (e.g., DB-5MS)
Matrix Compatibility Aqueous, OrganicStrictly AnhydrousAqueous, Biological
Sample Prep Time < 5 minutes45+ minutes (requires drying)~10 minutes
Peak Symmetry (As) 1.0 - 1.2 (Excellent)1.0 - 1.1 (Excellent)1.1 - 1.3 (Good)
Typical LOD 1 - 5 µg/mL10 - 50 ng/mL1 - 5 ng/mL[1]
Primary Drawback Lower sensitivity; column specificHighly moisture sensitiveReagent byproducts in chromatogram

Conclusion

For trace-level biomarker discovery or forensic analysis in complex biological matrices, Alkyl Chloroformate derivatization provides the best balance of speed and sensitivity without the need for sample dehydration[6]. For structural elucidation of pure pharmaceutical intermediates, Silylation remains unmatched. However, for process monitoring, QA/QC, and scenarios where derivatization artifacts obscure data, Direct Analysis using advanced base-deactivated capillary columns[4] is the most efficient and reliable self-validating workflow available to the modern chromatographer.

References

  • Restek Corporation. "Advanced Capillary Column Technology Improves Analysis of Volatile Amines." Restek. Available at: [Link]

  • PubMed / Elsevier B.V. "Extraction and derivatization of chemical weapons convention relevant aminoalcohols on magnetic cation-exchange resins." National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry." RSC Publishing. Available at:[Link]

  • Agilent Technologies. "GC and GC/MS Columns." Agilent. Available at:[Link]

  • Interchim. "GC AND GC/MS Agilent J&W GC Columns." Interchim. Available at: [Link]

Sources

Purity assay standards for 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Assay Standards for 2-Methyl-2-(propylamino)propan-1-ol

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible science. 2-Methyl-2-(propylamino)propan-1-ol (CAS: 55968-10-0), an intermediate in the synthesis of local anesthetics like Meprylcaine Hydrochloride, is a molecule whose quality can have a cascading effect on the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this N-alkylated amino alcohol, grounded in the principles of scientific integrity and practical laboratory application.

As no dedicated pharmacopoeial monograph currently exists for this specific compound, this guide focuses on the principles of method selection, development, and validation. We will explore the causal relationships behind experimental choices, ensuring that any selected protocol is inherently a self-validating system.

The Analytical Challenge: Physicochemical Properties

2-Methyl-2-(propylamino)propan-1-ol presents several analytical challenges inherent to its structure as a secondary amino alcohol. Understanding these is critical for selecting an appropriate assay technique.

  • High Polarity: The presence of both hydroxyl and secondary amine groups makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making direct detection by HPLC with a UV detector highly insensitive.[2][3]

  • Volatility: While not entirely non-volatile, its boiling point and polarity can lead to peak tailing and poor chromatographic performance in Gas Chromatography (GC) without derivatization.

These properties necessitate a strategic approach, often involving chemical modification (derivatization) to enhance detectability and chromatographic behavior.[3]

Comparative Analysis of Primary Assay Methodologies

Three primary techniques are viable for the purity assessment of 2-Methyl-2-(propylamino)propan-1-ol, each with distinct advantages and limitations. The choice depends entirely on the specific question the analyst seeks to answer: Is it a highly specific quantification of the main peak and its related impurities, or a general measure of the total base content?

Methodology Principle Specificity Sensitivity Primary Application
HPLC with Derivatization Chromatographic separation of a derivatized analyte with enhanced UV or fluorescence properties.Very HighVery HighGold standard for purity, impurity profiling, and stability testing.
GC with Derivatization Chromatographic separation of a derivatized, volatile analyte in the gas phase.Very HighHighAlternative to HPLC, especially for identifying volatile or semi-volatile impurities.
Potentiometric Titration Acid-base neutralization reaction, measuring the total amount of basic substance.LowLowRapid, simple assay for total base content; cannot distinguish between the analyte and basic impurities.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is the premier technique for purity analysis due to its high resolving power, which allows for the separation and quantification of the main component from closely related impurities. The primary obstacle—the lack of a chromophore—is effectively overcome through pre-column derivatization.

Causality of Experimental Choice: The goal of derivatization is to attach a molecule (a "tag") that has strong UV absorbance or fluorescence.[4] For a secondary amine like 2-Methyl-2-(propylamino)propan-1-ol, several reagents are suitable. Reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) or 1-phenylcyclopentane-1-carbonyl chloride react readily with secondary amines to form stable, highly detectable derivatives.[2][3] This chemical modification not only enables sensitive detection but also increases the hydrophobicity of the analyte, improving its retention and peak shape on a C18 reversed-phase column.[3]

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Select Derivatizing Agent (e.g., NBD-Cl) Dev2 Optimize Derivatization (Temp, Time, pH) Dev1->Dev2 Dev3 Select HPLC Column (e.g., C18) Dev2->Dev3 Dev4 Optimize Mobile Phase & Gradient Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6

Caption: Logical workflow for HPLC method development and validation.

Gas Chromatography (GC) with Derivatization

GC is another powerful separation technique suitable for purity analysis. Similar to HPLC, direct analysis is challenging. Derivatization is required to convert the polar amino alcohol into a more volatile and thermally stable compound suitable for gas-phase analysis.

Causality of Experimental Choice: The derivatization strategy in GC aims to cap the polar -OH and -NH groups, typically through acylation or silylation. For instance, reacting the analyte with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (TMS) groups. This significantly reduces the molecule's boiling point and polarity, leading to sharp, symmetrical peaks on a non-polar GC column. While effective, this method requires careful control to avoid moisture, which can degrade the silylating reagents and derivatives.

Potentiometric Titration

This classical analytical technique provides a quantitative measure of the total basic content of a sample. It is a non-specific assay method.

Causality of Experimental Choice: The secondary amine group in 2-Methyl-2-(propylamino)propan-1-ol is basic and will react stoichiometrically with a strong acid titrant, such as perchloric acid in a non-aqueous solvent like glacial acetic acid.[5] The endpoint of the titration, where all the base has been neutralized, is detected by a sharp change in potential measured by an electrode. This method is rapid and inexpensive but its critical limitation is the inability to differentiate the target analyte from any other basic impurities that may be present. Therefore, it is suitable for a high-level assay but must be complemented by a specific chromatographic method for true purity determination.

Decision Tree for Method Selection

Method_Selection Start What is the analytical goal? Impurity_Quant Quantify specific impurities? Start->Impurity_Quant Total_Base Determine total base content (Assay)? Start->Total_Base Impurity_Quant->Total_Base No HPLC_GC HPLC or GC Impurity_Quant->HPLC_GC Yes Titration Potentiometric Titration Total_Base->Titration Yes HPLC_GC_Note Provides specificity and sensitivity for individual components. HPLC_GC->HPLC_GC_Note Titration_Note Fast and simple but non-specific. Cannot distinguish from basic impurities. Titration->Titration_Note

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocol: A Self-Validating HPLC-UV Method

The following protocol outlines a robust, specific, and validatable method for the purity determination of 2-Methyl-2-(propylamino)propan-1-ol. This method is founded on established principles for analyzing aliphatic amines.[2]

Principle: Pre-column derivatization with 4-chloro-7-nitrobenzofurazane (NBD-Cl) followed by reversed-phase HPLC with UV detection.

1. Reagents and Materials

  • 2-Methyl-2-(propylamino)propan-1-ol reference standard and test sample

  • NBD-Cl (4-chloro-7-nitrobenzofurazane)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Boric Acid

  • Sodium Hydroxide

  • Trifluoroacetic Acid (TFA)

2. Solution Preparation

  • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with sodium hydroxide.

  • NBD-Cl Solution (5 mg/mL): Dissolve NBD-Cl in acetonitrile. Prepare this solution fresh daily and protect from light.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve the reference standard in acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the test sample in acetonitrile.

3. Derivatization Procedure

  • To 100 µL of the Standard or Sample Solution in a vial, add 500 µL of Borate Buffer (pH 9.5).

  • Add 200 µL of the NBD-Cl solution.

  • Cap the vial, vortex briefly, and heat in a water bath or heating block at 60°C for 30 minutes.

  • After heating, cool the vial to room temperature.

  • Add 200 µL of Mobile Phase A to stop the reaction and dilute the mixture.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 470 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

5. System Suitability and Data Analysis

  • System Suitability: Before analysis, perform five replicate injections of the derivatized standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent and derivatizing agent peaks).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The Imperative of Method Validation

To ensure the reliability and trustworthiness of the results, any developed analytical procedure must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7] This process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By rigorously following this guide, researchers can confidently select, develop, and validate a scientifically sound purity assay for 2-Methyl-2-(propylamino)propan-1-ol, ensuring the quality of their materials and the integrity of their downstream applications.

References

  • Guta, C. E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Science.gov. potentiometric titration method: Topics by Science.gov. [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. [Link]

  • El-Gendy, A., et al. (2007). Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Journal of AOAC INTERNATIONAL. [Link]

Sources

A Comparative Guide to the Biological Activity of Meprylcaine, Its Metabolites, and Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meprylcaine, a synthetic, ester-type local anesthetic, presents a unique pharmacological profile that distinguishes it from many clinically utilized agents.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels to induce local anesthesia, a characteristic it shares with common anesthetics like lidocaine.[1][2] However, Meprylcaine also exhibits significant inhibitory activity on monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin, a property more commonly associated with cocaine.[1][3][4] This dual action makes it a valuable research tool for exploring the neurobiology of stimulant actions and reward pathways.[1] This guide provides an in-depth analysis of the biological activities of Meprylcaine, its synthetic precursors, and its principal metabolites, which, due to its ester chemistry, are identical to its precursors. We offer a comparative analysis against other local anesthetics and provide detailed experimental protocols for evaluating its biological effects.

Chapter 1: The Meprylcaine Molecule: Synthesis and Dual-Action Mechanism

Meprylcaine (also known as Oracaine or Epirocaine) is synthesized via a base-catalyzed esterification reaction.[1] The process involves reacting the precursor amino alcohol, 2-methyl-2-(propylamino)-1-propanol , with the acylating agent benzoyl chloride .[1][3] This reaction forms the characteristic ester linkage of Meprylcaine. The resulting free base is typically converted to its hydrochloride salt to improve stability and water solubility for research and clinical applications.[1][5]

Mechanism of Action

Meprylcaine's biological activity is rooted in two distinct molecular interactions:

  • Local Anesthesia: Like other local anesthetics, Meprylcaine reversibly binds to and inactivates voltage-gated sodium channels in neuronal membranes.[2][6] This action prevents the influx of sodium ions required for membrane depolarization, thereby halting the initiation and propagation of action potentials in sensory nerves and producing a temporary loss of sensation.[2][6]

  • Monoamine Transporter Inhibition: Uniquely among many synthetic anesthetics, Meprylcaine potently inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] This inhibition blocks the reuptake of these key neurotransmitters from the synaptic cleft, elevating their concentrations and leading to a psychostimulant effect.[1] This dual activity makes Meprylcaine a structural and functional analogue of dimethocaine and, more broadly, cocaine.[3][4]

cluster_synthesis Synthesis Pathway cluster_metabolism Metabolic Pathway Precursor1 2-methyl-2-(propylamino)-1-propanol Meprylcaine Meprylcaine Precursor1->Meprylcaine Base-Catalyzed Esterification Precursor2 Benzoyl Chloride Precursor2->Meprylcaine Metabolite1 2-methyl-2-(propylamino)-1-propanol Metabolite2 Benzoic Acid Meprylcaine_met Meprylcaine Meprylcaine_met->Metabolite1 Ester Hydrolysis (Plasma Esterases) Meprylcaine_met->Metabolite2

Caption: Synthesis and Metabolic Fate of Meprylcaine.

Chapter 2: Biological Profile of Precursors and Metabolites

A critical aspect of Meprylcaine's pharmacology is that its primary metabolic pathway, ester hydrolysis, breaks the molecule down into its original precursors. This metabolic cleavage is common for ester-type anesthetics and is primarily carried out by plasma esterases. Therefore, the biological activities of the precursors are directly relevant to the post-activity profile of Meprylcaine itself.

2-Methyl-2-(propylamino)-1-propanol

Direct, comprehensive biological activity data for this specific amino alcohol precursor is limited in publicly accessible literature. However, we can infer its potential toxicological profile from structurally similar compounds, such as 2-amino-2-methyl-1-propanol.

  • General Toxicity: Studies on related amino alcohols indicate low acute oral and dermal toxicity. Sub-lethal effects observed in animal models include ataxia (impaired coordination) and respiratory depression.

  • Irritation: It is expected to be a skin and eye irritant.[7][8]

  • Systemic Activity: As a small amino alcohol, it is unlikely to possess significant local anesthetic or monoamine transporter activity on its own. Its primary relevance is as a structural backbone for the active Meprylcaine molecule.

  • Reproductive Toxicity: At high, maternally toxic doses, related compounds have been associated with post-implantation loss in animal studies, potentially through the perturbation of uterine choline synthesis.[9] However, these effects occur at exposure levels far exceeding those anticipated from therapeutic use.[9]

Benzoic Acid

Benzoic acid is a well-characterized compound used as a food preservative and a precursor in many chemical syntheses.

  • Biological Activity: Benzoic acid itself possesses no local anesthetic or significant CNS stimulant properties. Its primary biological effect is antimicrobial, which is not relevant to the pharmacological action of Meprylcaine.

  • Metabolism and Excretion: In the body, benzoic acid is conjugated with glycine in the liver to form hippuric acid, which is then excreted in the urine. This is a rapid and efficient detoxification pathway.

Chapter 3: Comparative Analysis with Alternative Local Anesthetics

The clinical and research utility of a compound is best understood in context. Meprylcaine's unique profile is highlighted when compared to other local anesthetics with differing mechanisms of action.

FeatureMeprylcaineLidocaineBupivacaineCocaine
Class EsterAmideAmideEster
Primary Mechanism Na+ Channel BlockadeNa+ Channel BlockadeNa+ Channel BlockadeNa+ Channel Blockade
Secondary Mechanism DAT, NET, SERT Inhibition[3][4]NoneNoneDAT, NET, SERT Inhibition
Onset of Action Slightly more rapid than procaine[4]RapidModerateRapid
Duration of Action Short-to-IntermediateIntermediateLong[10]Short-to-Intermediate
Potency Slightly more potent than procaine[4]IntermediateHigh (4x Lidocaine)[11]Intermediate
Key Advantage Dual anesthetic/stimulant profile for research[1]Well-established safety, versatileLong duration for extended procedures[11]Potent vasoconstrictor, useful in specific surgeries
Key Disadvantage CNS stimulation, seizure risk[12][13]Shorter duration than bupivacaineHigher cardiotoxicity risk[11]High abuse potential, systemic toxicity

Chapter 4: Essential Methodologies for Biological Assessment

To rigorously evaluate the biological activity of Meprylcaine or its analogues, a series of standardized in vitro and in vivo assays are required. The choice of assay depends on the specific property being investigated, from anesthetic efficacy to cellular toxicity.

Protocol 1: In Vivo Assessment of Local Anesthetic Efficacy (Rat Sciatic Nerve Block)

This protocol provides a functional measure of the duration and intensity of nerve blockade, a primary indicator of local anesthetic activity.

Causality: The sciatic nerve block model is a gold standard because it allows for the direct application of the anesthetic to a major peripheral nerve and the subsequent objective measurement of sensory and motor deficits over time.

Methodology:

  • Animal Preparation: Anesthetize adult Sprague-Dawley rats according to an institutionally approved animal care protocol. Shave the thigh of the hindlimb to be tested.

  • Nerve Localization: Palpate the femoral head and ischial tuberosity to identify the injection site for the sciatic nerve.

  • Injection: Inject a standardized volume (e.g., 0.2-0.5 mL) of the test solution (Meprylcaine, vehicle control, positive control like Lidocaine) perineurally.

  • Sensory Block Assessment: At timed intervals (e.g., every 15 minutes), apply a noxious stimulus (e.g., tail clamp or pinprick) to the plantar surface of the hind paw and observe for a withdrawal reflex. The absence of a reflex indicates a successful sensory block.

  • Motor Block Assessment: Observe the animal's ability to use the hindlimb for support and locomotion. A motor function score can be assigned based on the degree of impairment.

  • Data Analysis: Record the onset time of the block, the time to peak effect, and the total duration of the block (time until the withdrawal reflex returns to baseline). Compare the results between different compound groups.

Protocol 2: In Vitro Assessment of Cytotoxicity (LDH Release Assay)

This assay quantifies cell membrane damage, a key indicator of cytotoxicity, by measuring the release of a stable cytosolic enzyme into the culture medium.[14][15]

Causality: Lactate dehydrogenase (LDH) is normally contained within healthy cells. When the cell membrane is compromised by a toxic substance, LDH leaks into the surrounding medium. The amount of LDH activity in the medium is directly proportional to the number of lysed cells.

cluster_workflow LDH Cytotoxicity Assay Workflow Start Plate cells (e.g., fibroblasts, neurons) in 96-well plate Incubate1 Incubate 24h to allow attachment Start->Incubate1 Treat Add Meprylcaine, metabolites, or controls at various concentrations Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 24h, 48h) Treat->Incubate2 Collect Collect supernatant from each well Incubate2->Collect Assay Add LDH reaction mixture (substrate + cofactor) to supernatant Collect->Assay Incubate3 Incubate at room temperature (protected from light) Assay->Incubate3 Measure Measure absorbance at 490 nm using a plate reader Incubate3->Measure Analyze Calculate % cytotoxicity relative to maximum lysis control Measure->Analyze

Caption: Experimental workflow for the LDH release cytotoxicity assay.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., human fibroblasts, SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (Meprylcaine, precursors, metabolites). Include wells for a negative control (vehicle only) and a positive control (a lysis buffer to induce maximum LDH release).

  • Incubation: Incubate the plate for a specified duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Supernatant Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent, which includes a substrate and a catalyst.

  • Measurement: Incubate the reaction plate as per the manufacturer's instructions. The enzymatic reaction converts a tetrazolium salt into a red formazan product. Measure the absorbance at approximately 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the absorbance of the test wells to the negative and positive controls using the formula: % Cytotoxicity = [(Test Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Ex Vivo Assessment of Monoamine Transporter Inhibition (Synaptosome Uptake Assay)

This protocol directly measures the ability of a compound to block the reuptake of neurotransmitters into nerve terminals, providing a quantitative measure of its potency as a transporter inhibitor.[16]

Causality: Synaptosomes are isolated, resealed nerve terminals that contain functional monoamine transporters. By incubating synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine), one can measure the rate of its uptake. A compound that inhibits the transporter will reduce the amount of radioactivity accumulated inside the synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) using differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound (Meprylcaine) or a known inhibitor (e.g., cocaine) in a buffer solution.

  • Uptake Initiation: Initiate the uptake reaction by adding a known concentration of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters (representing neurotransmitter taken up by the synaptosomes) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) using non-linear regression analysis.

Conclusion

Meprylcaine stands as a compound of significant interest due to its dual functionality as both a local anesthetic and a monoamine transporter inhibitor.[1] Its biological activity is primarily defined by the parent molecule, as its main metabolites are identical to its less active synthetic precursors. A comparative analysis reveals its unique position between traditional anesthetics like lidocaine and the classic psychostimulant cocaine. For researchers in pharmacology and drug development, Meprylcaine offers a valuable chemical scaffold to investigate the structure-activity relationships that govern both nerve blockade and CNS stimulation. Future research should focus on identifying any minor, non-hydrolytic metabolites and characterizing their potential biological activities to build a more complete toxicological and pharmacological profile.

References

  • Meprylcaine Hydrochloride Research Chemical - Benchchem. (n.d.). Benchchem.
  • Meprylcaine - Wikipedia. (n.d.). Wikipedia.
  • MEPRYLCAINE - Inxight Drugs. (n.d.). Inxight Drugs.
  • Meprylcaine | 495-70-5 - ChemicalBook. (2023, May 15). ChemicalBook.
  • Meprylcaine HCl | CAS# 956-03-6 | anesthetic - MedKoo Biosciences. (n.d.). MedKoo Biosciences.
  • Arai, S., Morita, K., Kitayama, S., Kumagai, K., Kumagai, M., Kihira, K., & Dohi, T. (2003). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain Research, 964(1), 83–90.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. (n.d.).
  • 2-Propanol, 2-methyl-: Human health tier II assessment. (2013, November 22). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech. (2024, April 8). Da-ta Biotech.
  • Local Anesthetics: Review of Pharmacological Considerations - PMC. (n.d.). NCBI.
  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). eMedicine.
  • Can mepivacaine or bupivacaine be used as alternatives to benzocaine for local anesthesia? - Dr.Oracle. (2025, November 13). Dr.Oracle.
  • Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC. (n.d.). NCBI.
  • 10 - SAFETY DATA SHEET. (2009, November 17). Fisher Scientific.
  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, April 20). Loba Chemie.
  • Developmental and reproductive toxicity hazard characterization of 2‐amino‐2‐methyl‐1‐propanol (AMP) | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities - PubMed. (2005, September 28). PubMed.

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A Researcher's Guide to the Physicochemical Characterization of Novel Compounds: Validating Refractive Index and Density for NSC 37251

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the journey of a novel chemical entity from the laboratory bench to a potential therapeutic is paved with rigorous scientific validation. Among the fundamental yet critical parameters that govern the "developability" of a new active pharmaceutical ingredient (API) are its refractive index and density.[1][2][3] This guide provides a comprehensive framework for the validation of these properties, using the hypothetical novel compound NSC 37251 as a case study. For researchers, scientists, and drug development professionals, understanding and meticulously documenting these characteristics are paramount for ensuring product quality, consistency, and regulatory compliance.[4][5]

The Imperative of Physical Properties in Drug Development

The refractive index and density of an API are not mere physical constants; they are critical quality attributes that profoundly influence various stages of pharmaceutical development.[5][6]

Density , defined as mass per unit volume, is a cornerstone of formulation science.[4][6] It dictates powder flowability, which is essential for efficient and uniform tablet and capsule manufacturing.[3][7] Variations in bulk and tapped density can indicate inconsistencies in particle size and shape, impacting die filling, compaction behavior, and ultimately, the final dosage form's weight uniformity and dissolution profile.[7][8][9] True density, which excludes inter-particle void spaces, provides intrinsic information about the solid-state structure of the API.[4]

Refractive index , the measure of how light bends as it passes through a substance, is a powerful tool for identification, purity assessment, and concentration determination in liquid formulations.[10][11][12][13] For solid APIs, it is a key parameter for identifying different polymorphic forms, which can have significant differences in solubility, stability, and bioavailability.[1][14] Furthermore, accurate refractive index data is crucial for particle size analysis using techniques like laser diffraction, which relies on the Mie theory.[14][15]

A Comparative Framework: Benchmarking NSC 37251

While specific experimental data for the novel compound NSC 37251 is not publicly available, we can establish a comparative framework using well-characterized, commercially available compounds. This approach allows us to illustrate the expected range of values and the significance of any deviations observed for a new chemical entity.

CompoundChemical ClassRefractive Index (nD at 20°C)Density (g/cm³)Key Applications/Considerations
NSC 37251 (Hypothetical) To be determinedTo be determinedTo be determinedInitial assessment for formulation and quality control.
Ibuprofen Nonsteroidal Anti-inflammatory Drug (NSAID)~1.525~1.03Poor aqueous solubility; micronization is often required to improve dissolution.
Metformin HCl Biguanide Antidiabetic~1.570~1.46High aqueous solubility; density is a key parameter for direct compression tablet formulations.
Paclitaxel Mitotic Inhibitor (Anticancer)~1.614~1.34Very poor aqueous solubility; often formulated with solubilizing agents.

Experimental Protocols for Validation

The following sections detail the standardized, step-by-step methodologies for the accurate determination of refractive index and density. These protocols are designed to be self-validating, ensuring the integrity and reproducibility of the generated data.

Density Determination: A Multi-faceted Approach

The comprehensive characterization of a powder's density involves measuring its bulk, tapped, and true density.

1. Bulk and Tapped Density Measurement (As per USP <616>)

This method assesses the powder's ability to be packed and its flow characteristics.

  • Apparatus: Graduated cylinder, tapped density tester.

  • Procedure:

    • Weigh a known mass of the NSC 37251 powder.

    • Gently pour the powder into a tared graduated cylinder.

    • Record the initial volume to calculate the bulk density (Mass/Volume).

    • Place the cylinder in a tapped density tester.

    • Subject the cylinder to a set number of taps (e.g., 500, 750, 1250) until the volume remains constant.

    • Record the final volume to calculate the tapped density (Mass/Final Volume).

    • Calculate the Compressibility Index and Hausner Ratio to predict flowability.

Causality Behind the Choices: The use of a standardized tapped density tester ensures a reproducible packing of the powder bed, providing a reliable measure of its cohesiveness and potential for compaction.[8][9][16]

2. True Density Measurement via Gas Pycnometry

This technique determines the intrinsic density of the solid material, free from the influence of pores and inter-particle spaces.

  • Apparatus: Helium Pycnometer.

  • Procedure:

    • Calibrate the instrument using a standard of known volume.

    • Accurately weigh a sample of NSC 37251 and place it in the sample chamber.

    • The instrument will purge the chamber with helium gas and then measure the pressure change upon expansion of the gas into a reference chamber.

    • The volume of the solid material is calculated based on the pressure difference.

    • The true density is then calculated (Mass/Solid Volume).

Causality Behind the Choices: Helium is used as the displacement gas due to its small atomic size, allowing it to penetrate even the smallest pores and crevices of the powder, leading to a highly accurate volume measurement.[4][17]

Density_Workflow cluster_0 Density Characterization cluster_1 Derived Properties & Insights API API Powder (NSC 37251) Bulk Bulk Density Measurement (USP <616>) API->Bulk Pouring True True Density Measurement (Helium Pycnometry) API->True Gas Displacement Tapped Tapped Density Measurement (USP <616>) Bulk->Tapped Mechanical Tapping QC Quality Control Parameters Bulk->QC Flow Flowability Assessment (Hausner Ratio, Compressibility Index) Tapped->Flow Tapped->QC Formulation Formulation Strategy (e.g., Direct Compression, Granulation) True->Formulation True->QC Flow->Formulation caption Workflow for comprehensive density validation.

Caption: Workflow for comprehensive density validation.

Refractive Index Determination for Solids

Determining the refractive index of a solid powder requires a different approach than for liquids. The immersion method using a microscope is a well-established technique.

  • Apparatus: Polarized light microscope with a heating stage, calibrated refractive index oils.

  • Procedure:

    • Place a small amount of NSC 37251 crystals on a microscope slide.

    • Add a drop of a calibrated refractive index oil with a known refractive index close to the expected value of the sample.

    • Place a coverslip over the sample.

    • Observe the crystals under the microscope. The Becke line (a bright halo) will be visible around the crystals.

    • If the Becke line moves into the crystal when the focus is raised, the crystal has a higher refractive index than the oil. If it moves out, the crystal has a lower refractive index.

    • Repeat the process with different oils until a match is found (the Becke line disappears).

    • For more precise measurements, use a hot stage to vary the temperature of the oil (as refractive index is temperature-dependent) to achieve a perfect match.

Causality Behind the Choices: The Becke line phenomenon is a direct consequence of the difference in refractive indices between the solid and the surrounding liquid. By systematically matching the refractive index of the immersion oil to that of the crystal, a highly accurate determination of the solid's refractive index can be made.[15]

Refractive_Index_Workflow Start Start: Obtain NSC 37251 Crystals Prepare Prepare Microscope Slide with Crystals and Immersion Oil Start->Prepare Observe Observe Becke Line under Polarized Light Microscope Prepare->Observe Decision Becke Line Movement? Observe->Decision Higher RI(crystal) > RI(oil) (Line moves in) Decision->Higher Focus Up Lower RI(crystal) < RI(oil) (Line moves out) Decision->Lower Focus Up Match No Becke Line (RI match found) Decision->Match No movement ChangeOil Select New Immersion Oil Higher->ChangeOil Lower->ChangeOil End End: Record Refractive Index Match->End ChangeOil->Prepare caption Workflow for refractive index determination of a solid.

Caption: Workflow for refractive index determination of a solid.

Trustworthiness and Self-Validation

The described protocols are inherently self-validating. For density measurements, the consistency of results across multiple measurements and the comparison of bulk, tapped, and true densities provide a comprehensive and cross-verifiable dataset. For refractive index, the use of calibrated immersion oils and the systematic bracketing of the match point ensure accuracy. All instrumentation should be calibrated according to manufacturer specifications and internal quality procedures.

Conclusion

The validation of refractive index and density for a novel compound such as NSC 37251 is a foundational step in its journey towards becoming a viable drug candidate. These physical properties are not merely data points but are predictive indicators of a compound's behavior during manufacturing and its ultimate performance in a final dosage form. By adhering to rigorous and well-documented experimental protocols, researchers can build a robust data package that supports formulation development, ensures batch-to-batch consistency, and satisfies regulatory expectations. This guide provides the framework to confidently navigate this critical aspect of pharmaceutical science.

References

  • Micromeritics Instrument Corporation. (n.d.). Measuring Volume, Density and Porosity of Tablets for Pharma Process Control.
  • Research and Reviews. (2024, September 23). Integrating Density Measurements into the Pharmaceutical Development Process.
  • ResearchGate. (2025, August 8). Relationship between refractive index and density of synthetic silica glasses.
  • Gavan, A. C., et al. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC.
  • Vaisala. (n.d.). The Benefits of Refractive Index (RI) in Development and Production of Active Pharmaceutical Ingredients (APIs).
  • Research and Reviews. (2024, September 23). The Role of Liquid Density in Pharmaceutical Formulation and Quality Control.
  • Research and Reviews. (n.d.). The Importance of Accurate Fluid Density Measurements in Pharmaceutical Formulation. Open Access Journals.
  • ResearchGate. (2025, August 6). Constraining the density and complex refractive index of elemental and organic carbon in biomass burning aerosol using optical and chemical measurements.
  • ResearchGate. (2025, August 6). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • European Network of Forensic Science Institutes. (2022, December 12). GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS.
  • MDPI. (2025, June 23). Mixed Halide Isothiocyanate Tin(II) Compounds, SnHal(NCS): Signs of Tetrel Bonds as Bifurcated Extensions of Long-Range Asymmetric 3c-4e Bonds.
  • McNulty, J., et al. (n.d.). Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation. PMC.
  • GAO Tek. (n.d.). Applications of Refractometers in Pharmaceutical Industry.
  • Anton Paar. (n.d.). Requirements for refractive index measurements. Anton Paar Wiki.
  • TAPI. (2021, April 13). When and why should my API be a new crystalline polymorph, amorphous, a co-crystal, or an alternative salt?.
  • Agilent. (2019, January 4). Spectrophotometric Methods of Refractive Indices Measurement.
  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
  • ChemBridge. (n.d.). Natural Product-like - Targeted & Specialty Libraries.
  • Pharma Excipients. (2017, November 26). Relative Densities of Powders, Blends, Dry Granulations and Tablets.
  • ResearchGate. (n.d.). Measurement of Bulk and Tapped Density on Pharmaceutical Powders.
  • News-Medical.Net. (2021, December 8). Standardized tapped density testing for pharmaceutical powders.
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  • European Medicines Agency. (2010, September 15). Q4B Annex 13 Step 3 Bulk Density and Tapped Density of Powders.
  • (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
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  • Pharma.Tips. (2025, December 27). Explain the importance of bulk density in tablet manufacturing.

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Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2-(propylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-2-(propylamino)propan-1-ol

As a Senior Application Scientist, I frequently consult on the safe handling and logistical integration of specialty chemical intermediates. 2-Methyl-2-(propylamino)propan-1-ol (CAS 55968-10-0) is a bifunctional organic compound featuring both a tertiary alcohol and an aliphatic secondary amine[1]. This dual functionality makes it a highly versatile building block—most notably as the critical precursor in the synthesis of the local anesthetic Meprylcaine Hydrochloride[2].

However, the same structural features that make it synthetically valuable also impart significant chemical hazards. The amine group confers moderate-to-strong basicity, while the aliphatic tail enhances skin permeability[1], necessitating stringent Personal Protective Equipment (PPE) and operational controls. This guide provides the mechanistic rationale behind these safety protocols to ensure self-validating, secure laboratory workflows.

Section 1: Chemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Amino alcohols are alkaline; upon contact with moisture on the skin or eyes, they undergo localized exothermic reactions and can saponify dermal lipids, leading to severe chemical burns and tissue damage[3].

Table 1: Physicochemical Properties & Hazard Profile

Property / IdentifierValue / DescriptionSafety Implication
CAS Number Unique identifier for SDS tracking and inventory management[1].
Molecular Formula C7H17NOThe branched hydrocarbon chain increases lipophilicity, enhancing dermal penetration[1].
Molecular Weight 131.22 g/mol Relatively low molecular weight indicates a potential for volatility and vapor generation[4].
Chemical Nature Amino Alcohol (Basic)Reacts exothermically with acids and strong oxidizers; corrosive to biological tissues[3].
Primary Hazards Skin/Eye Corrosive, Respiratory IrritantRequires strict barrier protection and immediate neutralization protocols[5].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a mere compliance exercise; it is a calculated defense against specific molecular threats. Based on the compound's basicity and permeability, the following PPE is mandatory for all handling procedures.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye/Face Protection Chemical splash goggles AND a full face shield.Amino alcohols can cause irreversible corneal damage. The shield prevents aerosolized droplets from reaching the mucous membranes[5].
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (min 0.4 mm thickness).The aliphatic chain can permeate lighter latex gloves. Nitrile provides excellent chemical resistance to basic amines.
Body Protection Flame-resistant lab coat over full-length clothing; chemical apron for large volumes.Prevents dermal exposure. The compound is combustible; FR clothing mitigates secondary fire risks during exothermic reactions.
Respiratory Protection NIOSH-approved respirator with ABEK (multigas/amine) cartridges if outside a fume hood.Vapors cause severe respiratory tract irritation. ABEK filters specifically capture basic volatile amines.

Section 3: Operational Workflow – Meprylcaine Synthesis

The most common application of 2-Methyl-2-(propylamino)propan-1-ol is the base-catalyzed esterification with benzoyl chloride to form Meprylcaine[2]. This reaction is highly exothermic and generates hydrochloric acid gas as a byproduct, which must be immediately neutralized.

Step-by-Step Methodology:

  • Preparation & Containment: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Ensure all glassware is completely dry, as benzoyl chloride reacts violently with water[2].

  • Reagent Charging: Dissolve 2-Methyl-2-(propylamino)propan-1-ol in an inert, anhydrous solvent under an inert atmosphere (Nitrogen/Argon).

  • Base Addition: Introduce a strong base (e.g., aqueous NaOH) to the system. Scientific Insight: The base serves a dual purpose: it deprotonates the hydroxyl group of the amino alcohol to form a highly reactive alkoxide nucleophile, and it acts as an acid scavenger to neutralize the impending HCl generation[2].

  • Electrophile Introduction: Add benzoyl chloride dropwise via an addition funnel while maintaining the reaction vessel in an ice bath (0-5°C). Scientific Insight: Dropwise addition controls the exothermic esterification and prevents thermal runaway or solvent boil-off[2].

  • Phase Separation & Salt Formation: Isolate the organic layer containing the Meprylcaine free base. To convert this oily, unstable free base into a pharmaceutically viable solid, treat it with concentrated hydrochloric acid to precipitate Meprylcaine Hydrochloride[2].

MeprylcaineSynthesis Start 2-Methyl-2-(propylamino) propan-1-ol Hood Fume Hood Containment (PPE Required) Start->Hood Base Add NaOH (Base) Deprotonation Hood->Base Esterification Add Benzoyl Chloride (Ice Bath 0-5°C) Base->Esterification Exothermic FreeBase Meprylcaine Free Base (Organic Phase) Esterification->FreeBase Salt Add HCl Salt Formation FreeBase->Salt Product Meprylcaine Hydrochloride Salt->Product

Caption: Step-by-step operational workflow for Meprylcaine synthesis highlighting critical safety controls.

Section 4: Emergency Response and Disposal Plan

Trust in a laboratory environment is built on knowing exactly how to handle failures. Amino alcohol spills require immediate, calculated action to prevent environmental contamination and personnel injury.

Spill Response Protocol:

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear basic vapors[6].

  • Don Emergency PPE: Responders must wear heavy-duty butyl gloves, full face shields, and ABEK vapor respirators.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or vermiculite). Scientific Insight: Do not use combustible materials like sawdust, as the basic nature of the chemical can trigger degradation and heat generation[7].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container[6].

ExposureResponse Exposure Accidental Exposure to Amino Alcohol Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Inhalation Vapor Inhalation Exposure->Inhalation SkinAction Remove clothing. Flush with water 15+ mins. Skin->SkinAction EyeAction Use eyewash station 15+ mins. Remove contacts. Eye->EyeAction InhalAction Move to fresh air. Administer O2 if needed. Inhalation->InhalAction Medical Seek Immediate Medical Attention SkinAction->Medical EyeAction->Medical InhalAction->Medical

Caption: Immediate emergency response pathways for dermal, ocular, and inhalation exposure.

Disposal Plan: Do not dispose of 2-Methyl-2-(propylamino)propan-1-ol down the drain. Aqueous solutions of this compound are medium-strong bases and will disrupt municipal wastewater treatment biology and corrode plumbing[3].

  • Segregate as "Hazardous Waste - Basic/Corrosive Organic."

  • Store waste in clearly labeled, tightly sealed HDPE containers away from strong acids and oxidizers[6].

  • Coordinate with a certified hazardous waste disposal vendor for high-temperature incineration.

References

  • PubChem, National Institutes of Health. "2-Methyl-2-(propylamino)propan-1-ol | C7H17NO | CID 235639." Available at: [Link]

  • Colour Lab. "Safety Data Sheet: Spill Response and Handling." Available at: [Link]

  • Knauf. "Betokontakt Safety Data Sheet: Environmental Hazard and Containment." Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.